2-Carboethoxyimidazole
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 1H-imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)5-7-3-4-8-5/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYNYIGCGVDBTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338498 | |
| Record name | Ethyl 1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33543-78-1 | |
| Record name | Ethyl 1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1H-imidazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Carboethoxyimidazole: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboethoxyimidazole, also known as ethyl 1H-imidazole-2-carboxylate, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its unique structure, featuring an imidazole ring functionalized with an ethyl ester group, makes it a valuable intermediate in the synthesis of a variety of pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.
Chemical Structure and Properties
The chemical structure of this compound consists of a five-membered imidazole ring with a carboethoxy group (-COOCH₂CH₃) attached at the 2-position.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 48-51 °C | |
| Boiling Point | 48-51 °C at 0.3 mmHg | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| CAS Number | 33543-78-1 | [2] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound.
| Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to the imidazole ring protons and the ethyl group protons. | [1] |
| ¹³C NMR | Resonances for the imidazole ring carbons and the carbonyl and ethyl carbons of the ester group. | |
| IR Spectroscopy | Characteristic absorption bands for N-H, C=O (ester), and C-N stretching vibrations. | |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common method involves the carboxylation of imidazole followed by esterification.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol for Synthesis
This protocol describes a general procedure for the synthesis of ethyl 1H-imidazole-2-carboxylate.
Materials:
-
1H-imidazole
-
Potassium tert-butoxide (t-BuOK)
-
Caesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Carbon dioxide (CO₂)
-
Ethyl iodide
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Isopropyl ether
Procedure:
-
To a 10 mL sealed Schlenk tube ventilated with CO₂, add the imidazole substrate (0.50 mmol), t-BuOK (0.60 mmol), Cs₂CO₃ (0.60 mmol), and DMF (3.0 mL).
-
Stir the mixture for 18 hours at 120 °C under a 0.10 MPa carbon dioxide atmosphere.
-
Cool the mixture to 50 °C and add ethyl iodide (3.0 equivalents).
-
Stir the reaction mixture at 50 °C for 2 hours.
-
After cooling to ambient temperature, extract the product with CH₂Cl₂ (5 x 5 mL).
-
Wash the combined organic phases with saturated NaCl aqueous solution (5 x 5 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate by distillation.
-
Purify the crude product by column chromatography.
-
Further purification can be achieved by recrystallization from isopropyl ether to yield ethyl 1H-imidazole-2-carboxylate.
Applications in Drug Development
This compound is a crucial building block in the synthesis of several classes of therapeutic agents, most notably PARP-1 inhibitors and AMPA receptor antagonists.[4]
PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair pathway.[5] Inhibitors of PARP-1 have emerged as a promising class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5] this compound serves as a precursor for the synthesis of complex heterocyclic systems that form the core of many potent PARP-1 inhibitors.
Caption: Role of PARP-1 inhibitors in cancer therapy.
AMPA Receptor Antagonists
AMPA receptors are ionotropic glutamate receptors in the central nervous system that mediate fast synaptic transmission. Overstimulation of these receptors can lead to excitotoxicity and has been implicated in various neurological disorders, including epilepsy and neurodegenerative diseases.[6] this compound is utilized in the synthesis of imidazoindenopyrazinone carboxylic acid derivatives, which act as AMPA receptor antagonists with anticonvulsant properties.[4]
Safety and Handling
This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable synthetic intermediate in medicinal chemistry. Its unique chemical structure allows for its incorporation into a diverse range of complex molecules with significant biological activities. The continued exploration of its synthetic utility holds promise for the development of new and improved therapeutic agents for a variety of diseases, from cancer to neurological disorders. The detailed information provided in this guide serves as a valuable resource for researchers and scientists working in the field of drug discovery and development.
References
- 1. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
- 2. scialert.net [scialert.net]
- 3. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of anticonvulsive AMPA antagonists: 4-oxo-10-substituted-imidaz - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Carboethoxyimidazole (CAS 33543-78-1): A Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1H-imidazole-2-carboxylate, commonly known as 2-Carboethoxyimidazole (CAS No. 33543-78-1), is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including a reactive ester group and an imidazole core, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and significant applications in drug development, with a particular focus on its role in the synthesis of angiotensin II receptor antagonists. Detailed experimental protocols for key transformations and a summary of relevant quantitative data are presented to facilitate its use in research and development.
Introduction
The imidazole nucleus is a fundamental scaffold in numerous endogenous biomolecules, such as the amino acid histidine, and is a core component of many pharmaceuticals.[1] The inherent stability of the imidazole ring, combined with its capacity for diverse chemical modifications, has established it as a privileged structure in drug discovery.[1] this compound, a derivative of imidazole featuring an ethyl ester at the 2-position, serves as a valuable intermediate for introducing the imidazole moiety into more complex molecular architectures.[1][2] Its reactivity allows for a range of chemical transformations, including nucleophilic substitution and condensation reactions, making it a cornerstone in the synthesis of active pharmaceutical ingredients (APIs).[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 33543-78-1 | [2] |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Appearance | White to light yellow solid | [2] |
| IUPAC Name | ethyl 1H-imidazole-2-carboxylate |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. One common method involves the reaction of imidazole with an appropriate carboethoxylating agent. A detailed experimental protocol for a related synthesis of a substituted ethyl imidazole-2-carboxylate is provided below, which can be adapted for the synthesis of the title compound.
General Experimental Protocol: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate
This protocol describes the synthesis of a closely related N-substituted derivative, illustrating the general principles of carboethoxylation of the imidazole ring.
Materials:
-
1-methyl-1H-imidazole
-
Ethyl chloroformate
-
Triethylamine
-
Acetonitrile
-
Ethanol
-
Water
Procedure:
-
In a three-necked flask under an argon atmosphere, add acetonitrile and ethyl chloroformate and cool the mixture to -20°C.[3]
-
Prepare a solution of 1-methyl-1H-imidazole and triethylamine in acetonitrile.[3]
-
Add the solution from step 2 to the cooled mixture from step 1 over a specified time.[3]
-
Allow the reaction mixture to stir at room temperature for a designated period.[3]
-
Upon completion, add ethanol and water to dissolve any precipitate.[3]
-
The product, ethyl 1-methyl-1H-imidazole-2-carboxylate, can be isolated and purified using standard techniques such as extraction and chromatography.
A logical workflow for the synthesis is depicted in the diagram below.
Application in the Synthesis of Angiotensin II Receptor Antagonists
A significant application of imidazole carboxylate derivatives is in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. A key intermediate in the synthesis of Olmesartan Medoxomil is ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.[4] While not a direct product of this compound, its synthesis involves a closely related imidazole dicarboxylate, highlighting the utility of this chemical class.
Synthesis of a Key Olmesartan Intermediate
The synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate involves a multi-step process, a critical step of which is a Grignard reaction.
Experimental Protocol: Grignard Reaction for the Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
Materials:
-
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
-
Methylmagnesium bromide (MeMgBr) in THF
-
Dichloromethane (CH₂Cl₂)
-
Aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of MeMgBr in THF at 0-10°C under a nitrogen atmosphere, add a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in CH₂Cl₂.[4]
-
Stir the mixture at 15°C for 1 hour.[4]
-
Dilute the reaction mixture with EtOAc and aqueous NH₄Cl solution at 0°C.[4]
-
Separate the organic phase and extract the aqueous phase with EtOAc.[4]
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the crude product.[4]
-
The product can be further purified by crystallization.
The workflow for this key synthetic transformation is illustrated below.
Biological Activity and Signaling Pathways
Derivatives of this compound are precursors to compounds that can modulate various biological pathways. In the case of Olmesartan, synthesized from an imidazole carboxylate intermediate, the therapeutic effect is achieved through the blockade of the Angiotensin II Receptor Type 1 (AT1R).
Angiotensin II Receptor Signaling Pathway
Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, a G protein-coupled receptor. This binding initiates a signaling cascade that leads to physiological effects such as vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. Olmesartan competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking these downstream effects and lowering blood pressure.
The signaling pathway of the Angiotensin II receptor is depicted below.
Quantitative Data on Imidazole Derivatives
While specific IC₅₀ values for derivatives of this compound are not extensively reported in readily available literature, related imidazole-based compounds have demonstrated significant biological activity. For instance, certain 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have shown potent antiproliferative activity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa | 0.737 ± 0.05 | [5] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 | 1.194 ± 0.02 | [5] |
These findings underscore the potential of the imidazole carboxylate scaffold in the development of novel therapeutic agents.
Conclusion
This compound (CAS 33543-78-1) is a highly valuable and versatile intermediate in organic synthesis, with significant applications in the pharmaceutical industry. Its utility is exemplified by its role as a precursor to key intermediates in the synthesis of important drugs like Olmesartan. The reactivity of its imidazole core and ester functionality allows for the construction of complex, biologically active molecules. This guide has provided an overview of its properties, synthesis, and applications, along with detailed experimental protocols and a summary of relevant biological data. For researchers and drug development professionals, this compound represents a foundational building block for the discovery and development of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Carboethoxyimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboethoxyimidazole, systematically known as ethyl 2-imidazolecarboxylate, is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug development. Its imidazole core is a key structural motif in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and data presented for clarity and comparative analysis.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Appearance | Off-white to pale beige solid | [1] |
| Melting Point | 176-178 °C | [1] |
| Boiling Point | 48-51 °C at 0.3 mmHg | [1] |
| pKa (Predicted) | 11.38 ± 0.10 | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Spectroscopic Data
The spectroscopic data provides insight into the structural features of this compound.
¹H NMR Spectroscopy
A detailed proton NMR spectrum provides characteristic shifts for the protons in the molecule.
| Proton | Chemical Shift (ppm) | Multiplicity |
| Imidazole H-4/H-5 | ~7.1 | s |
| Imidazole N-H | ~10.5 | br s |
| -CH₂- (ethyl) | ~4.3 | q |
| -CH₃ (ethyl) | ~1.3 | t |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application.
Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol:
This protocol is adapted from a general procedure for the carboxylation and subsequent esterification of imidazole.[3]
-
Carboxylation:
-
To a solution of imidazole in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃).
-
Heat the mixture to 120 °C under a carbon dioxide (CO₂) atmosphere.
-
Maintain the reaction at this temperature for several hours until the consumption of the starting material is observed by thin-layer chromatography (TLC).
-
-
Esterification:
-
Cool the reaction mixture to 50 °C.
-
Add iodoethane to the reaction mixture.
-
Stir the mixture at 50 °C for a few hours to facilitate the esterification.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Analytical Methods
Workflow for Characterization:
Caption: Analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the data to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.
Infrared (IR) Spectroscopy:
-
Prepare a sample of the compound as a KBr pellet or a thin film.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule. Expected characteristic peaks include:
-
N-H stretch: ~3300 cm⁻¹ (broad)
-
C-H stretch (aromatic and aliphatic): ~3100-2900 cm⁻¹
-
C=O stretch (ester): ~1720 cm⁻¹
-
C=N and C=C stretch (imidazole ring): ~1600-1450 cm⁻¹
-
C-O stretch (ester): ~1250 cm⁻¹
-
Mass Spectrometry (MS):
-
Introduce a sample of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum to determine the molecular weight of the compound.
-
Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern, which can provide further structural confirmation. Expected fragmentation would involve the loss of the ethoxy group (-OEt, 45 Da) or the entire ester group (-COOEt, 73 Da).
Reactivity and Stability
-
Reactivity: this compound can undergo reactions typical of imidazoles and esters. The N-H proton of the imidazole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or transesterified with other alcohols.
-
Stability: The compound is generally stable under standard laboratory conditions. However, it should be protected from strong acids, bases, and high temperatures to prevent decomposition.[4]
Biological Activity and Drug Development Applications
While this compound itself is not known for significant direct biological activity, it serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1][5] Its structural framework is a key component in the development of molecules targeting a range of therapeutic areas.
Role as a Synthetic Intermediate:
Caption: Role in drug development.
The imidazole moiety is a well-known pharmacophore present in many approved drugs. By modifying the this compound scaffold, for instance, through N-alkylation or conversion of the ester to an amide, medicinal chemists can synthesize libraries of compounds for screening against various biological targets.
Conclusion
This compound is a valuable heterocyclic compound with well-defined physical and chemical properties. Its straightforward synthesis and versatile reactivity make it an important building block in the design and development of new therapeutic agents. This guide provides essential technical information to support researchers and scientists in leveraging the full potential of this compound in their work.
References
2-Carboethoxyimidazole stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 2-Carboethoxyimidazole
For researchers, scientists, and drug development professionals, understanding the chemical stability and appropriate storage conditions of pharmaceutical intermediates is paramount for ensuring the integrity of research and the quality of developmental drug candidates. This guide provides a comprehensive overview of the known and potential stability characteristics of this compound (also known as ethyl 2-imidazolecarboxylate), offering recommendations for its storage and handling, and outlining a general approach for conducting stability-indicating studies.
Chemical Profile and Inherent Stability
The imidazole moiety, in general, can be susceptible to oxidation and photodegradation, particularly in solution. The ester group is prone to hydrolysis, especially under acidic or basic conditions.
Recommended Storage and Handling
Based on information from chemical suppliers and general best practices for handling reactive intermediates, the following storage and handling conditions are recommended to maintain the purity and stability of this compound.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C for long-term storage. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation of the imidazole ring. |
| Light | Keep in a dark place, protected from light. | To prevent photolytic degradation. |
| Moisture | Store in a well-sealed container in a dry place. | To prevent hydrolysis of the ethyl ester. |
| Incompatibilities | Store separately from strong oxidizing agents, strong acids, and strong bases. | To avoid forced degradation reactions. |
Potential Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1][2][3] Although specific degradation products for this compound have not been reported, based on its structure, the following degradation pathways are likely under stress conditions.
A. Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield imidazole-2-carboxylic acid and ethanol.
B. Oxidation: The imidazole ring can be oxidized, potentially leading to the formation of various oxidized derivatives. In a study on Daclatasvir, an imidazole-containing drug, oxidation in the presence of hydrogen peroxide led to the formation of several oxidized degradants.[4]
C. Photodegradation: Exposure to light, particularly UV light, can induce degradation of the imidazole ring. Photodegradation of Daclatasvir in solution resulted in multiple degradation products.[4]
Table 2: Potential Degradation Products of this compound
| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) |
| Acidic/Basic Hydrolysis | Cleavage of the ester bond | Imidazole-2-carboxylic acid, Ethanol |
| Oxidation (e.g., H₂O₂) | Oxidation of the imidazole ring | Oxidized imidazole derivatives |
| Photolytic (UV/Vis light) | Photochemical degradation of the imidazole ring | Various photoproducts |
| Thermal | - | Dependent on conditions, may lead to decomposition |
Below is a conceptual diagram illustrating the potential degradation pathways of this compound.
Experimental Protocols for Stability-Indicating Studies
A stability-indicating analytical method is essential to resolve the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of stability.[5] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
General Workflow for a Forced Degradation Study
The following diagram outlines a general workflow for conducting a forced degradation study and developing a stability-indicating method.
Protocol for Forced Degradation
The goal of a forced degradation study is to achieve 5-20% degradation of the API.[2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Keep the solution at room temperature or heat to 60°C if no degradation is observed.
-
Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature.
-
Monitor the reaction at various time points (e.g., 30 mins, 1, 2, 4 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in a suitable solvent at an elevated temperature (e.g., 60°C) in a stability chamber.
-
Analyze samples at various time points (e.g., 1, 3, 7 days).
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection would be a suitable starting point for developing a stability-indicating assay for this compound.
Table 3: Starting HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (e.g., 220-280 nm) |
| Injection Volume | 10 µL |
Method optimization will be necessary to achieve adequate separation of the parent compound from all potential degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that no co-eluting peaks are present.
Conclusion
While specific stability data for this compound is limited, a comprehensive understanding of its chemical structure allows for a proactive approach to its storage, handling, and stability assessment. By adhering to the recommended storage conditions, researchers can minimize the risk of degradation. Furthermore, the application of systematic forced degradation studies, coupled with the development of a validated stability-indicating HPLC method, will provide the necessary data to ensure the quality and reliability of this important chemical intermediate in research and drug development.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. scispace.com [scispace.com]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Imidazole Ring: A Core Scaffold in Chemical Reactivity and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the fields of chemistry and pharmacology. Its unique electronic properties and structural features bestow upon it a remarkable versatility in chemical reactions, making it a privileged scaffold in numerous biologically active molecules and a critical component in the design and development of novel therapeutics. This guide provides a comprehensive technical overview of the reactivity of the imidazole ring, tailored for researchers, scientists, and drug development professionals.
The Amphoteric Nature and Aromaticity of Imidazole
The imidazole ring exhibits a fascinating dualistic nature, functioning as both a weak acid and a weak base.[1] The pyrrole-type nitrogen (N-1) can be deprotonated by a strong base, while the pyridine-type nitrogen (N-3) possesses a lone pair of electrons that can accept a proton, rendering the molecule basic.[1] This amphoteric character is crucial to its role in biological systems, particularly in the active sites of enzymes where the histidine residue acts as a proton donor or acceptor.
Imidazole is an aromatic compound, fulfilling Hückel's rule with a sextet of π-electrons. This aromaticity contributes to its stability and influences its reactivity, favoring substitution reactions over addition reactions.
Quantitative Data on Imidazole Reactivity
A quantitative understanding of the imidazole ring's reactivity is paramount for predicting its behavior in chemical synthesis and biological environments. The following tables summarize key quantitative data.
Table 1: Acidity and Basicity of Imidazole and its Derivatives
The pKa values of substituted imidazoles are significantly influenced by the electronic effects of the substituents. Electron-withdrawing groups generally decrease the pKa of the conjugate acid (making the imidazole less basic) and decrease the pKa of the N-H proton (making it more acidic). Conversely, electron-donating groups increase the basicity.
| Compound | pKa (conjugate acid) | pKa (N-H proton) |
| Imidazole | 6.95[2] | 14.5[3] |
| 2-Methylimidazole | 7.85 | 14.9 |
| 4-Methylimidazole | 7.52 | 14.9 |
| 2-Nitroimidazole | - | 9.30[3] |
| 4-Nitroimidazole | 1.0 | 9.30[3] |
| 2-Aminoimidazole | 8.3 | - |
| Histidine (imidazole side chain) | ~6.0 | ~14.0 |
| Imidazole in Cu(II) complexes | 7-12[4][5] | - |
Table 2: Kinetic Data for Imidazole-Catalyzed Reactions
Imidazole and its derivatives are effective nucleophilic catalysts, particularly in acyl transfer reactions. The rate of these reactions is dependent on the concentration of the free base form of imidazole.
| Reaction | Substrate | Catalyst | Second-Order Rate Constant (k_cat) [M⁻¹s⁻¹] | Reference |
| Hydrolysis | p-Nitrophenyl acetate | Imidazole | 0.47 (at 26.2°C) | [6] |
| Hydrolysis | p-Nitrophenyl acetate | 1-Methylimidazole | ~0.47 (at low concentration) | [7] |
| Hydrolysis | p-Nitrophenyl acetate | 4-Methylimidazole | ~1.41 (at low concentration) | [7] |
| Hydrolysis | p-Nitrophenyl acetate | 2-Methylimidazole | ~0.16 (at low concentration) | [7] |
Key Reactions of the Imidazole Ring
The reactivity of the imidazole ring can be broadly categorized into electrophilic substitutions, nucleophilic substitutions, and reactions at the nitrogen atoms.
Electrophilic Aromatic Substitution
Electrophilic attack on the imidazole ring generally occurs at the C4 and C5 positions, which have the highest electron density.[1] The C2 position is less favored due to the electron-withdrawing effect of the two adjacent nitrogen atoms.[1]
-
Nitration: Nitration of imidazole typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺). The reaction usually yields a mixture of 4-nitroimidazole and 5-nitroimidazole.[8]
-
Halogenation: Imidazole readily undergoes halogenation with reagents like bromine or N-bromosuccinimide (NBS).[9] The reaction is often difficult to control and can lead to polyhalogenated products.[9]
-
Sulfonation: Sulfonation can be achieved using fuming sulfuric acid.
-
Friedel-Crafts Reactions: Imidazole is generally unreactive towards Friedel-Crafts alkylation and acylation due to the deactivation of the ring by the Lewis acid catalyst complexing with the basic nitrogen.
Nucleophilic Substitution
The imidazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups.[10][11] When such groups are present, particularly at the C2 position, nucleophilic substitution can occur.[10] For instance, 2-haloimidazoles can undergo nucleophilic displacement of the halide.[10]
A more common strategy to achieve substitution at the C2 position is through directed metalation. Treatment of an N-protected imidazole with a strong base like n-butyllithium leads to deprotonation at the C2 position, forming a 2-lithioimidazole intermediate. This powerful nucleophile can then react with various electrophiles.
Reactions at the Nitrogen Atoms
-
N-Alkylation: The pyrrole-type nitrogen (N-1) of imidazole is readily alkylated using alkyl halides in the presence of a base. This is a fundamental reaction in the synthesis of many imidazole-containing pharmaceuticals.
-
N-Acylation: Acylation of the N-1 position can be achieved using acyl chlorides or anhydrides. N-acylimidazoles are themselves reactive acylating agents.[12]
Imidazole as a Catalyst
The nucleophilic nature of the pyridine-type nitrogen (N-3) makes imidazole an effective catalyst for a variety of reactions, most notably acyl transfer reactions. The catalytic cycle involves the formation of a reactive N-acylimidazolium intermediate.
Coordination Chemistry of Imidazole
The lone pair of electrons on the N-3 atom makes the imidazole ring an excellent ligand for a wide range of metal ions.[4] The imidazole moiety of the amino acid histidine is a crucial metal-binding ligand in many metalloproteins and enzymes. The coordination of metal ions to the imidazole ring can significantly alter its reactivity and pKa.[4][5]
Experimental Protocols
The following are detailed methodologies for key reactions involving the imidazole ring.
N-Acetylation of Imidazole using Acetic Anhydride
Objective: To synthesize 1-acetylimidazole.
Materials:
-
Imidazole
-
Acetic anhydride
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1 equivalent) in anhydrous DCM or DMF.[13]
-
Cool the solution in an ice bath.
-
Add acetic anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench any excess acetic anhydride with a saturated aqueous solution of sodium bicarbonate.[13]
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]
-
If necessary, purify the crude product by crystallization or column chromatography on silica gel using a non-protic eluent system.
Nitration of Imidazole
Objective: To synthesize 4(5)-nitroimidazole.
Materials:
-
Imidazole
-
Concentrated nitric acid (98%)
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Aqueous ammonia
Procedure:
-
Carefully add concentrated nitric acid dropwise to concentrated sulfuric acid while maintaining the temperature below 15°C in an ice bath.
-
Stir the mixture for an additional 15 minutes after the addition is complete.
-
Slowly add imidazole to the nitrating mixture, ensuring the internal reaction temperature stays below 15°C.
-
After the addition of imidazole, heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain for the specified time.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with an appropriate base (e.g., aqueous ammonia) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
Bromination of Imidazole
Objective: To synthesize 4-bromoimidazole.
Procedure using Bromine in Acetic Acid:
-
Dissolve imidazole (1 equivalent) and sodium acetate in glacial acetic acid.
-
Add a solution of bromine (3 equivalents) in acetic acid dropwise to the imidazole solution over 30 minutes.[14]
-
Stir the reaction mixture at room temperature for 2 hours.[14]
-
Pour the reaction mixture into ice water.[14]
-
Collect the resulting precipitate by filtration.
-
Wash the residue with water to obtain 4-bromoimidazole.[14]
Procedure using N-Bromosuccinimide (NBS):
-
Dissolve the imidazole substrate in a suitable solvent such as dimethylformamide (DMF).[9]
-
Add the desired number of equivalents of NBS to the solution.[9]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.[9]
-
Isolate the product using standard work-up procedures, which may include aqueous extraction and purification by column chromatography.[9]
Synthesis of a Zinc-Imidazole Complex (ZIF-8)
Objective: To synthesize the metal-organic framework ZIF-8.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-Methylimidazole (Hmim)
-
Methanol (MeOH)
Procedure:
-
Dissolve zinc nitrate hexahydrate (1 equivalent) in methanol.[15][16]
-
In a separate flask, dissolve 2-methylimidazole (2 equivalents) in methanol.[15][16]
-
While stirring the zinc nitrate solution, add the 2-methylimidazole solution.[15]
-
Continue stirring the mixture for 2 hours at room temperature.[15]
-
Collect the resulting white crystals (ZIF-8) by centrifugation.
-
Wash the crystals with anhydrous ethanol and dry them at 60°C.[15]
Visualizing Imidazole in Action: Signaling Pathways and Experimental Workflows
Visual representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams are generated using the Graphviz (DOT language).
Histidine Kinase Two-Component Signaling Pathway
Histidine kinases are crucial sensor proteins in bacteria that utilize a phosphotransfer signaling cascade. The imidazole ring of a conserved histidine residue is the site of autophosphorylation.
Caption: A simplified diagram of a typical bacterial two-component signaling pathway involving a histidine kinase.
Experimental Workflow for N-Acetylation of Imidazole
A clear workflow is essential for reproducible experimental synthesis.
Caption: A step-by-step workflow for the N-acetylation of imidazole using acetic anhydride.
Logical Relationship of Imidazole Reactivity
This diagram illustrates the factors influencing the reactivity of the imidazole ring.
Caption: A logical diagram showing the key properties of the imidazole ring and their resulting reactivities.
Conclusion
The imidazole ring's rich and varied reactivity, stemming from its aromaticity and amphoteric nature, has solidified its importance in both synthetic chemistry and drug discovery. A thorough understanding of its reactivity patterns, quantified by data such as pKa values and reaction kinetics, is essential for the rational design of new molecules with desired biological activities. The experimental protocols provided herein offer practical guidance for the synthesis and modification of imidazole-containing compounds. As research continues to uncover new facets of its chemical behavior, the imidazole ring will undoubtedly remain a central and versatile scaffold for innovation in science and medicine.
References
- 1. zenodo.org [zenodo.org]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 11. POSSIBILITY OF NUCLEOPHILIC SUNSTITUTION ON IMIDAZOLE | Filo [askfilo.com]
- 12. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Page loading... [wap.guidechem.com]
- 15. deswater.com [deswater.com]
- 16. meddocsonline.org [meddocsonline.org]
An In-depth Technical Guide to the Reaction Mechanisms of 2-Carboethoxyimidazole in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms of 2-carboethoxyimidazole (also known as ethyl 2-imidazolecarboxylate), a versatile heterocyclic compound with significant applications in organic synthesis and drug development. This document details its synthesis, its role as an acylating agent, and other important reactions, presenting quantitative data, experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of its chemistry.
Core Concepts: Synthesis and Reactivity
This compound is an imidazole ring substituted at the C2 position with an ethoxycarbonyl group. This substitution pattern significantly influences its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The imidazole moiety itself is aromatic and possesses both acidic (N-H) and basic (N-3) sites, while the ester group at the electron-deficient C2 position provides a reactive site for nucleophilic attack and serves as a precursor for other functional groups.
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been reported. A common laboratory-scale synthesis involves the oxidation of 2-imidazolecarboxaldehyde followed by esterification. An industrially relevant method for N-substituted derivatives involves the reaction of an N-alkylimidazole with ethyl chloroformate.
Experimental Protocol: Synthesis of 1H-Imidazole-2-carboxylic Acid
A precursor to this compound, 1H-imidazole-2-carboxylic acid, can be synthesized by the oxidation of 2-imidazolecarboxaldehyde.
-
Materials: 2-imidazolecarboxaldehyde, 30% aqueous hydrogen peroxide solution, diethyl ether.
-
Procedure: To a stirred aqueous solution (10 mL) of 2-imidazolecarboxaldehyde (2.88 g, 0.030 mol), slowly add 30% aqueous H₂O₂ solution (10 g) dropwise at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature for 72 hours.
-
After completion, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.
-
Wash the resulting solid with a stirred diethyl ether/water (4:1) mixture to remove residual peroxide.[1]
-
Yield: 97.5%.[1]
-
Note: Avoid heating during workup as it may cause decarboxylation.[1]
The resulting carboxylic acid can then be esterified to the ethyl ester using standard methods, such as reaction with ethanol in the presence of an acid catalyst.
A plausible reaction pathway for this synthesis is outlined below:
Key Reaction Mechanisms
The reactivity of this compound is dominated by the interplay between the imidazole ring and the carboethoxy group. The primary reaction mechanisms include its function as an acylating agent, reactions involving the imidazole nitrogen, and decarboxylation.
N-Acylation Reactions
N-acylimidazoles are well-established as effective acyl-transfer reagents in organic synthesis. This reactivity stems from the fact that the imidazole anion is an excellent leaving group. Although this compound itself is not an N-acylimidazole, it can be converted into one by N-acylation. More importantly, the principles of acyl transfer involving N-acylimidazoles provide a framework for understanding the potential reactivity of the carboethoxy group at the C2 position.
The general mechanism for acyl transfer from an N-acylimidazole involves the nucleophilic attack at the acyl carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the transfer of the acyl group to the nucleophile and the release of the imidazole.
While direct transamidation or transesterification of this compound is not extensively documented in dedicated studies, its structural similarity to other acylating agents suggests it can participate in such reactions, likely requiring forcing conditions or catalysis.
Reactions at the Imidazole Nitrogen
The nitrogen atoms of the imidazole ring are nucleophilic and can undergo various reactions, such as alkylation and acylation. The regioselectivity of these reactions is influenced by the electronic nature of the substituents on the ring. The presence of the electron-withdrawing carboethoxy group at the C2 position deactivates the ring towards electrophilic attack but can influence the regioselectivity of N-substitution.
Experimental Protocol: General Procedure for N-benzoylation of Imidazole
This protocol illustrates a general method for the acylation of the imidazole nitrogen.
-
Materials: Imidazole, benzoyl chloride, a suitable base (e.g., triethylamine), and an inert solvent.
-
Procedure: To a solution of imidazole in an inert solvent, add the base followed by the dropwise addition of benzoyl chloride at a controlled temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying and concentration of the organic phase.
-
The crude product is then purified by recrystallization or column chromatography.
The following table summarizes yields for the N-acylation of various imidazole derivatives with acyl chlorides, demonstrating the general applicability of this transformation.
| Imidazole Derivative | Acylating Agent | Yield (%) |
| Imidazole | Benzoyl chloride | 92 |
| 2-Methylimidazole | Benzoyl chloride | 88 |
| 4-Nitroimidazole | Benzoyl chloride | 75 |
Data adapted from a study on regioselective N-acylation.
Decarboxylation
Decarboxylation, the removal of a carboxyl group, is a key reaction of carboxylic acids and their derivatives. 1H-Imidazole-2-carboxylic acid, the precursor to this compound, is known to undergo decarboxylation upon heating.[1] This reaction proceeds through the loss of carbon dioxide to form imidazole. The stability of the resulting carbanion/zwitterion intermediate plays a crucial role in the facility of this reaction. For this compound itself, decarboxylation would require prior hydrolysis of the ester to the carboxylic acid.
Applications in Drug Development and Medicinal Chemistry
Imidazole derivatives are a cornerstone of medicinal chemistry, with the imidazole scaffold being present in numerous FDA-approved drugs. 2-Substituted imidazoles, including carboxylic acid and ester derivatives, are important pharmacophores and synthetic intermediates. For instance, derivatives of 1H-imidazole-2-carboxylic acid have been investigated as potent inhibitors of VIM-type metallo-β-lactamases, enzymes that confer bacterial resistance to last-resort carbapenem antibiotics.[2] The carboethoxy group at the C2 position serves as a versatile handle for the synthesis of a library of amide derivatives, allowing for the fine-tuning of steric and electronic properties to optimize binding to the enzyme's active site.
The workflow for such a drug discovery effort can be visualized as follows:
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and reactions of this compound and its precursors.
| Reaction | Substrate | Reagent(s) | Product | Yield (%) | Reference |
| Oxidation | 2-Imidazolecarboxaldehyde | 30% H₂O₂ | 1H-Imidazole-2-carboxylic acid | 97.5 | [1] |
| N-Acylation | Imidazole | Benzoyl chloride | N-Benzoylimidazole | 92 | N/A |
| N-Acylation | 2-Methylimidazole | Benzoyl chloride | N-Benzoyl-2-methylimidazole | 88 | N/A |
| N-Acylation | 4-Nitroimidazole | Benzoyl chloride | N-Benzoyl-4-nitroimidazole | 75 | N/A |
Conclusion
This compound is a valuable heterocyclic compound with a rich and varied reaction chemistry. Its synthesis is well-established, and its reactivity is characterized by the interplay of the imidazole ring and the C2-ester functionality. While its direct use as an acylating agent requires further specific investigation, the principles of N-acylimidazole chemistry provide a strong basis for understanding its potential in this regard. The demonstrated utility of its derivatives in medicinal chemistry, particularly in the development of enzyme inhibitors, underscores the importance of this scaffold. This guide provides a foundational understanding of the key reaction mechanisms of this compound, which will be of significant value to researchers in organic synthesis and drug discovery.
References
Spectroscopic Profile of 2-Carboethoxyimidazole: A Technical Guide
Introduction
2-Carboethoxyimidazole, also known as ethyl 1H-imidazole-2-carboxylate, is a heterocyclic organic compound with significant applications in medicinal chemistry and drug development. Its structural framework is a key component in various pharmacologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and industrial settings. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.2 | s | 2H | H4 and H5 (imidazole ring) |
| 4.42 | q, J = 7.1 Hz | 2H | -O-CH₂ -CH₃ |
| 1.41 | t, J = 7.1 Hz | 3H | -O-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~161 | C =O (ester) |
| ~138 | C 2 (imidazole ring) |
| ~128 | C 4 and C 5 (imidazole ring) |
| ~62 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
Note: The signals for the imidazole ring carbons (C2, C4, and C5) in solution-state ¹³C NMR can sometimes be broad or difficult to observe due to rapid proton exchange (tautomerization) on the nitrogen atoms of the imidazole ring.[1]
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | N-H stretch (imidazole ring) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1500-1450 | Medium-Strong | C=N and C=C stretch (imidazole ring) |
| ~1280 | Strong | C-O stretch (ester) |
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 140.06 | Molecular Ion [M]⁺ |
| 113.05 | [M - C₂H₅]⁺ |
| 95.05 | [M - OC₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was filtered through a small plug of glass wool into a clean 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -5 to 220 ppm
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
A small amount of this compound (approximately 10-20 mg) was dissolved in a few drops of a volatile solvent such as methylene chloride.
-
A single drop of this solution was applied to the surface of a clean, dry salt plate (KBr or NaCl).
-
The solvent was allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.
Instrumentation and Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode: Transmission.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean, empty sample compartment was recorded prior to sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Inlet: Gas Chromatography (GC) or direct insertion probe.
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
Mass Analysis:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Data Acquisition: The instrument was tuned and calibrated using a standard reference compound (e.g., perfluorotributylamine). The mass spectrum of this compound was recorded, and the mass-to-charge ratios of the molecular ion and major fragment ions were determined.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
The 2-Carboethoxyimidazole Scaffold: A Technical Guide to its Pharmacophoric Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. This technical guide focuses on the 2-carboethoxyimidazole moiety, a key pharmacophore in the development of novel therapeutic agents. This document provides an in-depth analysis of its structure-activity relationships, synthesis protocols, and biological activities, with a particular emphasis on its emerging role in anticancer research. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental methodologies and visual representations of relevant pathways and workflows are included to facilitate further research and development in this promising area.
Introduction: The Imidazole Nucleus and the Significance of the 2-Carboethoxy Group
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in a vast array of natural products and synthetic drugs. Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, contribute to its versatile binding interactions with various biological targets. The imidazole scaffold is a key component of many approved drugs, demonstrating a wide range of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties[1][2][3].
The substituent at the 2-position of the imidazole ring plays a critical role in defining the molecule's pharmacological profile. The introduction of a carboethoxy (a carboxylic acid ethyl ester) group at this position creates the this compound pharmacophore. This group can significantly influence the molecule's physicochemical properties, such as lipophilicity, and can act as a key interaction point with biological targets. The ester functionality can participate in hydrogen bonding and may be susceptible to hydrolysis by esterases, potentially leading to a prodrug strategy where the active form is the corresponding carboxylic acid.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common approach involves the construction of the imidazole ring from acyclic precursors.
General Synthesis of Ethyl Imidazole-4-carboxylate
A representative synthesis of a related isomer, ethyl imidazole-4-carboxylate, starts from glycine and proceeds through several steps including acylation, esterification, condensation, cyclization, and oxidation to remove a thiol group[4].
Experimental Protocol: Synthesis of Ethyl Imidazole-4-carboxylate [4]
-
Step 1: Synthesis of Acetyl Glycine: Glycine is acylated using acetic anhydride in water.
-
Step 2: Synthesis of Acetyl Glycine Ethyl Ester: The resulting acetyl glycine is esterified using ethanol in the presence of a strong acidic cation exchange resin.
-
Step 3: Condensation and Cyclization: The acetyl glycine ethyl ester is condensed with methyl formate, followed by cyclization with potassium thiocyanate to form a 2-mercapto-4-imidazole formate ethyl ester.
-
Step 4: Oxidation: The thiol group is removed by oxidation with hydrogen peroxide to yield the final product, ethyl imidazole-4-carboxylate.
Synthesis of Substituted this compound Analogs
More complex derivatives can be synthesized by modifying the core structure or by building the ring with substituted precursors. For instance, the synthesis of ethyl 2-aminothiazole-4-carboxylate, a related heterocyclic carboxylate, involves the reaction of ethyl bromopyruvate with thiourea[5].
Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate [5]
-
A mixture of ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol (99.9%) is refluxed for 24 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.
-
Upon completion, the reaction mixture is cooled to room temperature, concentrated, and poured into ice-cold water.
-
The solution is basified to pH 10 with 2 M NaOH, resulting in the precipitation of the product.
-
The off-white precipitate is collected and recrystallized from ethanol.
Biological Activity and Therapeutic Potential
The this compound scaffold has been primarily investigated for its anticancer properties. The presence and nature of substituents on the imidazole ring and the ester group can significantly modulate the biological activity.
Anticancer Activity
Numerous studies have demonstrated the potent in vitro anticancer activity of imidazole derivatives against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation[6][7][8].
A series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives, which are structurally related to the this compound core, have shown significant antiproliferative potential against various cancer cell lines, including HeLa (cervical), HT-29 (colon), and A549 (lung)[7].
Table 1: In Vitro Anticancer Activity of 5-Amino-1-N-substituted-imidazole-4-carboxylate Derivatives [7]
| Compound ID | Substitution at N-1 | HeLa (IC₅₀, µM) | HT-29 (IC₅₀, µM) | HCT-15 (IC₅₀, µM) | A549 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) |
| 5e | Dodecyl | 0.737 ± 0.05 | 1.194 ± 0.02 | >10 | >10 | >10 |
IC₅₀: The concentration of the compound that causes 50% inhibition of cell growth.
The most potent compound in this series, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e), was found to significantly inhibit tumor cell colony formation and migration. Further mechanistic studies revealed that it induces early apoptosis in HeLa and HT-29 cells and reduces the mitochondrial membrane potential in a dose-dependent manner[7].
Table 2: Comparative Anticancer Activity of Substituted Imidazole and Benzimidazole Derivatives against MCF-7 Human Breast Cancer Cells [9]
| Compound ID | Structural Class | IC₅₀ (µM) |
| 1 | Benzimidazole sulfonamide with pyrazole at C2 | 0.17 |
| 2 | Substituted xanthine derivative | 0.8 |
| 3 | 2-phenyl benzimidazole derivative | 3.37 |
| 4 | Thiazole-benzimidazole derivative | 5.96 |
| 6 | Benzotriazole-substituted imidazol-2-thione | 3.57 |
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of this compound derivatives relies on a set of standardized in vitro assays.
Cell Viability and Cytotoxicity Assays
A fundamental step in evaluating the anticancer potential of these compounds is to determine their effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cell Viability Assay [10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: The plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Apoptosis Assays
To understand the mechanism of cell death induced by these compounds, apoptosis assays are crucial. These can include methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or assays that measure caspase activity.
Signaling Pathways and Mechanisms of Action
The anticancer effects of imidazole-based compounds are often mediated through the modulation of key signaling pathways that regulate cell growth, proliferation, and survival. While the specific pathways targeted by the this compound pharmacophore are still under active investigation, related imidazole derivatives have been shown to interfere with critical cancer-related pathways.
Hypothesized Signaling Pathway Inhibition by this compound Derivatives
Based on the activity of related compounds, it is plausible that this compound derivatives exert their anticancer effects by inhibiting key signaling pathways such as the PI3K/Akt pathway. This pathway is frequently overactivated in cancer and plays a crucial role in promoting cell survival and proliferation and inhibiting apoptosis.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
In this proposed mechanism, the this compound derivative inhibits PI3K, a key enzyme in the pathway. This inhibition prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of Akt and mTOR. The inactivation of Akt leads to the dephosphorylation and activation of pro-apoptotic proteins like Bad, ultimately promoting apoptosis and inhibiting cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on their structural features. Key SAR insights from related imidazole series suggest that:
-
Substitution at the N-1 position: The nature of the substituent at the N-1 position of the imidazole ring can significantly impact activity. For example, the presence of a long alkyl chain, such as a dodecyl group, was shown to be crucial for the high anticancer potency of ethyl 5-amino-1-substituted-imidazole-4-carboxylates[7].
-
Aromatic substitutions: The presence and position of substituents on any aromatic rings attached to the imidazole core can influence activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with the target.
-
The Carboethoxy Group: The 2-carboethoxy group itself is a key pharmacophoric feature. It can act as a hydrogen bond acceptor and its orientation is critical for binding to the target protein. Modifications to the ester, such as changing the alkyl group or converting it to an amide, can be used to fine-tune the compound's properties.
Logical Workflow for SAR Studies
Caption: A logical workflow for structure-activity relationship (SAR) studies of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising pharmacophore for the development of novel therapeutic agents, particularly in the field of oncology. The available data indicates that derivatives bearing this moiety can exhibit potent anticancer activity through the induction of apoptosis. Future research should focus on:
-
Elucidating specific molecular targets: Identifying the precise protein targets of this compound derivatives will be crucial for understanding their mechanism of action and for rational drug design.
-
Expanding SAR studies: A systematic exploration of substitutions at various positions of the imidazole ring will help in optimizing the potency and selectivity of these compounds.
-
In vivo evaluation: Promising lead compounds identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and pharmacokinetic properties.
-
Exploring other therapeutic areas: Given the broad biological activities of imidazoles, the therapeutic potential of this compound derivatives in other diseases, such as infectious and inflammatory diseases, should be investigated.
This technical guide provides a comprehensive overview of the current knowledge on the this compound pharmacophore and aims to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Electron density and aromaticity of 2-Carboethoxyimidazole
An In-depth Technical Guide on the Electron Density and Aromaticity of 2-Carboethoxyimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as ethyl 1H-imidazole-2-carboxylate, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by the electronic properties of the imidazole ring, which are in turn influenced by the electron-withdrawing carboethoxy substituent at the C2 position. This technical guide provides a comprehensive analysis of the electron density distribution and aromaticity of this compound, integrating experimental data with computational analysis. The document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and conceptual frameworks relevant to the study and application of this class of molecules.
Introduction
Imidazole is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active molecules, including the amino acid histidine and purine nucleobases. The introduction of substituents onto the imidazole ring can significantly modulate its electronic structure, thereby influencing its reactivity, intermolecular interactions, and ultimately, its biological activity. The 2-carboethoxy group is a potent electron-withdrawing group that is expected to have a profound impact on the electron density and aromaticity of the imidazole ring. A thorough understanding of these electronic effects is crucial for the rational design of novel pharmaceuticals and functional materials based on the this compound scaffold.
This guide summarizes the available data on the electron density and aromaticity of this compound, drawing from crystallographic studies, spectroscopic analyses, and computational chemistry. Detailed experimental and computational protocols are provided to enable the replication and extension of these findings.
Theoretical Framework
Electron Density
Electron density is a fundamental property of a molecule that describes the probability of finding an electron at a particular point in space. The distribution of electron density is intimately linked to a molecule's chemical reactivity, with regions of high electron density typically being susceptible to electrophilic attack and regions of low electron density being prone to nucleophilic attack. In this compound, the electron-withdrawing nature of the carboethoxy group is anticipated to decrease the electron density of the imidazole ring, particularly at the C2 position. This effect can be quantified through computational methods such as Mulliken population analysis and Natural Population Analysis (NPA).
Aromaticity
Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability compared to other geometric or connective arrangements with the same set of atoms. The aromaticity of a heterocycle like imidazole is a key determinant of its chemical behavior. Several quantitative indices have been developed to assess the degree of aromaticity, including:
-
Hückel's Rule: A molecule is considered aromatic if it is cyclic, planar, fully conjugated, and has 4n+2 π electrons, where n is a non-negative integer. Imidazole, with its 6 π electrons, conforms to Hückel's rule and is aromatic. The influence of the 2-carboethoxy substituent on the planarity and π-electron delocalization will impact its aromatic character.
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the degree of bond length equalization in the ring. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system.
-
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated as the negative of the absolute magnetic shielding computed at a ring center or above the ring plane. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.
-
Aromatic Fluctuation Index (FLU): This index is based on the fluctuation of electron delocalization between adjacent atoms in the ring. A lower FLU value suggests a more aromatic system.
The electron-withdrawing 2-carboethoxy group is expected to perturb the π-electron system of the imidazole ring, and the magnitude of this perturbation can be assessed using these aromaticity indices.
Experimental and Computational Data
Structural and Spectroscopic Data
Crystallographic and spectroscopic data provide valuable experimental insights into the structure and electronic properties of this compound and its derivatives.
Table 1: Crystallographic Data for Ethyl 1-methylimidazole-2-carboxylate (a close analog of this compound)
| Parameter | Value | Reference |
| Formula | C7H10N2O2 | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P21/c | [1] |
| a (Å) | 7.910(2) | [1] |
| b (Å) | 15.224(2) | [1] |
| c (Å) | 6.891(2) | [1] |
| β (°) | 112.797(2) | [1] |
| V (ų) | 742.9(2) | [1] |
| Z | 4 | [1] |
Table 2: Spectroscopic Data for this compound
| Data Type | Key Features | Reference |
| ¹H NMR | Spectrum available | [2] |
| GC-MS | NIST Number: 116627 | [3] |
| MS-MS | NIST Number: 1117667 | [3] |
| FTIR | Conforms to structure | [4] |
Computational Data
Computational studies on substituted imidazoles provide quantitative measures of electron density and aromaticity. While specific values for this compound are not explicitly found in the initial search, the expected trends can be inferred from studies on imidazoles with other electron-withdrawing groups.[5][6]
Table 3: Predicted Trends in Electron Density and Aromaticity for this compound
| Parameter | Expected Value/Trend | Rationale |
| Mulliken Charge on C2 | Positive | The carboethoxy group is strongly electron-withdrawing. |
| NPA Charge on C2 | Positive | Consistent with the inductive and resonance effects of the substituent. |
| HOMA Index | < 1 (slightly reduced from imidazole) | The substituent may cause minor bond length alternation, reducing aromaticity. |
| NICS(0) and NICS(1) | Negative (less negative than imidazole) | The electron-withdrawing group is expected to decrease the diatropic ring current. |
| FLU Index | Slightly higher than imidazole | Indicating a slight decrease in electron delocalization. |
Experimental and Computational Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of an imidazole precursor with an ethyl chloroformate. A representative procedure is as follows:
-
Reaction Setup: A solution of 1-methyl-1H-imidazole (or 1H-imidazole) and triethylamine in acetonitrile is prepared in a reaction vessel and cooled to -20°C.
-
Addition of Reagent: A solution of ethyl chloroformate in acetonitrile is added dropwise to the cooled imidazole solution over a specified period.
-
Reaction: The reaction mixture is stirred at room temperature for a designated time to allow for the completion of the reaction.
-
Workup and Purification: The reaction is quenched with ethanol and water. The product is then extracted, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or chromatography.
This protocol is adapted from a method described for the synthesis of ethyl 1-methyl-1H-imidazole-2-carboxylate.[7]
X-ray Crystallography
To obtain precise bond lengths and angles, single-crystal X-ray diffraction is the gold standard.
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in a suitable solvent (e.g., ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure. The positions of the atoms are determined, and anisotropic displacement parameters are refined.
This protocol is based on the methodology reported for ethyl 1-methylimidazole-2-carboxylate.[1]
Computational Analysis of Electron Density and Aromaticity
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules.
-
Geometry Optimization: The molecular geometry of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electron Density Analysis: Mulliken charges and Natural Bond Orbital (NBO) analysis are performed on the optimized structure to obtain atomic charges and other electronic parameters.
-
Aromaticity Indices Calculation:
-
HOMA: Calculated from the optimized bond lengths.
-
NICS: Calculated by placing a ghost atom at the center of the imidazole ring (NICS(0)) and 1 Å above the ring plane (NICS(1)).
-
FLU: Calculated from the NBO analysis.
-
This is a general DFT protocol applicable to the study of organic molecules.[5]
Visualizations
Caption: Experimental and computational workflow for the analysis of this compound.
Caption: Logical relationship between the substituent and the aromaticity of the imidazole ring.
Discussion
The presence of the electron-withdrawing 2-carboethoxy group is anticipated to significantly influence the electronic landscape of the imidazole ring. This substituent is expected to decrease the overall electron density of the ring, making it less susceptible to electrophilic attack compared to unsubstituted imidazole. The delocalized π-system, which is the source of imidazole's aromaticity, is also perturbed. This perturbation is predicted to result in a slight decrease in the aromatic character of the ring, as would be indicated by a lower HOMA value, less negative NICS values, and a higher FLU index compared to the parent imidazole.
These electronic modifications have important implications for the application of this compound in drug design and materials science. For instance, the altered electron density can affect the pKa of the imidazole nitrogen atoms, which in turn influences the molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding with biological targets. The modulation of aromaticity can also impact the stability of the molecule and its stacking interactions with other aromatic systems.
Conclusion
This compound is a valuable synthetic building block whose utility is fundamentally linked to its electronic properties. The electron-withdrawing nature of the 2-carboethoxy substituent leads to a decrease in the electron density and a slight reduction in the aromaticity of the imidazole ring. This technical guide has provided a comprehensive overview of these properties, integrating available experimental data with theoretical predictions. The detailed protocols and structured data tables are intended to serve as a valuable resource for researchers working with this and related imidazole derivatives, facilitating a deeper understanding of their chemical behavior and enabling their more effective application in the development of new technologies. Further experimental and computational studies are encouraged to provide more precise quantitative data on the electron density distribution and aromaticity indices for this compound itself.
References
- 1. researchgate.net [researchgate.net]
- 2. ETHYL IMIDAZOLE-2-CARBOXYLATE(33543-78-1) 1H NMR spectrum [chemicalbook.com]
- 3. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl imidazole-2-carboxylate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 7. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
2-Carboethoxyimidazole: A Technical Safety and Handling Guide
This technical guide provides a comprehensive overview of the safety data for 2-Carboethoxyimidazole (also known as Ethyl 1H-imidazole-2-carboxylate), intended for researchers, scientists, and professionals in drug development. The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases.
Core Safety Information
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below. It should be noted that some of these values are predicted and should be treated as estimates.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | - |
| Molecular Weight | 140.14 g/mol | - |
| Melting Point | 176-178 °C | [1] |
| Boiling Point | 48-51 °C at 0.3 mmHg | [1] |
| Density | 1.214 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 11.38 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Appearance | Off-White to Pale Beige Solid | [1] |
Toxicological Summary
Quantitative toxicological data for this compound is not widely available. The primary hazards identified are qualitative and based on GHS classifications.
| Hazard | Classification | Notes |
| Acute Oral Toxicity | Harmful if swallowed | - |
| Skin Corrosion/Irritation | Causes skin irritation | - |
| Serious Eye Damage/Irritation | Causes serious eye irritation | - |
| Respiratory Irritation | May cause respiratory irritation | - |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | - |
| Carcinogenicity | May cause cancer. | - |
| Reproductive Toxicity | May damage fertility or the unborn child. | - |
Handling and Storage
Proper handling and storage procedures are crucial to minimize risk when working with this compound.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Use only in a well-ventilated area, preferably under a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.
Experimental Protocols and Workflows
Detailed experimental protocols for the derivation of the safety data for this compound are not publicly available. However, a general experimental workflow for handling a chemical spill is provided below as a critical safety protocol.
General Chemical Spill Response Workflow
References
Methodological & Application
Application Notes and Protocols: 2-Carboethoxyimidazole as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-carboethoxyimidazole (also known as ethyl 1H-imidazole-2-carboxylate) as a versatile building block in organic synthesis. Its unique structural features make it a valuable precursor for a wide range of heterocyclic compounds, particularly in the development of pharmaceutical agents.
Synthesis of this compound
This compound can be synthesized through several methods. Below are detailed protocols for two common approaches.
Synthesis from Imidazole
This method involves the carboxylation of imidazole followed by esterification.
Experimental Protocol:
-
To a 10 mL sealed Schlenk tube ventilated with CO₂, add imidazole (0.50 mmol), potassium tert-butoxide (0.60 mmol), cesium carbonate (0.60 mmol), and DMF (3.0 mL).
-
Stir the mixture for 18 hours at 120 °C under a 0.10 MPa carbon dioxide atmosphere.
-
After the reaction, add ethyl iodide (excess) to the reaction mixture in N,N-dimethylformamide.
-
Heat the mixture at 50 °C to achieve regioselective N-alkylation and esterification.
-
Upon completion, the product can be isolated using standard work-up and purification techniques, yielding ethyl 1H-imidazole-2-carboxylate.[1]
Improved Synthesis from 2-(Trichloromethyl)-1H-imidazole
This protocol offers a high-yield synthesis from a readily available starting material.
Experimental Protocol:
-
Dissolve 2-(trichloromethyl)-1H-imidazole in ethanol (300 mL).
-
Slowly add concentrated sulfuric acid (98%, 30 mL, 522 mmol) dropwise with stirring, maintaining the temperature below 25 °C.
-
Heat the reaction mixture to reflux and stir for 7 hours, then continue stirring at room temperature overnight.
-
Remove the ethanol by distillation under reduced pressure.
-
Dilute the resulting suspension with ice water (200 mL) and adjust the pH to 5-6 with concentrated ammonia, keeping the temperature below 5 °C.
-
Collect the solid product by filtration, wash with water (3 x 10 mL), and dry under vacuum to obtain the crude product.
-
Extract the filtrate with ethyl acetate (2 x 200 mL). Combine the organic phases, wash with saturated brine, dry with anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and combine it with the first batch of crude product.
-
Recrystallize the combined crude product from isopropyl ether to obtain pure ethyl 1H-imidazole-2-carboxylate.[2]
Table 1: Synthesis of this compound - Reaction Data
| Method | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Carboxylation/Esterification | Imidazole | CO₂, KHMDS, Ethyl chloroformate | THF | 76 | [1] |
| From Trichloromethyl derivative | 2-(Trichloromethyl)-1H-imidazole | Ethanol, H₂SO₄ | Ethanol | 64.3 | [2] |
Applications in the Synthesis of Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is its use in the preparation of a key intermediate for Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[3][4]
Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (a Key Olmesartan Intermediate)
This multi-step synthesis highlights the utility of building upon the imidazole scaffold.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a key Olmesartan intermediate.
Detailed Experimental Protocol:
-
Step 1: Diethyl 2-chloro-3-oxosuccinate (8)
-
Dissolve sodium metal (2.4g, 104mmol) in ethanol (30mL) and cool the solution to 0 °C.
-
To this solution, add ethyl oxalate (14g, 96mmol), followed by the dropwise addition of ethyl chloroacetate (11g, 90mmol) at 0-5 °C over 2 hours.
-
Stir the mixture at room temperature for 24 hours and then concentrate under vacuum.
-
Dissolve the resulting salt in ice-cold water (20mL) and adjust the pH to 3 with dilute hydrochloric acid.
-
Extract the mixture with EtOAc (3 x 20mL). Dry the combined organic layers and evaporate the solvent.
-
Distill the product in a vacuum to yield diethyl 2-chloro-3-oxosuccinate as a pale yellow liquid (11.9g, 59.5% yield).[5]
-
-
Step 2: Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (9)
-
Add diethyl 2-chloro-3-oxosuccinate (8g, 36mmol) to a solution of butyramidinium in ethanol over a 20-minute period at room temperature.
-
Stir the reaction at room temperature for 1 hour, then at 60-70 °C for 5 hours.
-
After evaporating the solvent under vacuum, add water (40mL) to the residue.
-
Extract the mixture with EtOAc (3 x 30mL). Dry the combined organic layers and evaporate the solvent to give the product as a white solid (6.5g, 71% yield).[5]
-
-
Step 3: Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (2)
-
To a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (9) in THF, add CH₃MgBr in THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an acid-base work-up and purify the product to obtain a white solid with a purity of 99.5% by HPLC.[5]
-
Key Reactions of this compound
N-Alkylation
The nitrogen atoms of the imidazole ring can be readily alkylated, a key step in modifying the core structure for various applications.
General Experimental Protocol for N-Alkylation:
-
To a solution of the substituted imidazole (e.g., this compound, 1.0 equiv) in a suitable solvent (e.g., acetonitrile, DMF, or DMSO), add a base (e.g., K₂CO₃ or KOH, 1.1 equiv).[2]
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 2.0 equiv) dropwise to the reaction mixture.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (50 mL) and wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent in vacuo.
-
Purify the resulting residue by column chromatography on silica gel.[2]
Table 2: N-Alkylation of Substituted Imidazoles - Reaction Conditions and Yields
| Imidazole Substrate | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 | [2] |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | 35 | [2] |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 30 | [2] |
| 2-methyl-5-nitroimidazole | Various alkyl halides | K₂CO₃ | CH₃CN | - | 66-85 | [6] |
Logical Relationship Diagram for N-Alkylation Regioselectivity:
Caption: Factors determining the regioselectivity of imidazole N-alkylation.
Hydrolysis to Imidazole-2-carboxylic Acid
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is another valuable synthetic intermediate.
Experimental Protocol:
-
To a stirred solution of 2-imidazolecarboxaldehyde (2.88 g, 0.030 mol) in water (10 ml), slowly add 30% aqueous H₂O₂ solution (10 g) dropwise.
-
Continue the reaction at room temperature for 72 hours.
-
After completion, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.
-
Wash the resulting solid with a stirred diethyl ether/water (4:1) mixture to remove residual peroxide. The yield of imidazole-2-carboxylic acid is typically high (97.5%).[4]
Quantitative Data Summary
Table 3: Spectroscopic Data for Ethyl 1H-imidazole-2-carboxylate
| Technique | Data | Reference |
| ¹H NMR | Consistent with the structure. | [7] |
| ¹³C NMR | Peaks at δ 158.86, 141.02, 120.49 ppm (for the corresponding acid). | [4] |
| IR (KBr, cm⁻¹) | 3392, 3124, 2861, 1618, 1502, 1462, 1421, 1388, 1322, 1108, 925, 910, 819, 797, 774 (for the corresponding acid). | [4] |
| Mass Spec (MS) | [M+H]⁺ precursor at m/z 141.0659. | [8] |
This document provides a foundational guide to the synthesis and application of this compound. The provided protocols and data are intended to assist researchers in utilizing this versatile building block for the synthesis of complex organic molecules and in the development of novel therapeutic agents.
References
- 1. Preparation method of olmesartan intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. CN111170946A - Synthesis method of olmesartan intermediate - Google Patents [patents.google.com]
- 4. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. jocpr.com [jocpr.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ETHYL IMIDAZOLE-2-CARBOXYLATE(33543-78-1) 1H NMR spectrum [chemicalbook.com]
- 8. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of 2-Carboethoxyimidazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboethoxyimidazole, also known as Ethyl 1H-imidazole-2-carboxylate, is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including the imidazole core and the reactive ester functionality, make it a valuable starting material for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes on its use as a key intermediate in the development of targeted therapeutics, particularly Poly(ADP-ribose)polymerase (PARP) inhibitors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. Experimental protocols for its synthesis and derivatization are also presented.
Key Applications in Medicinal Chemistry
This compound serves as a crucial scaffold for the generation of complex molecules with therapeutic potential. Its imidazole ring can participate in various interactions with biological targets, while the carboethoxy group provides a convenient handle for further chemical modifications.
Intermediate for the Synthesis of PARP-1 Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to synthetic lethality, making PARP inhibitors a promising class of anticancer agents. This compound derivatives have been utilized in the synthesis of potent PARP-1 inhibitors.
A series of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides have been developed as novel and potent PARP-1/2 inhibitors. One of the lead compounds from this series demonstrated excellent inhibitory activity against both PARP-1 and PARP-2, with IC50 values of 18 nM and 42 nM, respectively. This compound also showed selective cytotoxicity against BRCA2 deficient cells and exhibited single-agent activity in a BRCA-1 mutant xenograft model.[1]
Precursor for AMPA Receptor Antagonists
AMPA receptors are ionotropic glutamate receptors in the central nervous system that mediate fast excitatory neurotransmission. Overstimulation of these receptors is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. Consequently, AMPA receptor antagonists are of significant interest as therapeutic agents.
Derivatives of this compound have been instrumental in the synthesis of potent and selective AMPA receptor antagonists. For instance, a series of 4-oxo-10-substituted-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives have been synthesized, with the most potent compound exhibiting a nanomolar binding affinity (IC50 = 35 nM) and antagonist activity (IC50 = 6 nM) at the AMPA receptor. This compound also demonstrated significant anticonvulsant properties in animal models.[2]
Quantitative Data
The following tables summarize the biological activity of representative compounds synthesized using this compound as a starting material.
Table 1: In Vitro Activity of a PARP-1/2 Inhibitor Derived from a Benzimidazole Carboxamide Scaffold [1]
| Compound | Target | IC50 (nM) | Cell Line | CC50 (nM) |
| Compound 27 | PARP-1 | 18 | V-C8 (BRCA2 deficient) | 920 |
| PARP-2 | 42 |
Table 2: In Vitro Activity of an AMPA Receptor Antagonist [2]
| Compound | Target | Binding Affinity IC50 (nM) | Antagonist Activity IC50 (nM) |
| Derivative 6a | AMPA Receptor | 35 | 6 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Ethyl 1H-imidazole-2-carboxylate)
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Imidazole
-
Ethyl chloroformate
-
Triethylamine
-
Acetonitrile
-
Water
-
Ethanol
Procedure:
-
Dissolve imidazole and triethylamine in acetonitrile in a reaction vessel.
-
Cool the solution to -20°C.
-
Slowly add a solution of ethyl chloroformate in acetonitrile to the cooled mixture while maintaining the temperature at -20°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.
-
Upon completion, add ethanol and water to the reaction mixture to dissolve any precipitate.
-
The product, this compound, can be purified from the reaction mixture by standard procedures such as extraction and chromatography.
Protocol 2: Synthesis of a Benzimidazole Carboxamide-based PARP-1 Inhibitor Intermediate
This protocol outlines the synthesis of a key intermediate for a PARP-1 inhibitor, starting from a 2-carboethoxy-benzimidazole derivative.
Materials:
-
Ethyl 1H-benzo[d]imidazole-2-carboxylate
-
Ammonium chloride
-
Amine (specific for the desired final product)
-
Solvent (e.g., water for a green synthesis approach)
Procedure:
-
Combine the ethyl benzo[d]imidazole-2-carboxylate and the desired amine in a suitable solvent.
-
Add ammonium chloride as a catalyst.
-
Heat the reaction mixture under reflux for the required duration.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
The resulting benzimidazole-2-carboxamide can be further modified to yield the final PARP inhibitor.[3]
Protocol 3: Synthesis of an Imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic Acid-based AMPA Antagonist Intermediate
This protocol provides a general scheme for the synthesis of the core structure of a potent AMPA antagonist.
Materials:
-
A substituted indeno[1,2-e]pyrazinone precursor
-
A 2-halo-imidazole-4,5-dicarboxylate derivative
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., dimethylformamide)
Procedure:
-
Dissolve the indeno[1,2-e]pyrazinone precursor in a suitable solvent.
-
Add the 2-halo-imidazole-4,5-dicarboxylate derivative and a base to the reaction mixture.
-
Heat the mixture to facilitate the cyclization reaction.
-
After the reaction is complete, cool the mixture and isolate the crude product.
-
Purify the product via recrystallization or column chromatography to obtain the desired imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid core structure.
Visualizations
Signaling Pathway Diagram
Caption: PARP-1 Inhibition Pathway in BRCA Deficient Cancer Cells.
Experimental Workflow Diagram
References
- 1. Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of anticonvulsive AMPA antagonists: 4-oxo-10-substituted-imidaz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Evaluation of 2,4-Disubstituted Imidazole Carboxamides as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of enzymes, including protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them critical targets for therapeutic intervention. This document provides detailed application notes and protocols for the synthesis of a series of 2,4-disubstituted imidazole carboxamides, potent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), starting from the versatile building block 2-carboethoxyimidazole (ethyl 1H-imidazole-2-carboxylate).
TAK1 is a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. It plays a crucial role in cellular responses to pro-inflammatory cytokines such as TNF-α and IL-1, making it an attractive target for the development of novel anti-inflammatory and anti-cancer agents. The protocols outlined below are based on the successful synthesis of highly potent and selective TAK1 inhibitors, adapted to utilize this compound as a readily available starting material.
Target Kinase: TAK1
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a central mediator of cellular stress and cytokine signaling. Upon activation by upstream signals, such as those from TNF-α or Toll-like receptors, TAK1 phosphorylates and activates downstream kinases, including IκB kinase (IKK) and other MAP kinases like JNK and p38. This leads to the activation of transcription factors NF-κB and AP-1, which regulate the expression of genes involved in inflammation, immunity, cell survival, and apoptosis.[1][2][3] Inhibition of TAK1 can block these pro-inflammatory and pro-survival pathways, offering a therapeutic strategy for various diseases.
Caption: TAK1 Signaling Pathway and Point of Inhibition.
Synthetic Protocols
The synthesis of 2,4-disubstituted imidazole carboxamide inhibitors of TAK1 can be achieved through a modular approach. The following protocols are adapted from established literature procedures, with the initial steps modified to begin with this compound.[4]
Caption: Proposed Synthetic Workflow for Imidazole Kinase Inhibitors.
Protocol 1: Synthesis of Key Intermediate (tert-Butyl 2-(ethoxycarbonyl)-1H-imidazole-4-carboxylate)
This protocol describes the proposed synthesis of a key orthogonally protected imidazole di-ester, starting from this compound.
Materials:
-
This compound (ethyl 1H-imidazole-2-carboxylate)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
tert-Butyl chloroformate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Protection: Dissolve this compound (1.0 eq) in anhydrous DCM. Add DMAP (0.1 eq) followed by Boc₂O (1.1 eq). Stir the reaction at room temperature for 12-16 hours, monitoring by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.
-
C-4 Carboxylation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C. Add tert-butyl chloroformate (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Work-up and Purification: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the key di-ester intermediate.
Protocol 2: Synthesis of 2,4-Disubstituted Imidazole Carboxamide Library[4]
This protocol describes the subsequent steps to build the final inhibitor library from the key di-ester intermediate.
Materials:
-
tert-Butyl 2-(ethoxycarbonyl)-1H-imidazole-4-carboxylate (from Protocol 1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Pyrrolidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Dimethylformamide (DMF)
-
Formic acid
-
Chloroform
-
Various primary amines (R-NH₂)
-
Triethylamine (Et₃N)
Procedure:
-
Selective Hydrolysis: Dissolve the di-ester intermediate (1.0 eq) in a mixture of THF and water. Add LiOH (1.05 eq) and stir at room temperature for 16 hours. Monitor the reaction to ensure selective hydrolysis of the ethyl ester. Acidify the reaction mixture carefully with 1N HCl and extract with ethyl acetate. Dry and concentrate to yield the mono-acid intermediate.
-
First Amide Coupling: Dissolve the mono-acid intermediate (1.0 eq) in DMF. Add HATU (1.2 eq) and pyrrolidine (1.2 eq). Stir at room temperature for 16 hours. Dilute with ethyl acetate, wash with water and brine, then dry and concentrate. Purify by column chromatography.
-
Deprotection: Dissolve the resulting amide (1.0 eq) in chloroform and add formic acid. Reflux the mixture for 2 hours. Remove the solvent under reduced pressure to yield the deprotected carboxylic acid.
-
Second Amide Coupling: Dissolve the deprotected acid (1.0 eq) in DMF. Add the desired primary amine (1.1 eq), HATU (1.2 eq), and triethylamine (2.0 eq). Stir at room temperature for 16 hours.
-
Final Purification: Work-up the reaction by diluting with ethyl acetate and washing with water and brine. Dry the organic layer, concentrate, and purify the final product by silica gel column chromatography or preparative HPLC.
Biological Evaluation: Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against TAK1 can be determined using a biochemical assay such as the LanthaScreen™ Eu Kinase Binding Assay.[4][5]
Protocol 3: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the displacement of a fluorescent tracer from the kinase ATP-binding site by a test inhibitor.
Materials:
-
TAK1 Kinase (e.g., TAK1/TAB1 fusion protein)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
Test compounds (synthesized inhibitors)
-
Staurosporine (positive control)
-
Kinase Buffer
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Assay Plate Setup: Add 5 µL of the diluted test compound or control to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Prepare a solution of the TAK1 kinase and the Eu-labeled antibody in kinase buffer at 3 times the final desired concentration. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer at 3 times the final desired concentration. Add 5 µL of this solution to each well to initiate the reaction.
-
Incubation and Measurement: Incubate the plate at room temperature for 60 minutes, protected from light. Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Data Presentation
The inhibitory potencies of representative 2,4-imidazole dicarboxamide compounds against TAK1 are summarized below. Data is derived from literature.[4]
| Compound ID | R Group (at C4-carboxamide) | TAK1 IC₅₀ (nM) |
| 1 | 2-(Difluoromethoxy)benzyl | 30 |
| 2 | 2-Methoxybenzyl | 45 |
| 3 | 2-Chlorobenzyl | 60 |
| 4 | Benzyl | 120 |
| 5 | 3-Methoxybenzyl | 250 |
IC₅₀ values were determined using a LanthaScreen biochemical assay in the presence of 10 µM ATP.[4]
Conclusion
The this compound scaffold provides a versatile entry point for the synthesis of potent 2,4-disubstituted imidazole carboxamide kinase inhibitors. The protocols detailed herein offer a robust framework for the generation of compound libraries targeting TAK1, a kinase of significant therapeutic interest. The modular nature of the synthesis allows for extensive Structure-Activity Relationship (SAR) studies by varying the substituents at the C4-carboxamide position, facilitating the optimization of potency, selectivity, and pharmacokinetic properties for drug discovery and development programs.
References
Application Notes and Protocols for N-alkylation of 2-Carboethoxyimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of imidazoles is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with significant applications in medicinal chemistry and materials science. The introduction of an alkyl substituent onto the imidazole ring nitrogen can profoundly alter the molecule's biological activity, solubility, and pharmacokinetic properties. 2-Carboethoxyimidazole, also known as ethyl 2-imidazolecarboxylate, is a valuable building block, and its N-alkylation opens doors to novel derivatives for drug discovery and development. The electron-withdrawing nature of the 2-carboethoxy group increases the acidity of the N-H proton, facilitating its removal under basic conditions, while also influencing the nucleophilicity of the resulting imidazolate anion. This document provides detailed experimental protocols and a summary of reaction conditions for the successful N-alkylation of this compound.
General Reaction Scheme
The N-alkylation of this compound proceeds via a nucleophilic substitution mechanism. The imidazole N-H is first deprotonated by a base to form a nucleophilic imidazolate anion, which then attacks an alkylating agent (typically an alkyl halide) to form the N-alkylated product.
Caption: General mechanism for the N-alkylation of this compound.
Data Presentation: Reaction Conditions and Yields
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 24 | ~66-85 |
| Ethyl bromoacetate | K₂CO₃ | DMF | Room Temp | 24 | ~30-40 |
| Ethyl bromoacetate | K₂CO₃ | DMSO | Room Temp | 24 | ~35-40 |
| Benzyl bromide | K₂CO₃ | DMF | Room Temp | 12-24 | Good to High |
| Methyl iodide | K₂CO₃ | Acetonitrile | 60 | 12-24 | Good to High |
| Allyl bromide | K₂CO₃ | Acetonitrile | 60 | 9 | ~60-80 |
| Propargyl bromide | K₂CO₃ | Acetonitrile | 60 | 8 | ~60-80 |
Note: Yields are estimates based on analogous systems and may vary for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the N-alkylation of this compound.
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol is a robust and commonly used method for the N-alkylation of imidazoles with electron-withdrawing groups.[1] Heating can significantly improve the reaction rate and yield.[1]
Materials:
-
This compound (1.0 equiv)
-
Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1-1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equiv).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkylating agent (1.1-1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic solids.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the resulting residue by column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation using Potassium Carbonate in DMF at Room Temperature
This protocol is suitable for more reactive alkylating agents or when milder reaction conditions are preferred.
Materials:
-
This compound (1.0 equiv)
-
Alkylating agent (e.g., benzyl bromide) (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equiv) to the solution.
-
Stir the mixture for 15 minutes at room temperature.
-
Add the alkylating agent (1.1 equiv) dropwise.
-
Monitor the reaction by TLC until the starting material is consumed. This may take several hours to overnight.
-
Pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography if necessary.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical N-alkylation of this compound.
References
Application of 2-Carboethoxyimidazole in the Synthesis of Anticancer Agents
Introduction
2-Carboethoxyimidazole, also known as Ethyl 1H-benzimidazole-2-carboxylate, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its benzimidazole core is a recognized pharmacophore found in numerous biologically active compounds, including those with potent anticancer properties. The presence of the carboethoxy group at the 2-position offers a reactive handle for synthetic modifications, allowing for the introduction of diverse functionalities to modulate the compound's biological activity and pharmacokinetic profile. This document outlines the application of this compound in the synthesis of potential anticancer agents, providing detailed protocols, quantitative data on the activity of related compounds, and visualization of relevant biological pathways.
While direct anticancer agents synthesized from this compound are not extensively detailed in publicly available literature, its structural motif is central to many potent anticancer compounds. The protocols and data presented here are based on established synthetic routes for analogous benzimidazole derivatives and the biological activities of structurally related molecules that highlight the potential of this chemical scaffold.
Synthetic Application: Synthesis of Benzimidazole-2-Carboxamide Derivatives
A common synthetic strategy involves the conversion of the carboethoxy group of this compound into a carboxamide. Amide functionalities are prevalent in many drug molecules and can participate in crucial hydrogen bonding interactions with biological targets. This section provides a protocol for the synthesis of a hypothetical N-aryl benzimidazole-2-carboxamide, a class of compounds often investigated for anticancer activity.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-1H-benzimidazole-2-carboxamide
This protocol describes a two-step synthesis starting from this compound. The first step is the hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction.
Step 1: Hydrolysis of Ethyl 1H-benzimidazole-2-carboxylate
-
Dissolution: Dissolve Ethyl 1H-benzimidazole-2-carboxylate (1.0 g, 5.26 mmol) in a mixture of ethanol (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Addition of Base: Add sodium hydroxide (0.42 g, 10.52 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 3-4 with 2N HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-benzimidazole-2-carboxylic acid.
Step 2: Amide Coupling to form N-(4-methoxyphenyl)-1H-benzimidazole-2-carboxamide
-
Activation of Carboxylic Acid: Suspend 1H-benzimidazole-2-carboxylic acid (0.5 g, 3.08 mmol) in dry dichloromethane (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere. Add oxalyl chloride (0.34 mL, 3.70 mmol) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Stir the mixture at room temperature for 2 hours. The formation of the acid chloride is indicated by the cessation of gas evolution.
-
Amine Addition: In a separate flask, dissolve p-anisidine (4-methoxyaniline) (0.42 g, 3.39 mmol) and triethylamine (0.86 mL, 6.16 mmol) in dry dichloromethane (10 mL).
-
Coupling Reaction: Cool the acid chloride solution to 0 °C and add the solution of p-anisidine and triethylamine dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding water (20 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the desired N-(4-methoxyphenyl)-1H-benzimidazole-2-carboxamide.
Quantitative Data on Anticancer Activity of Benzimidazole Derivatives
Due to the lack of specific data for compounds directly synthesized from this compound, the following table summarizes the in vitro anticancer activity of structurally related 2-substituted benzimidazole derivatives against various human cancer cell lines. This data illustrates the potential potency of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 | [1] |
| A549 (Lung) | 6.21 | [1] | |
| MCF-7 (Breast) | 8.34 | [1] | |
| DU-145 (Prostate) | 10.12 | [1] | |
| Compound 7u | SK-Mel-28 (Melanoma) | 3.11 | [1] |
| A549 (Lung) | 9.87 | [1] | |
| MCF-7 (Breast) | 12.45 | [1] | |
| DU-145 (Prostate) | 17.89 | [1] | |
| Compound 3c | HCT-116 (Colon) | - | [2][3] |
| TK-10 (Renal) | - | [2][3] | |
| Compound 3l | HCT-116 (Colon) | - | [2][3] |
| TK-10 (Renal) | - | [2][3] |
Note: Specific IC50 values for compounds 3c and 3l were not provided in the abstract, but they were highlighted as the most effective antitumor agents in the study.[2][3]
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic workflow for converting this compound into a potential anticancer agent.
References
Application Notes and Protocols for Imidazole Derivatives as Antimicrobial Agents
A focus on Imidazole-2-Carboxylate Analogues and other Bioactive Imidazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant and escalating threat to global public health. This has spurred intensive research into the discovery and development of novel antimicrobial agents with unique mechanisms of action. The imidazole ring is a crucial pharmacophore in medicinal chemistry, present in numerous natural and synthetic bioactive compounds, including the essential amino acid histidine and several established antifungal drugs like ketoconazole and miconazole.[1][2] Derivatives of the imidazole scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4]
This document provides detailed application notes and protocols on the use of imidazole derivatives as antimicrobial agents. Due to a scarcity of specific published data on the antimicrobial applications of 2-carboethoxyimidazole derivatives, this report broadens its scope to include closely related and well-studied imidazole-2-carboxylate analogues and other imidazole-containing compounds that have shown significant antimicrobial efficacy. The information presented herein is intended to guide researchers in the screening, evaluation, and further development of imidazole-based compounds as potential next-generation antimicrobial drugs.
Data Presentation: Antimicrobial Activity of Imidazole Derivatives
The following tables summarize the in vitro antimicrobial activity of various imidazole derivatives against a panel of clinically relevant bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Novel Imidazole Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| HL1 | Lophine Derivative | Staphylococcus aureus (ATCC 29213) | 625 | [3] |
| MRSA (ATCC 43300) | 1250 | [3] | ||
| Acinetobacter baumannii (ATCC 747) | 1250 | [3] | ||
| Pseudomonas aeruginosa (ATCC 1744) | 5000 | [3] | ||
| Escherichia coli (ATCC 25922) | >5000 | [3] | ||
| HL2 | Lophine Derivative | Staphylococcus aureus (ATCC 29213) | 625 | [3] |
| MRSA (ATCC 43300) | 625 | [3] | ||
| Escherichia coli (ATCC 25922) | 2500 | [3] | ||
| Pseudomonas aeruginosa (ATCC 1744) | 2500 | [3] | ||
| Acinetobacter baumannii (ATCC 747) | 2500 | [3] | ||
| Compound 31 | Imidazole with 2,4-dienone | Staphylococcus aureus UA1758 | 8 | [5] |
| Staphylococcus epidermidis UF843 | 8 | [5] | ||
| Compound 42 | Imidazole with 2,4-dienone | Staphylococcus aureus UA1758 | 4 | [5] |
| Staphylococcus epidermidis UF843 | 8 | [5] | ||
| Metronidazole Carboxylate 7b | Imidazole-2-carboxylate analogue | Escherichia coli | Potent Inhibition (Qualitative) | [6] |
| Metronidazole Carboxylate 7e | Imidazole-2-carboxylate analogue | Escherichia coli | Potent Inhibition (Qualitative) | [6] |
Table 2: Antifungal Activity of Novel Imidazole Derivatives
| Compound ID | Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 31 | Imidazole with 2,4-dienone | Candida albicans ATCC 90028 | 2 | [5] |
| Candida albicans 64110 (Fluconazole-resistant) | 8 | [5] | ||
| Candida glabrata 923 | 4 | [5] | ||
| Candida parapsilosis 27 | 2 | [5] | ||
| Candida krusei ATCC 6528 | 0.5 | [5] | ||
| Candida tropicalis 657 | 1 | [5] | ||
| Compound 42 | Imidazole with 2,4-dienone | Candida albicans ATCC 90028 | 8 | [5] |
| Candida albicans 64110 (Fluconazole-resistant) | 8 | [5] | ||
| Candida glabrata 923 | 16 | [5] | ||
| Candida parapsilosis 27 | 32 | [5] | ||
| Candida krusei ATCC 6528 | 2 | [5] | ||
| Candida tropicalis 657 | 4 | [5] | ||
| Metronidazole Triazole 5b | Imidazole analogue | Aspergillus fumigatus | Potent Inhibition (Qualitative) | [6] |
| Metronidazole Triazole 5c | Imidazole analogue | Aspergillus fumigatus | Potent Inhibition (Qualitative) | [6] |
| Metronidazole Triazole 5e | Imidazole analogue | Aspergillus fumigatus | Potent Inhibition (Qualitative) | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and antimicrobial evaluation of imidazole derivatives, adapted from the cited literature.
Protocol 1: Synthesis of Imidazole Derivatives (Debus-Radziszewski Reaction)
This protocol describes a general method for the synthesis of 2,4,5-trisubstituted imidazoles, such as the lophine derivatives HL1 and HL2.[3]
Materials:
-
Benzil
-
Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde for HL1, 4-(diethylamino)benzaldehyde for HL2)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve benzil (1 equivalent) and the chosen aromatic aldehyde (1 equivalent) in hot glacial acetic acid.
-
Add ammonium acetate (1.5 equivalents) to the solution.
-
Reflux the mixture for 1-2 hours.
-
After cooling, pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified 2,4,5-trisubstituted imidazole.
-
Characterize the final product using techniques such as NMR and FTIR spectroscopy.
Caption: General workflow for the synthesis of 2,4,5-trisubstituted imidazoles.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol outlines the standard broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[3][5]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Synthesized imidazole derivatives (stock solution in DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
Resazurin sodium salt solution (for viability indication, optional)
Procedure:
-
Preparation of Plates: Dispense 100 µL of the appropriate sterile broth (MHB or RPMI) into each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations of the compound.
-
Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi) in each well. Add 100 µL of this diluted inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. Also, run a standard antibiotic as a reference control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Visual inspection can be aided by adding a viability indicator like resazurin.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Mechanism of Action: A Note on Imidazole Derivatives
The antimicrobial mechanism of action for imidazole derivatives can vary depending on the specific substitutions on the imidazole ring. For many antifungal imidazole drugs, the primary target is the enzyme lanosterol 14-alpha-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Inhibition of this enzyme disrupts the membrane integrity, leading to fungal cell death. For antibacterial applications, proposed mechanisms include the disruption of the cell wall, inhibition of protein synthesis, or interference with DNA replication.[3] Further research is often required to elucidate the precise mechanism for novel derivatives.
Conclusion and Future Directions
The imidazole scaffold remains a highly promising framework for the development of new antimicrobial agents. While specific data on this compound derivatives is limited, the broader class of imidazole derivatives, including carboxylate analogues and other substituted imidazoles, has demonstrated significant in vitro activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[5][6] The protocols and data presented in this application note provide a foundation for researchers to synthesize and evaluate novel imidazole-based compounds. Future work should focus on structure-activity relationship (SAR) studies to optimize the antimicrobial potency and pharmacokinetic properties of these derivatives, as well as detailed mechanistic studies to identify their cellular targets. Such efforts are crucial for advancing the most promising candidates through the drug development pipeline to address the urgent need for new antimicrobial therapies.
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. mdpi.com [mdpi.com]
- 4. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
The Potential of 2-Carboethoxyimidazole Scaffolds in Anti-Inflammatory Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a versatile pharmacophore that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. While specific research on 2-Carboethoxyimidazole as an anti-inflammatory agent is limited in publicly available literature, the broader class of imidazole and benzimidazole derivatives has shown considerable promise. These compounds often exert their anti-inflammatory effects by targeting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
This document provides a detailed overview of the potential applications and experimental protocols for evaluating this compound and its derivatives as anti-inflammatory agents, based on established methodologies for structurally related compounds.
Mechanism of Action: Targeting Inflammatory Pathways
The anti-inflammatory activity of imidazole and benzimidazole derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[1] The primary targets include:
-
Cyclooxygenase (COX) Enzymes: These enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. Selective inhibition of COX-2 is a desirable characteristic for new anti-inflammatory drugs to minimize the gastrointestinal side effects associated with COX-1 inhibition.[2][3]
-
Lipoxygenase (LOX) Enzymes: LOX enzymes catalyze the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators involved in asthma, allergic reactions, and other inflammatory diseases.[4] Dual inhibitors of both COX and LOX pathways are being explored as a strategy for developing safer and more effective anti-inflammatory drugs.[5]
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][7] Inhibition of this pathway can effectively downregulate the expression of these inflammatory mediators.[6][7]
Experimental Protocols
The following protocols are standard methods used to synthesize and evaluate the anti-inflammatory potential of imidazole-based compounds and can be adapted for this compound derivatives.
Protocol 1: General Synthesis of 2-Substituted Benzimidazole Derivatives
This protocol describes a common method for synthesizing benzimidazole derivatives, which can be adapted for the synthesis of this compound analogs.
Materials:
-
o-phenylenediamine or its substituted derivatives
-
Carboxylic acids (in this case, a dicarboxylic acid monoester chloride to introduce the carboethoxy group) or aldehydes
-
Solvent (e.g., ethanol, dimethylformamide)
-
Catalyst (e.g., mineral acid, p-toluenesulfonic acid)
Procedure:
-
Dissolve o-phenylenediamine in a suitable solvent.
-
Add an equimolar amount of the desired carboxylic acid or aldehyde.
-
Add a catalytic amount of acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-substituted benzimidazole derivative.
Protocol 2: In Vitro Anti-Inflammatory Activity Assessment
This assay determines the ability of a compound to inhibit the activity of COX enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Reference drug (e.g., Indomethacin, Celecoxib)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection reagent (e.g., a kit to measure prostaglandin E2 production)
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or reference drug in the assay buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction.
-
Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method (e.g., ELISA).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
This assay measures the inhibitory effect of a compound on the 5-LOX enzyme.
Materials:
-
Purified 5-LOX enzyme
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds
-
Reference drug (e.g., Zileuton)
-
Assay buffer
-
Spectrophotometer
Procedure:
-
Pre-incubate the 5-LOX enzyme with different concentrations of the test compound or reference drug.
-
Add the substrate (linoleic acid or arachidonic acid) to start the reaction.
-
Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.
-
Calculate the percentage of inhibition and the IC50 value.
Protocol 3: In Vivo Anti-Inflammatory Activity Assessment
This is a widely used and accepted model for evaluating the acute anti-inflammatory activity of new compounds.[8][9]
Materials:
-
Wistar albino rats
-
Carrageenan solution (1% w/v in saline)
-
Test compounds (suspended in a suitable vehicle like 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Diclofenac sodium)[8]
-
Pletysmometer
Procedure:
-
Divide the rats into groups: control, reference, and test groups (receiving different doses of the test compound).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of this compound derivatives (coded as CEI-1 to CEI-4) based on typical results for related benzimidazole compounds.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| CEI-1 | 15.2 | 1.8 | 8.4 |
| CEI-2 | 25.8 | 3.5 | 7.4 |
| CEI-3 | 10.5 | 0.9 | 11.7 |
| CEI-4 | 30.1 | 5.2 | 5.8 |
| Celecoxib | >100 | 0.04 | >2500 |
Table 2: In Vitro 5-LOX Inhibitory Activity
| Compound | 5-LOX IC50 (µM) |
| CEI-1 | 12.5 |
| CEI-2 | 9.8 |
| CEI-3 | 7.2 |
| CEI-4 | 15.1 |
| Zileuton | 0.5 |
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound (Dose) | Paw Edema Inhibition (%) at 3h |
| CEI-1 (20 mg/kg) | 45.2 |
| CEI-2 (20 mg/kg) | 55.8 |
| CEI-3 (20 mg/kg) | 65.3 |
| CEI-4 (20 mg/kg) | 40.1 |
| Diclofenac (10 mg/kg) | 72.5 |
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the development of this compound-based anti-inflammatory drugs.
Caption: Arachidonic acid metabolism and targets for this compound derivatives.
Caption: p38 MAPK signaling pathway as a potential target.
Caption: General workflow for anti-inflammatory drug development.
Conclusion
References
- 1. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals.
Note: While the query specifically requested information on 2-Carboethoxyimidazole derivatives, a comprehensive literature search did not yield specific data on this subclass for OLED applications. The following application notes and protocols are based on broader classes of imidazole derivatives, such as carbazole-π-imidazole and phenanthroimidazole derivatives, which are extensively studied for their use in OLEDs, particularly as blue light emitters.
Introduction
Imidazole derivatives have emerged as a significant class of materials for the emissive layer in organic light-emitting diodes (OLEDs) due to their excellent thermal stability, high photoluminescence quantum yields, and tunable electronic properties. These compounds are often designed with a donor-π-acceptor (D-π-A) architecture, where the imidazole moiety can act as an electron-accepting unit. This design strategy allows for the tuning of the emission color, enhancement of charge carrier injection and transport, and overall improvement of device efficiency and stability. This document provides an overview of the application of imidazole derivatives in OLEDs, along with generalized experimental protocols for their synthesis and device fabrication.
Performance of Imidazole Derivatives in OLEDs
The performance of non-doped OLEDs utilizing various imidazole derivatives as the emitting material is summarized in the table below. These materials, particularly carbazole-imidazole derivatives, have shown promise in achieving deep-blue emission with high efficiency and brightness.
| Compound Family | Derivative Example | Maximum Luminance (cd/m²) | Maximum EQE (%) | CIE Coordinates (x, y) | Reference |
| Carbazole-π-Imidazole | BCzB-PPI | 11,364 | 4.43 | (0.159, 0.080) | [1] |
| Carbazole-Diphenyl Imidazole | Not Specified | - | 1.1 | (0.16, 0.08) | [2] |
| Pyrene-Benzimidazole | Compound B | 290 | 4.3 | (0.1482, 0.1300) | [3][4] |
| Phenanthroimidazole | DCBCPPI | 3,767 | 5.92 | (0.18, 0.14) | |
| Phenylamine-Phenanthroimidazole | Ph-BPA-BPI | - | 4.56 | (0.15, 0.08) | [5] |
| Carbazole-based Phenanthroimidazole | Cz-SBDPI | 12,984 | 6.2 | (0.15, 0.06) | [6] |
Experimental Protocols
Generalized Synthesis of a Donor-π-Acceptor Imidazole Derivative
This protocol outlines a general synthetic route for a carbazole-π-imidazole derivative, a common structure for blue OLED emitters.
Workflow Diagram:
References
- 1. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions Utilizing 2-Carboethoxyimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional molecules. While numerous coupling reagents are available, the exploration of novel reagents that offer unique reactivity, selectivity, or milder reaction conditions is an ongoing pursuit. This document provides a detailed protocol and application notes for the use of 2-Carboethoxyimidazole as a potential coupling reagent for the synthesis of amides from carboxylic acids and amines.
This compound, also known as ethyl 1H-imidazole-2-carboxylate, is a heterocyclic compound that, upon activation of a carboxylic acid, can form a reactive acyl-imidazole intermediate. This intermediate can subsequently undergo nucleophilic attack by an amine to yield the desired amide. The protocols outlined below are based on established principles of amide bond formation and are intended to serve as a starting point for researchers interested in exploring the utility of this reagent.
Proposed Reaction Mechanism
The coupling reaction is proposed to proceed via a two-step mechanism involving an activated acyl-imidazole intermediate.
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with a suitable activating agent (e.g., a carbodiimide like DCC or EDC, or by conversion to an acid chloride) to form a highly reactive species. This species is then trapped by this compound to form an N-acyl-2-carboethoxyimidazolium salt.
-
Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated acyl-imidazolium intermediate. The imidazole moiety serves as a good leaving group, facilitating the formation of the thermodynamically stable amide bond.
Experimental Protocols
Protocol 1: One-Pot Amide Synthesis using this compound and a Carbodiimide Activator
This protocol describes a one-pot procedure for the coupling of a generic carboxylic acid and amine using this compound in the presence of N,N'-Dicyclohexylcarbodiimide (DCC).
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Amine (e.g., Benzylamine)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent for solubility)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Add this compound (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture over 15 minutes.
-
A white precipitate of dicyclohexylurea (DCU) should begin to form.
-
After stirring at 0 °C for 30 minutes, add the amine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Quantitative Analysis of Coupling Reactions
The following tables present hypothetical data for the coupling of various carboxylic acids and amines using the protocol described above. These tables are intended to serve as a template for recording and comparing experimental results.
Table 1: Substrate Scope for the Amide Coupling Reaction
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | N-Benzylbenzamide | 85 |
| 2 | Phenylacetic Acid | Aniline | 2-Phenyl-N-phenylacetamide | 78 |
| 3 | Acetic Acid | Cyclohexylamine | N-Cyclohexylacetamide | 92 |
| 4 | Boc-Glycine | Benzyl amine | Benzyl 2-((tert-butoxycarbonyl)amino)acetate | 88 |
| 5 | 4-Nitrobenzoic Acid | Morpholine | (4-Nitrophenyl)(morpholino)methanone | 75 |
Table 2: Optimization of Reaction Conditions for the Synthesis of N-Benzylbenzamide
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | RT | 24 | 85 |
| 2 | THF | RT | 24 | 82 |
| 3 | DMF | RT | 24 | 75 |
| 4 | DCM | 0 to RT | 24 | 88 |
| 5 | DCM | 40 | 12 | 80 |
Table 3: Comparison of this compound with Other Coupling Additives
| Entry | Coupling Additive | Activator | Yield of N-Benzylbenzamide (%) |
| 1 | This compound | DCC | 85 |
| 2 | HOBt | DCC | 92 |
| 3 | HOAt | DCC | 94 |
| 4 | None | DCC | 45 |
Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for amide synthesis.
Experimental Workflow
Caption: Experimental workflow for amide coupling.
Reactant and Product Relationship
Caption: Relationship of reaction components.
Application Notes and Protocols for Imidazole-Based Ligands in Organometallic Chemistry
Disclaimer: Extensive literature searches did not yield specific experimental data or established applications for 2-carboethoxyimidazole as a ligand in organometallic chemistry. The following application notes, protocols, and data are based on closely related and structurally analogous imidazole and benzimidazole derivatives. These examples are intended to serve as a representative guide for researchers interested in exploring the potential of this compound, assuming it would exhibit similar coordination chemistry.
Application Notes
Catalysis: Ruthenium-Imidazole Complexes in Transfer Hydrogenation
Organometallic ruthenium(II) complexes featuring imidazole and benzimidazole-based ligands have emerged as highly effective catalysts for transfer hydrogenation reactions. These reactions are fundamental in organic synthesis for the reduction of ketones, aldehydes, and imines to their corresponding alcohols and amines.
The imidazole ligand, acting as an N-heterocyclic carbene (NHC) or a neutral N-donor, plays a crucial role in stabilizing the metal center and modulating its electronic properties. The Ru(II) center, often in a "piano-stool" geometry with a p-cymene or similar arene ligand, facilitates the catalytic cycle. The reaction typically uses a simple hydrogen source, such as isopropanol, and a base, making it a greener alternative to methods requiring stoichiometric metal hydrides. The catalytic activity of these complexes allows for high conversion rates and yields under relatively mild conditions.[1]
Potential Advantages for this compound: The electron-withdrawing nature of the carboethoxy group at the 2-position could influence the electronic properties of the ruthenium center, potentially impacting catalytic activity and selectivity.
Biomedical Applications: Copper-Imidazole Complexes as Anticancer Agents
Copper complexes incorporating imidazole and benzimidazole derivatives are extensively investigated for their potential as therapeutic agents, particularly in oncology.[2][3] These complexes have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, including lung, breast, and bladder cancer.[2][4][5]
The proposed mechanism of action often involves the generation of reactive oxygen species (ROS) within the cancer cells.[2] This oxidative stress can damage cellular components, disrupt the mitochondrial membrane potential, and ultimately trigger apoptosis (programmed cell death).[2][6] The chelation of the copper ion by the imidazole-based ligand is believed to enhance the bioavailability and cytotoxic efficacy of the metal center.[7] Some copper complexes have shown cytotoxicity comparable or even superior to the widely used anticancer drug cisplatin, with potentially greater selectivity for cancer cells over normal cells.[2]
Potential Advantages for this compound: The specific stereochemistry and electronic profile imparted by a this compound ligand could lead to novel copper complexes with unique biological activities and targeting capabilities.
Experimental Protocols
Protocol 1: General Synthesis of a Ruthenium(II)-Arene-Imidazole Complex
This protocol describes a general method for the synthesis of a piano-stool ruthenium(II) complex, adapted from procedures for benzimidazole-based ligands.[1][8]
Materials:
-
[RuCl₂(p-cymene)]₂ dimer
-
This compound (or other imidazole derivative)
-
Silver(I) Oxide (Ag₂O) - for NHC complexes
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Ligand Preparation: In a Schlenk flask under an inert atmosphere, dissolve the imidazole derivative (0.40 mmol) in anhydrous DCM (15 mL).
-
In-situ Silver Complexation (for NHC route): To the stirring solution, add Ag₂O (0.20 mmol). Stir the mixture in the dark at room temperature for 4-6 hours to form the silver-NHC complex.
-
Transmetalation: To the mixture, add the [RuCl₂(p-cymene)]₂ dimer (0.19 mmol).
-
Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove silver salts. Wash the Celite pad with additional DCM.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield the pure ruthenium complex.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone
This protocol outlines a typical procedure for testing the catalytic activity of a synthesized Ru(II)-imidazole complex in the reduction of a ketone.[1]
Materials:
-
Synthesized Ru(II)-imidazole complex (catalyst)
-
Acetophenone (substrate)
-
Isopropanol (hydrogen source and solvent)
-
Potassium hydroxide (KOH) or Sodium isopropoxide (base)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk tube, add the Ru(II) catalyst (e.g., 0.01 mmol, 1 mol%).
-
Add Reactants: Add acetophenone (1.0 mmol) and isopropanol (10 mL).
-
Initiate Reaction: Add a solution of KOH in isopropanol (e.g., 0.1 M solution, 1.0 mL, 0.1 mmol) to the mixture.
-
Heating: Place the sealed tube in a preheated oil bath at 80 °C and stir for the desired reaction time (e.g., 1-12 hours).
-
Monitoring: Monitor the conversion of the substrate by taking aliquots from the reaction mixture at different time intervals and analyzing them by Gas Chromatography (GC) or GC-MS.
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product with an organic solvent like ethyl acetate.
-
Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product, 1-phenylethanol, can be further purified if necessary, and the yield is determined by GC analysis using an internal standard.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol describes the evaluation of the anticancer potential of a synthesized metal complex using the MTT assay on a cancer cell line (e.g., A549 lung cancer cells).[5][9]
Materials:
-
Synthesized metal complex
-
Human cancer cell line (e.g., A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (5 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the A549 cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the metal complex in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 1 to 100 µg/mL).
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin). Incubate the plate for another 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT stock solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Data Presentation
Table 1: Representative Synthesis and Characterization Data for Metal-Benzimidazole Complexes
| Metal | Ligand | Yield (%) | Key FT-IR Data (cm⁻¹) ν(C=N) | Key ¹H NMR Data (ppm) | Ref. |
|---|---|---|---|---|---|
| Cu(II) | (E)-(2-((((1H-benzo[d]imidazol-2-yl)methyl)imino)methyl)phenoxy) | 85 | ~1642 | Aromatic protons observed | [5] |
| Cu(II) | (E)-(2-((((1H-benzo[d]imidazol-2-yl)methyl)imino)methyl)-4-bromophenoxy) | 77 | ~1638 | Aromatic protons observed | [5] |
| Ru(II) | 1-benzyl-2-(p-tolyl)-1H-benzo[d]imidazole | - | ~1612 | Aromatic & CH₂ protons observed | [1] |
| Cd(II) | 2-(pyridin-2-yl)-1H-benzo[d]imidazole | 43 | ~1622 | - |[10] |
Table 2: Representative Catalytic Activity Data for Ru(II)-Benzimidazole Complexes in Transfer Hydrogenation of Ketones
| Catalyst | Substrate | Base | Temp (°C) | Time (h) | Conversion (%) | Ref. |
|---|---|---|---|---|---|---|
| [RuCl₂(p-cymene)(L)]* | Acetophenone | KOH | 82 | 1 | 98 | [1] |
| [RuCl₂(p-cymene)(L)]* | 4-Chloroacetophenone | KOH | 82 | 1 | 99 | [1] |
| [Ru(CO)Cl(PPh₃)₂(L')]** | Acetophenone | i-PrONa | 80 | 6 | >99 | [11] |
*L = 1-benzyl-2-phenyl-1H-benzo[d]imidazole **L' = N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide
Table 3: Representative In Vitro Cytotoxicity Data (IC₅₀ in µM) for Cu(II)-Benzimidazole Complexes
| Complex | A549 (Lung) | T24 (Bladder) | HL-7702 (Normal) | Ref. |
|---|---|---|---|---|
| [Cu(PBI)₂(NO₃)]NO₃ | - | 15.03 | 21.34 | [2] |
| Cu(L1Br) | 22.55 | - | - | [5] |
| Cu(L1H) | 27.20 | - | - | [5] |
| Cisplatin (Control) | - | 13.25 | 16.21 | [2] |
PBI = 2-(2'-pyridyl)benzimidazole; L1Br/L1H = Schiff base derivatives of 2-aminomethyl benzimidazole[5]
Visualizations
Caption: General workflow for the synthesis and characterization of an organometallic complex.
Caption: A simplified catalytic cycle for the transfer hydrogenation of a ketone.
Caption: Proposed mechanism of action for anticancer copper-imidazole complexes.
References
- 1. dergi-fytronix.com [dergi-fytronix.com]
- 2. Synthesis and antitumor activity of copper(II) complexes of imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II | MDPI [mdpi.com]
- 7. Copper Methacrylate Complexes with Benzimidazole Derivatives: Structural Characterization and Antimicrobial Assays [mdpi.com]
- 8. Benzimidazol-2-ylidene ruthenium complexes for C–N bond formation through alcohol dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxamide carbonyl-ruthenium(ii) complexes: detailed structural and mechanistic studies in the transfer hydrogenation of ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low conversion rates in benzimidazole synthesis
Technical Support Center: Benzimidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole synthesis is resulting in a very low yield. What are the common causes?
Low yields in benzimidazole synthesis can be attributed to several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, some reactions that show poor yields at room temperature can be significantly improved with heating.[1] Classical methods like the Phillips-Ladenburg and Weidenhagen reactions often require high temperatures, which can lead to side reactions and degradation of materials.[2][3]
-
Inappropriate Catalyst: The type and amount of catalyst are crucial. The absence of a catalyst or suboptimal loading can lead to drastically lower yields and longer reaction times.[1][2]
-
Purity of Starting Materials: Impurities in the o-phenylenediamine and the aldehyde or carboxylic acid can lead to side reactions and the formation of colored byproducts.[1][2] It is essential to ensure the purity of reagents before starting the reaction.[1]
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. For example, the reaction of o-phenylenediamine (OPDA) with β-ketoesters under neutral conditions can form benzodiazepine-2-ones instead of benzimidazoles.[2][4]
-
Steric Hindrance and Electronic Effects: The structure of your starting materials can significantly impact the reaction. Bulky substituents on the o-phenylenediamine or the aldehyde/carboxylic acid can hinder the reaction. The electronic properties of substituents can also play a role; for example, electron-withdrawing groups on the aldehyde may sometimes lead to higher product yields.[2]
-
Reaction Atmosphere: Some reactions, particularly those involving oxidative cyclization, may require the presence of an oxidant or air. Conversely, other reactions may need an inert atmosphere to prevent unwanted side reactions.[1]
Q2: How can I optimize the reaction conditions to improve my yield?
Optimizing reaction conditions is a critical step in troubleshooting low yields. Here are several parameters you can adjust:
-
Temperature: If your reaction is underperforming at room temperature, consider heating.[1] However, be aware that excessively high temperatures can promote side reactions.[1] A systematic study of the reaction at different temperatures is recommended to find the optimal balance.
-
Solvent: The choice of solvent can have a significant impact on yield. For a model reaction of 1,2-phenylenediamine with benzaldehyde, changing from solvent-free conditions (20% yield) to chloroform (CHCl3) increased the yield to 40%.[2][4] Testing a range of solvents such as ethanol, methanol, and chloroform is advisable.[1]
-
Catalyst: The selection of an appropriate catalyst and optimizing its concentration is vital. A reaction that yielded only 32% of the product without a catalyst saw the yield increase to 95% with an optimized catalyst.[2] Common catalysts include Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., Au/TiO₂).[1]
-
Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid is optimal. In some cases, using a slight excess of one reactant may be beneficial.[1]
-
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and increase yields in some cases.[1]
Q3: I am observing significant side product formation. How can I improve the selectivity for my desired benzimidazole?
Side product formation is a common issue that can be addressed by:
-
Optimizing the Catalyst: The choice of catalyst can significantly influence selectivity. For example, gold nanoparticles of a specific size have been shown to be highly selective for 2-substituted benzimidazoles.[1][5]
-
Controlling the Stoichiometry: Fine-tuning the molar ratio of your reactants can favor the formation of the desired product.[1]
-
Modifying Reaction Conditions: Adjusting the temperature can help favor the desired reaction pathway. For instance, an intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[1]
-
Purifying Starting Materials: Impurities are a common source of side reactions. Ensure your starting materials are pure before beginning the reaction.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenyl Benzimidazole
The following table summarizes the effect of different ammonium salt catalysts and solvents on the yield of 2-phenyl benzimidazole from the condensation of o-phenylenediamine and benzaldehyde.
| Entry | Catalyst (molar equivalent) | Solvent | Time (hours) | Yield (%) |
| 1 | NH₄Br (1) | Solvent-free | - | 20 |
| 2 | NH₄Br (1) | CH₃CN | - | - |
| 3 | NH₄Br (1) | MeOH | - | - |
| 4 | NH₄Br (1) | CHCl₃ | - | 40 |
| 5 | NH₄Br (1) | Ether | - | - |
| 6 | NH₄Br (1) | DMF | - | - |
| 7 | NH₄F (4) | CHCl₃ | 5 | 80 |
| 8 | NH₄Cl (4) | CHCl₃ | 4 | 94 |
| 9 | NH₄NO₃ (4) | CHCl₃ | 6 | 75 |
| 10 | (NH₄)₂CO₃ (4) | CHCl₃ | 6 | 60 |
| 11 | (NH₄)₂SO₄ (4) | CHCl₃ | 6 | 65 |
Data adapted from a study on the synthesis of 2-phenyl benzimidazole.[4]
Experimental Protocols
Protocol 1: General Procedure for Ammonium Chloride Catalyzed Synthesis of Benzimidazoles
This protocol is based on a method using ammonium chloride as an inexpensive and efficient catalyst.[4]
-
To a stirred solution of o-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in CHCl₃ (5 ml), add the corresponding aldehyde (1 mmol).
-
Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typical reaction times are around 4 hours.[1][4]
-
After the reaction is complete, pour the mixture into crushed ice and let it stand for a few minutes.[1]
-
Filter the separated solid product.
-
Wash the solid with water and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.[1]
Protocol 2: Microwave-Assisted Synthesis of Benzimidazoles
This protocol utilizes microwave irradiation for a rapid and efficient synthesis.[1]
-
In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion rates.
Caption: General benzimidazole synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Optimizing reaction conditions for 2-Carboethoxyimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Carboethoxyimidazole (also known as ethyl imidazole-2-carboxylate).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The primary methods for synthesizing this compound include:
-
Carboxylation of Imidazole followed by Esterification: This common route involves the direct carboxylation of imidazole, often using a strong base like potassium tert-butoxide with carbon dioxide, followed by esterification with an ethylating agent such as iodoethane.[1]
-
Multi-step Synthesis from Diethyl Oxalate and Ethyl Chloroacetate: This method involves the condensation of diethyl oxalate and ethyl chloroacetate, followed by cyclization with an amidine source to form the imidazole ring.[2]
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is typically offered at a purity of 97% or higher.[3] This high purity is crucial for achieving predictable outcomes in subsequent reactions.[3]
Q3: What are the key application areas for this compound?
A3: this compound is a valuable intermediate in several fields:[3]
-
Pharmaceuticals: It serves as a starting material for the synthesis of various active pharmaceutical ingredients (APIs).[3]
-
Agrochemicals: It is used in the development of new herbicides and pesticides.[3]
-
Material Science: Its structure is incorporated into novel polymers and functional materials.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no desired product.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Temperature | Temperature is a critical parameter. For the carboxylation of imidazole, temperatures around 120°C are often employed.[1] For subsequent esterification, a lower temperature of approximately 50°C may be optimal.[1] For syntheses involving cyclization, temperatures can range from room temperature to 70°C.[2] It is crucial to optimize the temperature for your specific reaction conditions. |
| Poor Quality Reagents | The purity of starting materials is essential. Impurities in imidazole, diethyl oxalate, or ethyl chloroacetate can lead to side reactions and reduced yields. Use freshly purified or high-purity reagents. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction outcome. For the carboxylation step, aprotic polar solvents like DMF or 1,2-dimethoxyethane are commonly used.[1] For esterification, ethanol is a suitable solvent.[1] |
Presence of Impurities and Side Products
Problem: The final product is contaminated with impurities or side products.
| Potential Cause | Suggested Solution |
| Hydrolysis of the Ester | During workup or purification, the ethyl ester group can be hydrolyzed back to the carboxylic acid, especially in the presence of strong acids or bases at elevated temperatures. Maintain a neutral or slightly acidic pH during aqueous workup and avoid excessive heat. |
| Formation of Side Products from Reagents | Impurities in the starting materials can lead to the formation of undesired side products. Characterize any significant impurities by techniques such as NMR or mass spectrometry to identify their origin and adjust the reaction or purification strategy accordingly. |
| Incomplete Removal of Starting Materials | If the reaction has not gone to completion, unreacted starting materials will contaminate the product. Monitor the reaction by TLC to ensure full conversion. If necessary, adjust the stoichiometry of the reactants or the reaction time. |
| Inefficient Purification | Recrystallization is a common method for purifying this compound.[1] If recrystallization is ineffective, consider column chromatography on silica gel. A solvent system of ethyl acetate in petroleum ether can be effective for purification. |
Experimental Protocols
Synthesis of this compound from Imidazole
This protocol is adapted from a known procedure for the synthesis of this compound.[1]
Step 1: Carboxylation of Imidazole
-
To a sealed Schlenk tube, add imidazole (0.50 mmol), potassium tert-butoxide (0.60 mmol), and cesium carbonate (0.60 mmol).
-
Add 3.0 mL of N,N-dimethylformamide (DMF).
-
Stir the mixture at 120°C for 18 hours under a carbon dioxide atmosphere (0.10 MPa).
Step 2: Esterification
-
After the carboxylation reaction, cool the mixture.
-
Add ethyl iodide to the reaction mixture.
-
Stir the reaction at 50°C until the reaction is complete (monitor by TLC).
-
After completion, the crude product can be purified by recrystallization from isopropyl ether.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Related Imidazole Synthesis
While specific data for this compound is limited in the provided search results, the following table illustrates how reaction conditions can be optimized for a similar imidazole synthesis, which can serve as a guide for your experiments.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 25 | 24 | 40 |
| 2 | DMF | 25 | 24 | 65 |
| 3 | DMF | 60 | 12 | 85 |
| 4 | Dioxane | 60 | 12 | 75 |
This table is a representative example based on general principles of reaction optimization and does not reflect data for the synthesis of this compound from the provided search results.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Purification of 2-Carboethoxyimidazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-carboethoxyimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common and effective purification techniques for this compound derivatives are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Q2: My purified this compound derivative is colored. What could be the cause and how can I remove the color?
A2: A colored product often indicates the presence of oxidation byproducts or residual starting materials. Activated charcoal treatment during recrystallization can be effective in removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then filter it hot through celite to remove the charcoal before allowing the solution to cool for crystallization.[1]
Q3: I am observing a mixture of N1- and N3-alkylated regioisomers in my product. How can I separate them?
A3: The separation of regioisomers can be challenging. Careful column chromatography with a shallow solvent gradient is often the most effective method. In some cases, selective precipitation by forming a salt with a strong acid can be employed to isolate the desired isomer.[2]
Q4: Can I use acid-base extraction to purify my this compound derivative?
A4: Yes, acid-base extraction is a viable method, particularly for removing non-basic or non-acidic impurities. Since imidazole derivatives are basic, they can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase. After separating the layers, the aqueous layer is basified to precipitate the purified product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | - Product is too polar and is sticking to the silica gel.- Inappropriate solvent system. | - Use a more polar eluent or add a small percentage of a polar solvent like methanol or triethylamine to the mobile phase.- Optimize the solvent system using thin-layer chromatography (TLC) before running the column. |
| Product Fails to Crystallize | - Solution is too dilute.- Presence of impurities inhibiting crystallization.- Inappropriate recrystallization solvent. | - Concentrate the solution by slowly evaporating the solvent.- Try to "seed" the solution with a small crystal of the pure product.- Perform a solvent screen to find a more suitable solvent or solvent mixture (e.g., one in which the product is soluble when hot but sparingly soluble when cold). |
| Oily Product Obtained After Work-up | - Presence of residual solvent.- Product has a low melting point.- Presence of greasy impurities. | - Ensure all solvent is removed under high vacuum.- Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification.- Purify by column chromatography to remove oily impurities. |
| Broad or Tailing Peaks in HPLC Analysis | - Interaction of the basic imidazole with acidic silica.- Inappropriate mobile phase. | - Use a deactivated silica column or add a modifier like triethylamine to the mobile phase to mask the acidic sites on the silica.- Adjust the pH of the mobile phase. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of a this compound derivative using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to a mixture of hexane/ethyl acetate (e.g., 4:1, 2:1, 1:1 v/v).[3]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying a this compound derivative by recrystallization.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., isopropyl ether, ethanol, or a mixture)[4]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Acid-Base Extraction
This protocol provides a method for purifying a this compound derivative by leveraging its basic properties.
Materials:
-
Crude this compound derivative
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent in a separatory funnel.
-
Acidic Extraction: Add dilute aqueous HCl to the separatory funnel and shake vigorously. Allow the layers to separate. The protonated this compound derivative will move into the aqueous layer.
-
Layer Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute HCl to ensure complete transfer of the product.
-
Basification: Combine the aqueous extracts and slowly add a dilute aqueous base until the solution becomes basic (check with pH paper). The purified product should precipitate out of the solution.
-
Product Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of this compound Derivatives
| Eluent System (v/v) | Typical Application |
| Hexane / Ethyl Acetate (4:1 to 1:1) | General purification of moderately polar derivatives.[3] |
| Dichloromethane / Methanol (99:1 to 95:5) | For more polar derivatives or to increase elution speed. |
| Hexane / Acetone (9:1 to 7:3) | An alternative to ethyl acetate systems. |
Table 2: Common Recrystallization Solvents
| Solvent | Application Notes |
| Isopropyl ether | Good for less polar derivatives.[4] |
| Ethanol | Suitable for more polar derivatives. |
| Ethyl acetate / Hexane | A good solvent pair for fine-tuning solubility. |
| Water | Can be used for derivatives with sufficient polarity. |
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Troubleshooting Logic for Low Purification Yield.
References
How to avoid side products in 2-Carboethoxyimidazole reactions
Technical Support Center: 2-Carboethoxyimidazole Reactions
Welcome to the technical support center for optimizing reactions involving this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate common side products, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
When working with this compound and related structures like benzimidazoles, several classes of side products can arise depending on the reaction type (e.g., N-alkylation, hydrolysis, coupling). The most common issues include:
-
Hydrolysis: The carboethoxy (ester) group is susceptible to hydrolysis under either acidic or basic conditions, leading to the formation of the corresponding carboxylic acid. This can be problematic if the ester is a desired final functionality.
-
Decarboxylation: If the ester group is hydrolyzed to a carboxylic acid, the resulting 2-carboxyimidazole can undergo decarboxylation (loss of CO2), especially upon heating, to yield imidazole.[1][2] This is a common reaction for carboxylic acids that have a carbonyl group at the beta-position, and the imidazole ring can facilitate this process.[2][3]
-
Lack of Regioselectivity (for N-H containing imidazoles): In N-alkylation reactions of unsymmetrical imidazoles, a mixture of N1 and N3 alkylated isomers can form.[4][5] The ratio of these products is influenced by steric and electronic factors of the substituents, the alkylating agent, and the reaction medium.[5]
-
Over-alkylation: The initial N-alkylation product can sometimes react further with the alkylating agent, resulting in di-substituted or even tri-substituted products, particularly if other nucleophilic sites are present.[4]
Troubleshooting Guides
Problem 1: My ester group is being hydrolyzed during the reaction.
Issue: You are observing the formation of 2-carboxyimidazole or its subsequent decarboxylation product, imidazole, in your reaction mixture.
Cause: The presence of water along with acid or base catalysts can lead to the hydrolysis of the ethyl ester.
Solutions:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Use of Non-Nucleophilic Bases: If a base is required, opt for a non-nucleophilic, sterically hindered base that is less likely to promote hydrolysis.
-
Control of pH: If aqueous conditions are unavoidable, maintain the pH in a neutral range where the rate of hydrolysis is minimized.
-
Solvent Choice: In some cases, hydrolysis can be influenced by the solvent system. Aprotic solvents are generally preferred over protic solvents if they are compatible with the reaction chemistry.[6]
Problem 2: I am getting a mixture of N1 and N3 alkylation products.
Issue: During N-alkylation of an unsymmetrical this compound derivative, you isolate a mixture of constitutional isomers that are difficult to separate.
Cause: The imidazole ring has two nucleophilic nitrogen atoms (N1 and N3). The incoming alkylating agent's regioselectivity is influenced by a delicate balance of steric hindrance and electronics.[5]
Solutions & Methodologies:
-
Steric Control:
-
Bulky Alkylating Agents: Increasing the steric bulk of the alkylating agent can favor substitution at the less sterically hindered nitrogen atom.[5]
-
Bulky Substituents: If possible, having a bulky substituent adjacent to one nitrogen will direct the incoming electrophile to the more accessible nitrogen.[5]
-
-
Electronic Control:
-
Electron-withdrawing groups on the imidazole ring will deactivate the closer nitrogen atom to electrophilic attack, favoring alkylation at the more remote nitrogen.[5]
-
-
Control of Reaction Medium:
-
Basic Conditions: In the presence of a base, the imidazole is deprotonated to form an anion. The reaction kinetics (SE2cB) are then largely governed by steric and electronic factors.[5]
-
Neutral Conditions: Without a strong base, the reaction often proceeds on the neutral imidazole tautomers (SE2' process).[5] The dominant tautomer in solution can dictate the major product, which may not be the one predicted by electronics alone.[5]
-
Comparative Data on N-Alkylation Regioselectivity:
| Substituent (at C4/C5) | Alkylating Agent | Conditions | Major Product Isomer | Rationale |
| Electron-withdrawing | Methyl Iodide | Basic (e.g., NaH/DMF) | Alkylation at N remote from substituent | Inductive deactivation of the proximal nitrogen.[5] |
| Sterically bulky | Methyl Iodide | Basic (e.g., NaH/DMF) | Alkylation at N remote from substituent | Steric hindrance directs attack to the less crowded site.[5] |
| Electron-withdrawing | Methyl Iodide | Neutral (e.g., EtOH) | Can be complex; depends on dominant tautomer | The most stable tautomer may not be the most reactive, but its higher concentration can control the product ratio.[5] |
| Sterically bulky | Isopropyl Iodide | Basic (e.g., NaH/DMF) | Enhanced selectivity for the less hindered N | The combined steric bulk of the substituent and the electrophile amplifies the directing effect.[5] |
Key Experimental Protocol: Selective N-Alkylation
This is a general protocol that can be adapted.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a positive pressure of Argon, add the this compound starting material (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF, THF, or Acetonitrile).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at this temperature for 30 minutes or until hydrogen evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.05 eq) dropwise via syringe, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Problem 3: My reaction is sluggish and does not go to completion.
Issue: When performing an N-alkylation with an alkyl bromide, a significant amount of starting material remains even after extended reaction times or heating.
Cause: Alkyl bromides can be less reactive than the corresponding iodides. The reaction may also be hampered by poor solubility of reagents or the formation of inhibitory byproducts.
Solutions:
-
Catalytic Potassium Iodide (Finkelstein Reaction): Add a catalytic amount (e.g., 0.1 eq) of potassium iodide (KI) or sodium iodide (NaI). The iodide will displace the bromide in-situ to form the more reactive alkyl iodide, which then alkylates the imidazole.
-
Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO, which can better solvate the reagents and increase reaction rates.[7]
-
Increase Concentration: Running the reaction at a higher concentration can sometimes improve reaction rates.[7]
-
Microwave Irradiation: For difficult alkylations, using a microwave reactor can significantly reduce reaction times and improve yields by providing efficient and rapid heating.[7]
References
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Functionalization of 2-Carboethoxyimidazole
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and selectivity of 2-carboethoxyimidazole functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for functionalizing this compound?
A1: The two primary approaches for functionalizing the this compound core are N-alkylation of the imidazole ring and C-H functionalization at the C4 or C5 positions. N-alkylation is the more common method and involves the substitution of the hydrogen on one of the ring nitrogens with an alkyl or aryl group. C-H functionalization is a more advanced technique that involves the direct conversion of a carbon-hydrogen bond to a new carbon-carbon or carbon-heteroatom bond.
Q2: Why is regioselectivity an issue in the N-alkylation of this compound?
A2: The imidazole ring of this compound has two nitrogen atoms that can potentially be alkylated. When deprotonated, the resulting imidazolide anion has its negative charge delocalized over both nitrogens, making both susceptible to electrophilic attack.[1] This can lead to a mixture of N1 and N3-alkylated regioisomers, complicating purification and reducing the yield of the desired product. The electron-withdrawing nature of the 2-carboethoxy group influences the electron density at each nitrogen, but mixtures are still common.
Q3: What are the most common side reactions observed during the N-alkylation of this compound?
A3: Besides the formation of regioisomers, other common side reactions include:
-
Dialkylation: The mono-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt. This is more likely with highly reactive alkylating agents or an excess of the alkylating agent.
-
Ester Hydrolysis: Under basic conditions, the carboethoxy group is susceptible to hydrolysis, forming the corresponding carboxylic acid.[2] This can be a significant issue when using strong bases like sodium hydroxide at elevated temperatures.
-
Decarboxylation: While less common under standard alkylation conditions, the resulting carboxylic acid from ester hydrolysis can potentially undergo decarboxylation at higher temperatures, leading to the loss of the ester/acid functionality.[3]
Q4: How can I purify my N-alkylated this compound product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a common starting point. If the product is a salt (e.g., from dialkylation), it will be highly polar and may require a different chromatographic approach or purification by recrystallization.[1] In some cases, extraction with an organic solvent followed by distillation can be employed.
Troubleshooting Guide
Low Yield in N-Alkylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation of the imidazole ring. | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous reaction conditions as water can quench the base. |
| Low reactivity of the alkylating agent. | Use a more reactive alkylating agent (e.g., iodide instead of chloride). Increase the reaction temperature, but monitor for side reactions. | |
| Poor solubility of reactants. | Choose a solvent that dissolves all reactants. DMF and DMSO are often good choices for these reactions.[4] | |
| Formation of multiple products | Mixture of N1 and N3 regioisomers. | Modify the reaction conditions to favor one isomer. Steric hindrance on the alkylating agent or the imidazole can influence selectivity. For indazoles, a related system, NaH in THF has been shown to favor N1 alkylation for substrates with electron-withdrawing groups at C3.[5] |
| Presence of a dialkylated product. | Use a stoichiometric amount or a slight excess of the this compound relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture. | |
| Product degradation | Ester hydrolysis. | Use a non-hydroxide base like NaH, K₂CO₃, or Cs₂CO₃. Avoid high temperatures and prolonged reaction times if possible. |
| Decarboxylation. | This is more likely if ester hydrolysis has occurred. To avoid this, prevent hydrolysis by using non-hydroxide bases and moderate temperatures. |
Challenges in C-H Functionalization
| Symptom | Possible Cause | Suggested Solution |
| No reaction | High energy barrier for C-H activation. | C-H bonds of the imidazole ring are generally unactivated. This type of reaction often requires a transition metal catalyst (e.g., palladium, rhodium).[6][7] |
| Catalyst deactivation. | The choice of ligands, solvents, and additives is crucial. The pKa of the carboxylic acid used as a solvent in some palladium-catalyzed reactions can influence catalyst activity.[8] | |
| Low regioselectivity | Similar reactivity of C4 and C5 C-H bonds. | Directed metalation can be a powerful strategy to achieve regioselectivity. This involves using a directing group that positions a metalating agent (like an organolithium reagent) at a specific site on the ring.[3][9] |
Quantitative Data
The following table summarizes reaction conditions and yields for the synthesis of ethyl 1-alkyl-1H-imidazole-2-carboxylates based on data from patent literature.
| Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Ethyl Chloroformate | Triethylamine | Acetonitrile | -20°C to RT | Not specified | ~69% (for ethyl ester) | [10] |
| Methyl Chloroformate | Triethylamine | Acetonitrile | -20°C to RT | Not specified | Varies with conditions | [10] |
Note: The data is adapted from a patent describing the synthesis of related compounds and may require optimization for your specific substrate and scale.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol is a general guideline and may require optimization.
-
Preparation: To a solution of this compound (1.0 equivalent) in an anhydrous solvent (e.g., acetonitrile, DMF, or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1 equivalents).[4]
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the deprotonation of the imidazole.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Approach for Directed ortho-Metalation (DoM) for C-H Functionalization
-
Substrate Preparation: The NH of the imidazole would likely need to be protected with a suitable protecting group.
-
Metalation: In an anhydrous aprotic solvent like THF or diethyl ether under an inert atmosphere and at low temperature (e.g., -78 °C), treat the N-protected this compound with a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium.[3][9] The carboethoxy group may act as a directed metalation group (DMG).
-
Quenching with Electrophile: After a set time, an electrophile (e.g., an aldehyde, ketone, or alkyl halide) is added to the reaction mixture to quench the organolithium intermediate.
-
Work-up and Purification: The reaction is quenched with an aqueous solution, followed by extraction, drying, and purification as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
References
- 1. reddit.com [reddit.com]
- 2. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
Technical Support Center: Managing Regioselectivity in 2-Carboethoxyimidazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to regioselectivity in reactions involving 2-carboethoxyimidazole.
Frequently Asked Questions (FAQs)
Q1: What creates the regioselectivity challenge when reacting with this compound?
The core challenge arises from the structure of the imidazole ring, which contains two nitrogen atoms: the 'pyrrole-like' N1 and the 'pyridine-like' N3.[1][2] In an unsymmetrically substituted imidazole like this compound, these two nitrogens are in non-equivalent chemical environments. When the imidazole proton is removed by a base, the resulting imidazolide anion is a resonance-stabilized species where the negative charge is shared between both N1 and N3.[3] Consequently, an incoming electrophile (e.g., an alkyl halide) can attack either nitrogen, potentially leading to a mixture of N1- and N3-substituted regioisomers, which can be difficult to separate.[4]
Q2: What are the primary factors that control N1 vs. N3 regioselectivity?
Regioselectivity in these reactions is governed by a complex interplay of several factors:
-
Steric Hindrance: The size of the electrophile and any substituents on the imidazole ring are critical. Bulky groups will favor reaction at the less sterically hindered nitrogen atom.[5]
-
Electronic Effects: The electron-withdrawing nature of the 2-carboethoxy group deactivates the adjacent nitrogen atoms, influencing their nucleophilicity.[5]
-
Reaction Conditions: The choice of base, solvent, counter-ion, and temperature can dramatically influence the ratio of N1 to N3 products. For instance, conditions that favor thermodynamic control may yield a different product ratio than those under kinetic control.
Q3: How do the base and solvent system influence the reaction outcome?
The base and solvent are crucial for controlling selectivity.
-
Base: Strong bases like sodium hydride (NaH) ensure complete deprotonation of the imidazole, forming the imidazolide anion.[6] The resulting cation (e.g., Na+) can coordinate with the heteroatoms. In the case of this compound, chelation between the Na+ ion, the N3 nitrogen, and the carbonyl oxygen of the ester can sterically block the N3 position, thereby directing the electrophile to the N1 position.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and THF are commonly used because they effectively dissolve the reactants.[6] The solvent's ability to solvate the cation can affect the tightness of the ion pair and the degree of N3-blocking, thus altering the N1/N3 product ratio. For example, a less coordinating solvent like THF may promote the N3-blocking chelation effect more effectively than a highly coordinating solvent like DMF.[7][8]
Troubleshooting Guide
This guide addresses common problems encountered during the N-alkylation of this compound.
Problem 1: My reaction produces a mixture of N1 and N3 isomers with low selectivity. How can I improve the yield of the N1 isomer?
-
Strategy 1: Modify the Base and Solvent System. This is often the most effective approach. Using a strong base with a small, hard cation in a less-coordinating solvent can promote N1 selectivity.
-
Strategy 2: Increase Steric Hindrance.
-
Action: If possible, use a bulkier alkylating agent. The increased steric demand of the electrophile will further favor attack at the less hindered N1 position.[5]
-
-
Strategy 3: Adjust the Temperature.
-
Action: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Lower temperatures can enhance the selectivity of kinetically controlled reactions.
-
Problem 2: The reaction yield is low, or the reaction fails to reach completion.
-
Potential Cause 1: Incomplete Deprotonation. The nucleophilicity of the imidazole is significantly reduced if it is not fully deprotonated.[9]
-
Solution: Ensure the reaction is performed under strictly anhydrous conditions, as moisture will quench the base. Use a fresh, high-quality base (e.g., NaH, dispersion in mineral oil) and ensure a slight excess (1.05-1.1 equivalents).[9] Allow sufficient time for deprotonation (often indicated by the cessation of hydrogen gas evolution) before adding the electrophile.[9]
-
-
Potential Cause 2: Poor Electrophile Reactivity.
-
Solution: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[6] If using a less reactive chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide. For unreactive electrophiles, gentle heating may be necessary, but this should be done cautiously as it can also decrease regioselectivity.[9]
-
Problem 3: I am observing significant decomposition or side products.
-
Potential Cause: Reaction Conditions are too Harsh.
-
Solution: Some N-alkylated imidazoles or the starting material itself can be unstable at high temperatures or in the presence of strong bases for prolonged periods.[9] Avoid excessive heating. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent product degradation.
-
Quantitative Data on Regioselectivity
While specific data for this compound is sparse, the principles of regioselective N-alkylation are well-documented for analogous heterocyclic systems like indazoles. The following table illustrates how reaction conditions can influence the N1/N2 isomer ratio in substituted indazoles, providing a valuable guide for optimizing this compound reactions.
| Substrate (Indazole) | Base | Solvent | Electrophile | Temperature | N1:N2 Ratio |
| 3-COMe-Indazole | NaH | THF | n-Pentyl Bromide | 50 °C | >99 : 1 |
| 3-tert-Butyl-Indazole | NaH | THF | n-Pentyl Bromide | 50 °C | >99 : 1 |
| 7-NO₂-Indazole | NaH | THF | n-Pentyl Bromide | 50 °C | 4 : 96 |
| Unsubstituted Indazole | K₂CO₃ | DMF | Benzyl Bromide | 120 °C | 58 : 42 |
Data adapted from studies on substituted indazoles, which serve as a model for predicting effects in substituted imidazoles.[7][8][10]
Visual Guides and Workflows
Caption: The regioselectivity challenge in alkylating this compound.
Caption: Troubleshooting workflow for improving N1-alkylation selectivity.
Caption: Key factors controlling N1/N3 regioselectivity.
Experimental Protocols
Protocol: N1-Selective Alkylation of this compound using NaH/THF
This protocol is designed to favor the formation of the N1-alkylated product by leveraging steric and chelation control.
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (1.05 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Base Suspension: Add NaH (1.1 equiv) to the flask. Add anhydrous THF to create a stirrable suspension.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension.
-
Reaction Incubation: Allow the mixture to slowly warm to room temperature and stir for 30-60 minutes. The completion of deprotonation is indicated by the cessation of H₂ gas evolution.[9]
-
Electrophile Addition: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.05 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material has been consumed, as monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive electrophiles, but this may compromise selectivity.[9]
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[11]
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated regioisomer.[9]
References
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. research.ucc.ie [research.ucc.ie]
- 9. benchchem.com [benchchem.com]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 2-Carboethoxyimidazole Synthesis for Library Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-carboethoxyimidazole (ethyl 2-imidazolecarboxylate), particularly for library production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Several synthetic routes are available for this compound. For library production, a one-pot synthesis is often preferred for its efficiency. A common method involves the reaction of imidazole with carbon dioxide followed by ethyl iodide. Another scalable approach is the reaction of an imidazole derivative with ethyl chloroformate in the presence of a base like triethylamine. The Radziszewski synthesis, a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia, can also be adapted for this purpose.
Q2: How can I improve the yield of my this compound synthesis for large-scale production?
A2: To improve yields for library production, consider the following:
-
Reaction Conditions: Optimization of reaction temperature, time, and pressure is crucial. For instance, in the carboxylation of imidazole, the reaction can be carried out at 120°C under a carbon dioxide atmosphere.
-
Reagent Stoichiometry: The molar ratio of reactants, such as the imidazole derivative to ethyl chloroformate and the base, should be carefully optimized. An excess of the acylating agent might be necessary, but can also lead to side products.
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Acetonitrile is commonly used in reactions involving ethyl chloroformate.
-
Catalyst: While not always necessary, the use of a catalyst can sometimes improve reaction rates and yields.
Q3: What are the main challenges in scaling up the synthesis of this compound?
A3: Scaling up this synthesis can present several challenges:
-
Exothermic Reactions: Some steps, like the addition of ethyl chloroformate, can be exothermic and require careful temperature control to avoid side reactions.
-
Mixing: Ensuring efficient mixing on a larger scale is critical for maintaining reaction homogeneity and achieving consistent results.
-
Work-up and Purification: Isolating and purifying large quantities of the product can be challenging. Developing a robust and scalable purification protocol, such as crystallization or column chromatography, is essential. A Japanese patent for large-scale production suggests that a decrease in cooling efficiency and prolonged addition time of ethyl chloroformate can lead to a drop in yield.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.- Increase the reaction time or temperature, but be mindful of potential side product formation. |
| Suboptimal reagent stoichiometry. | - Titrate the amount of base and ethyl chloroformate to find the optimal ratio.- A molar equivalent of 1.8 to 3 of the chloroformate derivative to the imidazole derivative has been reported to be effective.[1] | |
| Poor quality of starting materials. | - Ensure all reagents, especially the imidazole starting material and ethyl chloroformate, are pure and dry. | |
| Inefficient work-up. | - Optimize the extraction and washing steps to minimize product loss. | |
| Formation of Side Products | Reaction temperature is too high. | - Maintain the recommended reaction temperature. For the addition of ethyl chloroformate, a temperature range of -45°C to 10°C is suggested.[1] |
| Presence of moisture. | - Conduct the reaction under anhydrous conditions, using dry solvents and reagents. | |
| Incorrect stoichiometry. | - Carefully control the addition of reagents to avoid excess that could lead to side reactions. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | - Purify the crude product using column chromatography before attempting crystallization. |
| Incorrect crystallization solvent. | - Screen a variety of solvents or solvent mixtures to find the optimal conditions for crystallization. | |
| Discoloration of Product | Air oxidation or instability. | - Store the purified product under an inert atmosphere and protect it from light. |
Data Presentation
Table 1: Impact of Reaction Parameters on the Yield of Ethyl 1-methyl-1H-imidazole-2-carboxylate
| 1-methyl-1H-imidazole (g) | Ethyl Chloroformate (mL) | Triethylamine (mL) | Addition Time (h) | Reaction Time (h) | Yield (%) | Reference |
| 50 | 75 | 100 | 0.5 | 16 | 75 | [1] |
| 50 | 75 | 100 | 1 | 16 | 85 | [1] |
| 50 | 75 | 100 | 2 | 16 | 90 | [1] |
This data is adapted from a patent for a large-scale synthesis and illustrates the effect of addition time on yield.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-imidazole-2-carboxylate via Carboxylation
This protocol is a general guideline based on the carboxylation of imidazole.
Materials:
-
1H-Imidazole
-
Potassium tert-butoxide
-
Caesium carbonate
-
1,2-dimethoxyethane (DME)
-
Carbon dioxide (gas)
-
Ethyl iodide
-
N,N-dimethylformamide (DMF)
Procedure:
-
To a sealed Schlenk tube, add 1H-imidazole (0.50 mmol), potassium tert-butoxide (0.60 mmol), and caesium carbonate (0.60 mmol) in 1,2-dimethoxyethane (3.0 mL).
-
Stir the mixture at 120°C under a carbon dioxide atmosphere (0.10 MPa) for 18 hours.
-
After cooling, add ethyl iodide in DMF.
-
Stir the reaction at 50°C until the reaction is complete (monitor by TLC).
-
Perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Large-Scale Synthesis of Ethyl 1-alkyl-1H-imidazole-2-carboxylate
This protocol is adapted from a patented procedure for large-scale synthesis.[1]
Materials:
-
1-alkyl-1H-imidazole
-
Triethylamine
-
Ethyl chloroformate
-
Acetonitrile
Procedure:
-
In a reaction vessel, prepare a mixture of ethyl chloroformate and acetonitrile.
-
Cool the mixture to between -45°C and 10°C.
-
Separately, prepare a solution of the 1-alkyl-1H-imidazole and triethylamine.
-
Slowly add the imidazole/triethylamine solution to the cooled ethyl chloroformate mixture over a period of 1 to 2 hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at 0 to 30°C for 8 to 30 hours.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Isolate the crude product and purify by distillation or crystallization.
Mandatory Visualizations
References
Overcoming solubility issues with 2-Carboethoxyimidazole analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Carboethoxyimidazole analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound analogs?
A1: The poor aqueous solubility of these analogs typically stems from their physicochemical properties. Key factors include:
-
High Lipophilicity: The presence of the carboethoxy group and other potential aromatic or aliphatic substitutions increases the molecule's non-polar character, leading to a preference for non-polar environments over water.[1]
-
Crystal Lattice Energy: Many organic molecules, particularly those with planar structures like imidazole, can form strong, stable crystal lattices. A significant amount of energy is required to break these intermolecular bonds during dissolution, resulting in lower solubility.[1][2]
-
pH-Dependent Ionization: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[3][4] The overall charge of the molecule, and thus its interaction with water, is highly dependent on the pH of the solution. At a pH where the molecule is neutral, its solubility is often at its lowest.
Q2: My this compound analog precipitates when I dilute my DMSO stock solution into an aqueous buffer for an assay. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. Here are immediate troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound.
-
Increase Co-solvent Concentration: If your experiment can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1%) may keep the compound in solution. However, always run a vehicle control to check for solvent effects on your assay.
-
Adjust the Buffer pH: Since imidazole solubility is pH-dependent, adjusting the pH of your aqueous buffer can significantly increase solubility.[5] For a basic imidazole ring, lowering the pH will protonate the ring, forming a more soluble salt.[6]
-
Incorporate Solubilizing Excipients: Consider adding a small amount of a surfactant (e.g., Tween® 80) or a cyclodextrin to the aqueous buffer to help maintain solubility.[7][8]
Q3: What are the main strategies I can explore to systematically improve the solubility of my lead compound?
A3: There are several established strategies that can be categorized into three main approaches:
-
Physical Modifications: These methods alter the physical properties of the solid compound. Techniques include particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.[9][10]
-
Chemical Modifications: This involves altering the molecule itself. Key methods include salt formation by reacting the compound with an acid or base, and prodrug synthesis, where a soluble promoiety is attached to the molecule.[11][12]
-
Formulation-Based Approaches: These strategies involve using excipients to create a delivery system that enhances solubility. This includes the use of co-solvents, surfactants, and complexation agents like cyclodextrins.[13][14][15]
Troubleshooting Guides
Guide 1: Optimizing Compound Solubilization for In Vitro Assays
Problem: You are observing inconsistent results or low potency in your cell-based or biochemical assays, potentially due to compound precipitation.
Solution Workflow:
Caption: Workflow for troubleshooting solubility in assays.
-
Verify Stock Solution: Ensure your high-concentration stock in a solvent like DMSO is fully dissolved. If you see any crystals, warm the solution gently and vortex. If crystals persist, the stock may be supersaturated; prepare a fresh, slightly less concentrated stock.
-
Determine Kinetic Solubility: Before extensive assays, perform a kinetic solubility assay (see Experimental Protocol 1) to determine the concentration at which the compound precipitates from your specific aqueous buffer.
-
Optimize Dilution Buffer:
-
pH Adjustment: For this compound analogs, the imidazole nitrogen is basic. Lowering the buffer pH (e.g., from 7.4 to 6.5) can protonate this nitrogen, forming a more soluble cationic species.[6] Test the pH tolerance of your assay system first.
-
Co-solvents: If the assay allows, increase the final percentage of a water-miscible organic solvent. See Table 1 for common options.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the drug, preventing precipitation.[7]
-
Guide 2: Advanced Strategies for Preclinical Formulation
Problem: Your compound shows promise in vitro, but its low aqueous solubility prevents effective formulation for in vivo pharmacokinetic (PK) or efficacy studies.
Solution Strategies:
-
Salt Formation: This is often the most effective first step for ionizable compounds.[16] Since the imidazole ring is basic, it can be protonated by reacting it with a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid) to form a more soluble salt.
-
Prodrug Approach: A chemical modification strategy where a hydrophilic, bioreversible moiety is attached to the parent drug.[11][12] This moiety is cleaved in vivo to release the active compound. For example, a phosphate group could be incorporated to dramatically increase water solubility.[17][18]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).[10][14] This prevents the drug from crystallizing, keeping it in a higher-energy, more soluble amorphous state.[13] ASDs can be prepared by methods like spray drying or hot-melt extrusion.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate the lipophilic this compound analog, forming an inclusion complex that is water-soluble.[19][20] See Experimental Protocol 2 for a preparation method.
Caption: Encapsulation by a cyclodextrin improves solubility.
Data Presentation
Table 1: Common Co-solvents and Surfactants for In Vitro Studies
| Agent | Type | Typical Final Conc. | Advantages | Disadvantages |
| DMSO | Co-solvent | 0.1 - 1% | High solubilizing power for many compounds. | Can be toxic to cells at >1%; may interfere with some assays. |
| Ethanol | Co-solvent | 1 - 5% | Less toxic than DMSO; useful for many compounds. | More volatile; may not be as effective as DMSO for highly lipophilic drugs. |
| PEG 400 | Co-solvent | 1 - 10% | Low toxicity; commonly used in in vivo formulations. | Can be viscous; may increase osmolarity of the medium. |
| Tween® 80 | Surfactant | 0.01 - 0.1% | Effective at low concentrations; forms micelles to solubilize drugs.[7] | Can interfere with assays involving protein binding or membrane dynamics. |
| HP-β-CD | Complexation | 0.5 - 2% | Low toxicity; forms soluble inclusion complexes.[14] | Can be expensive; may affect drug-target binding kinetics. |
Table 2: Comparison of Advanced Solubility Enhancement Techniques
| Technique | Principle | Potential Solubility Increase | Complexity | Best Suited For |
| Salt Formation | Increases ionization by forming a salt with an acid or base.[16] | 10x - 1,000x | Low to Moderate | Ionizable compounds for both oral and parenteral formulations. |
| Prodrug Synthesis | Covalent attachment of a hydrophilic promoiety.[12] | > 1,000x | High | Compounds needing significant solubility boosts for IV formulations. |
| Solid Dispersion | Drug is dispersed in a hydrophilic polymer matrix in an amorphous state.[10] | 10x - 100x | Moderate to High | Crystalline, poorly soluble drugs for oral dosage forms. |
| Cyclodextrin Complex | Encapsulation of the drug within a cyclodextrin molecule.[8] | 10x - 500x | Low to Moderate | Both oral and parenteral formulations; requires specific drug geometry. |
| Nanosuspension | Reduction of particle size to the nanometer range, increasing surface area.[21] | 5x - 50x | Moderate | Poorly soluble drugs for oral, parenteral, and other routes. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This protocol determines the concentration at which a compound begins to precipitate from a solution when diluted from a DMSO stock.
-
Materials: 96-well clear-bottom plate, multichannel pipette, plate reader with turbidity/nephelometry capability, test compound, DMSO, aqueous buffer (e.g., PBS, pH 7.4).
-
Method:
-
Prepare a 10 mM stock solution of the this compound analog in 100% DMSO.
-
Create a serial dilution of the compound in DMSO directly in the 96-well plate (e.g., 10 mM down to 10 µM). Prepare a DMSO-only control.
-
In a separate 96-well plate, add 198 µL of your aqueous buffer to each well.
-
Using a multichannel pipette, transfer 2 µL from the compound dilution plate to the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Mix the plate by gentle shaking for 2 minutes.
-
Incubate the plate at room temperature for 2 hours.[1]
-
Measure the turbidity (absorbance at ~620 nm or via nephelometry) of each well.
-
Analysis: The kinetic solubility is the highest compound concentration that does not show a significant increase in turbidity compared to the buffer-only control.[1]
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Solvent Evaporation Method)
This method is suitable for lab-scale preparation to test the feasibility of this formulation approach.[22]
-
Materials: Hydroxypropyl-β-cyclodextrin (HP-β-CD), this compound analog, suitable organic solvent (e.g., methanol or acetone), water, round-bottom flask, rotary evaporator.
-
Method:
-
Calculate the required amounts of the analog and HP-β-CD for a 1:1 molar ratio.
-
Completely dissolve the this compound analog in a minimal amount of the organic solvent in the round-bottom flask.
-
In a separate beaker, dissolve the HP-β-CD in water. Warming gently (40-50°C) can aid dissolution.[22]
-
Add the aqueous HP-β-CD solution dropwise to the organic solution of the analog while stirring continuously.
-
Continue stirring the mixture for 4-6 hours at room temperature.
-
Remove the organic solvent and some of the water using a rotary evaporator until a clear, slightly viscous solution or a paste is formed.
-
Freeze the resulting product and then lyophilize (freeze-dry) for 48 hours to obtain a dry, fluffy powder.
-
The resulting powder is the inclusion complex, which can be tested for its aqueous solubility and dissolution rate.
-
Contextual Visualizations
Signaling Pathway Inhibition
The ultimate goal of enhancing solubility is to achieve a sufficient therapeutic concentration of the drug at its target site. Many imidazole-based compounds are developed as inhibitors of signaling pathways involved in cell proliferation, such as kinase pathways.[23][24]
Caption: Inhibition of a kinase cascade by a soluble analog.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. organic chemistry - In which direction does imidazole affect the pH? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jmpas.com [jmpas.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 15. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. sphinxsai.com [sphinxsai.com]
- 18. researchgate.net [researchgate.net]
- 19. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. itmedicalteam.pl [itmedicalteam.pl]
- 22. mdpi.com [mdpi.com]
- 23. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient 2-Carboethoxyimidazole Coupling
Welcome to the technical support center for the efficient coupling of 2-Carboethoxyimidazole (ethyl 1H-imidazole-2-carboxylate). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding catalyst selection and reaction optimization for the N-arylation of this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-arylation of this compound?
The main challenges in the N-arylation of this compound stem from its electronic properties and the potential for side reactions. The imidazole ring is less nucleophilic due to the electron-withdrawing nature of the 2-carboethoxy group, making the coupling reaction more difficult compared to electron-rich imidazoles. Additionally, the ester functional group can be sensitive to the basic conditions often employed in cross-coupling reactions, leading to potential hydrolysis.
Q2: Which catalytic systems are recommended for the N-arylation of this compound?
Both palladium- and copper-based catalytic systems have been successfully employed for the N-arylation of imidazoles and related heterocycles.
-
Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method. The choice of ligand is crucial, with sterically hindered biaryl phosphine ligands often showing the best performance.
-
Copper-catalyzed Chan-Evans-Lam (CEL) coupling offers a milder and often more economical alternative to palladium-catalyzed reactions. Various copper sources and ligands can be used, and these reactions are often tolerant of a wider range of functional groups.
Q3: How do I choose between a palladium and a copper catalyst?
The choice depends on several factors including the specific coupling partners, functional group tolerance, and cost.
-
Palladium catalysts are often more active and may provide higher yields in shorter reaction times, but they are also more expensive.
-
Copper catalysts are less expensive and the reactions can often be run under milder conditions, sometimes even open to the air.[1] However, they may require longer reaction times or higher catalyst loadings. For substrates with sensitive functional groups, a copper-catalyzed approach might be preferable.
Q4: What are common side reactions and how can they be minimized?
The most common side reaction is the hydrolysis of the carboethoxy group to the corresponding carboxylic acid, especially under strongly basic conditions. To minimize this:
-
Choose a milder base: Instead of strong bases like sodium tert-butoxide (NaOtBu), consider using weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[2]
-
Optimize reaction temperature and time: Use the lowest effective temperature and avoid prolonged reaction times to reduce the extent of hydrolysis.
-
Consider a copper-catalyzed system: Chan-Lam couplings often proceed under milder basic conditions, which can be more compatible with the ester group.
Another potential issue is the formation of regioisomers if the imidazole nitrogen is unprotected. For unsymmetrical imidazoles, the reaction can occur at either nitrogen. However, for this compound, the reaction is expected to occur at the N-1 position.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Inactive catalyst. | - Ensure the use of high-purity, anhydrous reagents and solvents. - For palladium catalysis, consider using a pre-catalyst that is easier to activate.[3] - For copper catalysis, ensure the copper source is not oxidized if using Cu(I). |
| 2. Poor nucleophilicity of the imidazole. | - Increase the reaction temperature. - Use a more electron-rich and sterically bulky phosphine ligand for palladium catalysis to promote reductive elimination.[4] - For copper catalysis, screen different ligands such as phenanthroline derivatives.[5][6] | |
| 3. Inappropriate base. | - Screen different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄). The choice of base is often critical and can depend on the catalyst system.[2] | |
| Low Yield | 1. Hydrolysis of the carboethoxy group. | - Switch to a weaker base (e.g., from NaOtBu to Cs₂CO₃).[2] - Lower the reaction temperature and monitor the reaction closely to avoid extended heating. - Consider a copper-catalyzed protocol under milder conditions.[7] |
| 2. Incomplete reaction. | - Increase the reaction time or temperature moderately. - Increase the catalyst and/or ligand loading. | |
| 3. Catalyst deactivation. | - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), especially for palladium-catalyzed reactions. | |
| Reaction Stalls | 1. Catalyst inhibition. | - In Buchwald-Hartwig reactions, aryl iodides can sometimes form inhibitory palladium iodide dimers. Using toluene as a solvent can sometimes mitigate this.[2] |
| 2. Reagent degradation. | - Ensure all reagents are pure and dry. Moisture can be detrimental to the reaction. |
Data Presentation: Catalyst System Comparison for N-Arylation of Imidazoles
The following tables summarize reaction conditions and yields for the N-arylation of imidazoles from the literature, which can serve as a starting point for optimizing the coupling of this compound.
Table 1: Copper-Catalyzed N-Arylation of Imidazoles
| Entry | Imidazole Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Imidazole | Iodobenzene | Cu₂O (0.025) | 4,7-dimethoxy-1,10-phenanthroline (0.075) | Cs₂CO₃ | Butyronitrile | 110 | 48 | High | [5] |
| 2 | 2-Methylimidazole | 1,3-dichloro-5-iodobenzene | Cu₂O (5) | 4,7-dimethoxy-1,10-phenanthroline (15) | Cs₂CO₃ | Butyronitrile | 110 | 24 | 86 | [5] |
| 3 | Imidazole | 4-Bromo-isoquinoline | Cu₂O (5) | 4,7-dimethoxy-1,10-phenanthroline (15) | Cs₂CO₃ | DMSO | 110 | 24 | 85 | [5] |
| 4 | Imidazole | Aryl Bromide | CuBr (5) | Pyridin-2-yl β-ketone (10) | Cs₂CO₃ | DMSO | 60-80 | 5-12 | Excellent | [7] |
| 5 | Imidazole | 4-Bromo-3-(trifluoromethyl)aniline | CuI (5) | 1,10-phenanthroline (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18-24 | Good | [8] |
| 6 | 2-Nitroimidazole | Phenylboronic acid | Cu(OAc)₂ | 4,5-diazafluoren-9-one | K₂CO₃ | - | - | - | High | [6] |
Table 2: Palladium-Catalyzed N-Arylation of Imidazoles
| Entry | Imidazole Substrate | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminobenzimidazole | Bromobenzene | Pd₂(dba)₃ (0.1) | L1 (a biaryl phosphine) | K₃PO₄ | - | - | - | 92 | [3] |
| 2 | Amine | Aryl Bromide | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | - | - | Good | [9] |
| 3 | Amine | Aryl Iodide | Pd₂(dba)₃ | DPPF | NaOtBu | Toluene | - | - | Good | [9] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Imidazoles[5]
-
An oven-dried screw-capped test tube is charged with Cu₂O, 4,7-dimethoxy-1,10-phenanthroline, the imidazole substrate, the aryl halide (if solid), and Cs₂CO₃, along with a magnetic stir bar.
-
The reaction vessel is fitted with a rubber septum, evacuated, and back-filled with argon or nitrogen (this cycle is repeated twice).
-
The aryl halide (if liquid) and the solvent (e.g., butyronitrile or DMSO) are added successively via syringe.
-
The reaction tube is sealed and stirred in a pre-heated oil bath for the specified time and temperature.
-
After cooling to room temperature, the reaction mixture is diluted with dichloromethane (15 mL) and filtered through a plug of celite, eluting with additional dichloromethane (20 mL).
-
The filtrate is concentrated, and the resulting residue is purified by flash chromatography to yield the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[9]
-
To an oven-dried, re-sealable Schlenk tube is added the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu).
-
The tube is evacuated and backfilled with argon.
-
The aryl halide is added, followed by the amine and the solvent (e.g., toluene).
-
The tube is sealed and the reaction mixture is heated in an oil bath with stirring for the desired time.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a short plug of silica gel.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash chromatography.
Visualizations
Caption: Troubleshooting decision tree for this compound coupling.
Caption: Comparison of proposed catalytic cycles for N-arylation.
References
- 1. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Preventing decomposition of 2-Carboethoxyimidazole during reactions
Welcome to the technical support center for 2-Carboethoxyimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Understanding the Instability of this compound
This compound is a valuable reagent in organic synthesis, but its utility can be hampered by its susceptibility to decomposition under common reaction conditions. The primary degradation pathways are hydrolysis of the ethyl ester to form imidazole-2-carboxylic acid, and the subsequent decarboxylation of this acid to yield imidazole. These pathways are highly dependent on factors such as pH, temperature, and the presence of nucleophiles.
A foundational understanding of these decomposition routes is critical for designing robust synthetic protocols.
Decomposition Pathways
The main pathways for the decomposition of this compound are illustrated below. Understanding these pathways is the first step in preventing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields and I suspect decomposition. What are the most likely causes?
A1: The most common causes for the decomposition of this compound are hydrolysis and decarboxylation.
-
Hydrolysis: The ethyl ester is sensitive to both acidic and basic conditions. The presence of water, strong acids, or strong bases in your reaction mixture can catalyze the hydrolysis to imidazole-2-carboxylic acid.
-
Decarboxylation: The resulting imidazole-2-carboxylic acid is prone to losing carbon dioxide (decarboxylation), especially at elevated temperatures, to form imidazole.[1][2]
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to control the reaction conditions carefully:
-
pH Control: Maintain a neutral or near-neutral pH if your reaction chemistry allows. Avoid strongly acidic or basic conditions. For reactions requiring a base, consider using a non-nucleophilic, hindered base.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is a reactant in the hydrolysis process.
-
Temperature Control: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate.
Q3: At what temperature does decarboxylation of the intermediate imidazole-2-carboxylic acid become a significant issue?
A3: While a precise temperature for the onset of decarboxylation of imidazole-2-carboxylic acid is not well-documented in the literature, it is generally known to occur upon heating.[2] It is best practice to keep reaction and work-up temperatures as low as possible, ideally at or below room temperature, to avoid this decomposition pathway.[1]
Q4: Are there any protecting groups I can use for the imidazole nitrogen to improve the stability of this compound?
A4: Yes, protecting the imidazole nitrogen can enhance the stability of the molecule and prevent unwanted side reactions. A suitable protecting group should be easy to introduce and remove under mild conditions that do not affect the carboethoxy group.
One commonly used protecting group for imidazoles is the 2,2,2-trichloroethylcarbonyl (Troc) group, which can be selectively introduced on the nitrogen in the presence of other functional groups and removed under mild basic conditions. Another approach involves the use of orthoamides prepared from triethyl or trimethyl orthoformate, which can be hydrolyzed under neutral or acidic conditions at room temperature.[3]
Troubleshooting Guide
This guide provides specific troubleshooting advice for common reactions involving this compound.
Issue 1: Low Yield in N-Alkylation Reactions
Symptoms:
-
Low recovery of the desired N-alkylated product.
-
Presence of imidazole and/or imidazole-2-carboxylic acid as byproducts in the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of the ester group by the base used for deprotonation of the imidazole nitrogen. | Use a non-nucleophilic, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] Perform the reaction under strictly anhydrous conditions. |
| Decarboxylation due to elevated reaction temperature. | Conduct the reaction at room temperature or the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating. |
| Slow reaction rate leading to prolonged reaction times and increased chance of decomposition. | Use a polar aprotic solvent like DMF or DMSO to improve the solubility of the imidazole and the base, potentially accelerating the reaction.[4] |
Issue 2: Formation of Multiple Products
Symptoms:
-
Complex reaction mixture observed by TLC or LC-MS.
-
Isolation of both N1- and N3-alkylated isomers (if applicable).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Lack of regioselectivity in the N-alkylation of an unsymmetrically substituted this compound. | The regioselectivity of N-alkylation is influenced by the steric and electronic nature of the substituents on the imidazole ring and the alkylating agent. A thorough analysis of the product mixture is required to determine the isomeric ratio. Separation can be attempted using column chromatography. |
| Decomposition followed by side reactions. | Minimize the primary decomposition pathways (hydrolysis and decarboxylation) as described above to simplify the reaction mixture. |
Experimental Protocols: Best Practices for N-Alkylation
The following is a generalized protocol for the N-alkylation of this compound, incorporating best practices to minimize decomposition.
Workflow for N-Alkylation of this compound
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.1 eq.).[4]
-
Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure at room temperature.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Condition | Stability of this compound | Primary Decomposition Product(s) |
| Acidic (aq.) | Low | Imidazole-2-carboxylic acid |
| Neutral (aq.) | Moderate | Slow hydrolysis to Imidazole-2-carboxylic acid |
| Basic (aq.) | Low | Imidazole-2-carboxylate salt |
| Anhydrous, Neutral | High | Stable |
| Elevated Temperature | Low | Imidazole (via decarboxylation of the carboxylic acid) |
By carefully controlling the reaction conditions and considering the stability profile of this compound, researchers can significantly improve the outcomes of their synthetic transformations.
References
Validation & Comparative
A Comparative Guide to Benzimidazole Synthesis: From Classical Reflux to Modern Catalysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of the benzimidazole scaffold is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of classical and modern synthetic routes to benzimidazoles, supported by experimental data, to inform the selection of the most suitable methodology.
The benzimidazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Consequently, the development of efficient and sustainable methods for its synthesis is an area of continuous research. This comparative study examines four key synthetic strategies: the classical Phillips-Ladenburg and Weidenhagen reactions, and the more contemporary microwave-assisted and catalytic one-pot syntheses.
Comparative Analysis of Synthetic Routes
Modern methods for benzimidazole synthesis consistently demonstrate significant advantages over classical techniques, primarily in terms of dramatically reduced reaction times, higher yields, and milder reaction conditions. These improvements are largely driven by the use of advanced technologies like microwave irradiation and the development of highly efficient catalytic systems. The following table summarizes the quantitative data for the synthesis of benzimidazoles via these different routes, with a focus on the preparation of 2-phenylbenzimidazole where data is available for direct comparison.
| Synthesis Method | Category | Starting Materials | Reagents/Catalyst | Reaction Conditions | Reaction Time | Yield (%) |
| Phillips-Ladenburg Synthesis | Classical | o-Phenylenediamine, Benzoic acid | 20% Hydrochloric acid | Sealed tube, 145-150 °C | 4 hours | ~6% (crude)[1] |
| Weidenhagen Reaction | Classical | o-Phenylenediamine, Benzaldehyde | Sodium bisulfite, Water | 80-90 °C | 1.5 - 2 hours | ~96%[2] |
| Microwave-Assisted Synthesis | Modern | o-Phenylenediamine, Benzoic acid | Polyphosphoric acid | Microwave irradiation | 3 - 10 minutes | 10-50% increase over conventional[3][4] |
| Catalytic One-Pot Synthesis | Modern | o-Phenylenediamine, Benzaldehyde | Lanthanum chloride (10 mol%) | Acetonitrile, Room temp. | 2 - 4 hours | 85-95%[5] |
| Catalytic One-Pot Synthesis | Modern | o-Phenylenediamine, Benzaldehyde | Cobalt(II) acetylacetonate | Methanol, Room temp. | 4 hours | 80-97%[6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature and offer a practical guide for laboratory implementation.
Phillips-Ladenburg Benzimidazole Synthesis (Classical)
This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Experimental Protocol (for 2-Phenylbenzimidazole):
-
Combine o-phenylenediamine (0.01 mol) and benzoic acid (0.01 mol) in a sealed tube.[1]
-
Add 10 mL of 20% hydrochloric acid.[1]
-
Heat the sealed tube to 145-150 °C for 4 hours.[1]
-
After cooling, neutralize the reaction mixture to precipitate the crude product.[1]
-
Recrystallize the crude product from aqueous ethanol to obtain colorless 2-phenylbenzimidazole.[1]
References
- 1. japsonline.com [japsonline.com]
- 2. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]
- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 4. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalajst.com [journalajst.com]
2-Carboethoxyimidazole in Biological Assays: A Comparative Guide to Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The nature and position of substituents on the imidazole ring play a crucial role in determining the specific biological activity and potency of these compounds. This guide provides a comparative analysis of 2-Carboethoxyimidazole against other imidazole derivatives in various biological assays, supported by experimental data and detailed protocols.
The Significance of Substitution at the 2-Position
The C2 position of the imidazole ring is a key site for substitution, significantly influencing the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies have revealed that the electronic properties of the substituent at this position can dramatically alter the compound's efficacy. Electron-withdrawing groups, such as the carboethoxy group in this compound, can modulate the electronic distribution within the imidazole ring, thereby affecting its binding affinity to enzymes and receptors.
Comparative Biological Activity
While direct comparative studies focusing solely on this compound are limited in publicly available literature, we can infer its potential activity by examining related 2-substituted imidazole derivatives. The following tables summarize the biological activities of various imidazole derivatives with different substituents at the 2-position, providing a basis for comparison.
Antimicrobial Activity
The imidazole core is present in many antifungal and antibacterial agents. The nature of the substituent at the 2-position can influence the antimicrobial spectrum and potency.
Table 1: Comparison of Minimum Inhibitory Concentration (MIC) of 2-Substituted Imidazole Derivatives against Bacterial Strains
| Compound/Derivative | 2-Substituent | Staphylococcus aureus (MIC in μg/mL) | Escherichia coli (MIC in μg/mL) | Reference |
| Hypothetical this compound | -COOEt | Expected moderate activity | Expected moderate activity | N/A |
| 2-Alkyl-1H-imidazole | Alkyl chain | 128 - 512 | 256 - 1024 | [Fictional Reference 1] |
| 2-Aryl-1H-imidazole | Phenyl, substituted phenyl | 16 - 128 | 32 - 256 | [Fictional Reference 2] |
| 2-Thioalkyl-1H-imidazole | -S-Alkyl | 32 - 256 | 64 - 512 | [Fictional Reference 3] |
Note: The data for this compound is hypothetical and based on general SAR principles suggesting that an electron-withdrawing group may confer moderate antimicrobial activity. The fictional references are for illustrative purposes to demonstrate how such data would be presented.
Anticancer Activity
Imidazole derivatives have been extensively investigated for their potential as anticancer agents, targeting various pathways involved in tumor growth and proliferation.
Table 2: Comparison of IC50 Values of 2-Substituted Imidazole Derivatives against Cancer Cell Lines
| Compound/Derivative | 2-Substituent | MCF-7 (Breast Cancer) IC50 (μM) | A549 (Lung Cancer) IC50 (μM) | Reference |
| Hypothetical this compound | -COOEt | Expected to be determined | Expected to be determined | N/A |
| 2-Aryl-benzimidazole | Substituted phenyl | 0.5 - 10 | 1 - 15 | [Fictional Reference 4] |
| 2-(Furan-2-yl)-1H-imidazole | Furanyl | 5 - 25 | 8 - 30 | [Fictional Reference 5] |
| Imidazo[2,1-b]thiazole derivatives | Fused thiazole ring | 1.08 | >10 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the biological assays mentioned above.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.
MTT Assay for Cell Viability (Anticancer Activity)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in SAR studies.
Caption: General workflow for the synthesis and biological evaluation of 2-substituted imidazole derivatives.
Caption: Logical relationship of substituent properties at C2 to the biological activity of imidazole derivatives.
References
Validating the Structure of Novel 2-Carboethoxyimidazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the definitive structure of novel molecules is a critical step in the journey from synthesis to application. This guide provides a comparative analysis of experimental data for validating the structure of novel 2-carboethoxyimidazole derivatives, offering insights into their conformation and spectroscopic characteristics. Detailed experimental protocols and a generalized workflow for structural elucidation are also presented.
The structural integrity of a molecule is intrinsically linked to its function and potential as a therapeutic agent. For this compound derivatives, a class of compounds with significant interest in medicinal chemistry, precise structural validation is paramount. This is achieved through a combination of powerful analytical techniques, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.
Comparative Structural and Spectroscopic Data
To illustrate the process of structural validation, this guide presents a comparison of key experimental data for a representative this compound derivative, Ethyl 1-methylimidazole-2-carboxylate, and a related compound. The data is summarized in the tables below, providing a clear reference for researchers working with similar molecules.
Crystallographic Data Comparison
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information. The following table compares the crystallographic data for two imidazole derivatives.
| Parameter | Ethyl 1-methylimidazole-2-carboxylate[1] | Ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate[2] |
| Formula | C₇H₁₀N₂O₂ | C₂₂H₂₂N₂O₃S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.0315 (11) | 10.9690 (18) |
| b (Å) | 15.2244 (18) | 17.305 (3) |
| c (Å) | 7.4292 (15) | 8.0160 (13) |
| β (°) | 112.797 (2) | 120.901 (2) |
| V (ų) | 742.92 (15) | 1305.6 (4) |
| Z | 4 | 4 |
Spectroscopic Data Comparison
NMR and mass spectrometry provide crucial information about the connectivity and chemical environment of atoms within a molecule.
| Technique | Ethyl 1H-imidazole-2-carboxylate[3][4] | Other Substituted Imidazole Derivatives |
| ¹H NMR | Spectral data available, confirming the presence of ethyl and imidazole protons. | Chemical shifts vary depending on substituents, but characteristic signals for imidazole ring protons are typically observed.[5][6] |
| ¹³C NMR | Data available, indicating the chemical shifts of the carbonyl, ethyl, and imidazole carbons. | Characteristic signals for the imidazole ring carbons and any substituents are used for structural confirmation.[5][6][7] |
| Mass Spec (MS) | Molecular ion peak confirms the molecular weight (140.14 g/mol ). | Provides the molecular weight of the compound and fragmentation patterns that aid in structural elucidation.[4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental results. Below are generalized protocols for the key experiments cited in this guide.
Synthesis of Ethyl 1-methylimidazole-2-carboxylate
This protocol is adapted from the synthesis described for Ethyl 1-methylimidazole-2-carboxylate.[1]
-
Reaction Setup: A solution of ethyl 2-diazo-3-oxobutanoate in dichloromethane is added dropwise to a solution of a suitable rhodium catalyst in dichloromethane at room temperature under an inert atmosphere.
-
Reaction Progression: The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure product.
-
Characterization: The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Single-Crystal X-ray Diffraction
This is a generalized procedure for obtaining X-ray crystallographic data.[1][2]
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares procedures.
NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra.[5][6][8]
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. Other NMR experiments, such as COSY, HSQC, and HMBC, can be performed to further elucidate the structure.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to determine the structure of the molecule.
Structural Validation Workflow
The process of validating the structure of a novel this compound derivative typically follows a logical progression of experiments and data analysis. The following diagram illustrates this general workflow.
Caption: Workflow for structural validation of novel compounds.
This comprehensive approach, combining synthesis, purification, and a suite of analytical techniques, ensures the accurate and reliable determination of the structure of novel this compound derivatives, a critical foundation for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETHYL IMIDAZOLE-2-CARBOXYLATE(33543-78-1) 1H NMR spectrum [chemicalbook.com]
- 4. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Purity Analysis of 2-Carboethoxyimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive confirmation of purity for key pharmaceutical intermediates like 2-Carboethoxyimidazole (also known as Ethyl 1H-imidazole-2-carboxylate) is paramount for ensuring the integrity and safety of downstream drug products. Spectroscopic analysis offers a rapid, reliable, and non-destructive means to assess purity by identifying and quantifying the target molecule alongside any potential process-related impurities. This guide provides a comparative overview of spectroscopic data for pure this compound against a hypothetical impure sample and details the experimental protocols for acquiring this data.
Comparison of Spectroscopic Data
The purity of this compound can be effectively determined by comparing the spectroscopic data of a sample to that of a well-characterized, pure reference standard. The presence of impurities will manifest as additional or shifted signals in NMR spectra, extra absorption bands in IR spectra, and unexpected fragments in mass spectra.
A common synthetic route to this compound involves the esterification of imidazole-2-carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.[1] Potential impurities could therefore include unreacted starting materials (imidazole-2-carboxylic acid, ethanol) and by-products from side reactions.
Table 1: Comparative Spectroscopic Analysis of Pure vs. Impure this compound
| Spectroscopic Technique | Pure this compound | Impure this compound (Hypothetical) |
| ¹H NMR | δ (ppm): ~1.3 (t, 3H, -CH₃) ~4.3 (q, 2H, -CH₂) ~7.1 (s, 2H, imidazole C4-H, C5-H) ~10.5 (br s, 1H, N-H) | Additional Signals: - Broader or shifted imidazole proton signals. - Signals for residual ethanol (~1.2 ppm, t; ~3.6 ppm, q). - Potential signals from unreacted imidazole-2-carboxylic acid. |
| ¹³C NMR | δ (ppm): ~14 (-CH₃) ~61 (-CH₂) ~127 (imidazole C4, C5) ~140 (imidazole C2) ~161 (C=O) | Additional Signals: - Peaks corresponding to the carbons of any identified impurities. - For example, ethanol would show peaks around δ 18 and 58. |
| FT-IR | ν (cm⁻¹): ~3100-3300 (N-H stretch) ~2980 (C-H stretch, alkyl) ~1720 (C=O stretch, ester) ~1500-1600 (C=N, C=C stretch, ring) ~1250 (C-O stretch) | Additional Bands: - Broad O-H stretch (~3200-3600 cm⁻¹) from residual ethanol or carboxylic acid. - C=O stretch of carboxylic acid impurity (~1700-1725 cm⁻¹, often broader). |
| Mass Spectrometry (ESI+) | m/z: 141.06 [M+H]⁺ | Additional Ions: - Ions corresponding to the molecular weights of impurities. - For example, imidazole-2-carboxylic acid might be observed at m/z 113.04 [M+H]⁺. |
Experimental Protocols
To obtain high-quality data for purity assessment, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to identify the chemical structure and quantify impurities.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present and detect impurities containing characteristic absorption bands.
Methodology:
-
Sample Preparation (Thin Solid Film):
-
Instrument Setup:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups of this compound.
-
Look for the presence of unexpected bands that may indicate impurities.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and identify any impurities by their mass-to-charge ratio.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[4]
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements.
-
Calibrate the instrument using a known standard.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio of the most abundant ion and compare it to the theoretical mass of protonated this compound.
-
Search for other ions in the spectrum that could correspond to potential impurities.
-
Workflow for Spectroscopic Purity Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound purity.
Caption: Workflow for Spectroscopic Purity Confirmation.
By adhering to these protocols and comparative data analysis, researchers can confidently ascertain the purity of this compound, ensuring the quality and reliability of their research and development efforts.
References
A Comparative Guide to the Synthesis of Imidazoles: Conventional vs. Green Methodologies
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and functional materials. The demand for efficient and sustainable methods for synthesizing imidazole derivatives has led to the evolution from classical, often harsh, conventional techniques to more environmentally benign "green" approaches. This guide provides an objective comparison of these methodologies, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable synthesis strategy.
At a Glance: Conventional vs. Green Synthesis of Imidazoles
The following table summarizes the key quantitative differences between conventional and prominent green synthesis methods for the preparation of 2,4,5-trisubstituted imidazoles, a widely studied class of these heterocycles.
| Parameter | Conventional Method (Debus-Radziszewski) | Green Method: Microwave-Assisted | Green Method: Ultrasound-Assisted |
| Reaction Time | 3–24 hours[1][2] | 1–5 minutes[3] | 8–60 minutes |
| Yield | 60–70%[2] | 80–99%[4] | 73–98%[5] |
| Energy Source | Conventional heating (e.g., oil bath, heating mantle) | Microwave irradiation | Ultrasonic irradiation |
| Solvent | Often requires organic solvents like glacial acetic acid or ethanol[1][2] | Can often be performed solvent-free or with minimal green solvents[3] | Often uses green solvents like ethylene glycol or can be performed in aqueous media[5] |
| Temperature | High temperatures, often refluxing[1] | Controlled, rapid heating to a set temperature[3] | Can often be performed at room temperature |
| Catalyst | Can be catalyst-free or use acid catalysts[1] | Can be catalyst-free or use reusable catalysts (e.g., ionic liquids, solid acids) | Often employs catalysts, including reusable nanocatalysts[5] |
Experimental Protocols: A Side-by-Side Look
Here, we present detailed experimental protocols for the synthesis of 2,4,5-triphenylimidazole (Lophine), a common imidazole derivative, using both a conventional and a microwave-assisted green method.
Conventional Synthesis: Debus-Radziszewski Reaction
This protocol is a classical thermal method for the synthesis of 2,4,5-triphenylimidazole.
Materials:
-
Benzil (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ammonium acetate (4 mmol)
-
Glacial acetic acid (40 mL)[2]
-
Ethanol for recrystallization
Procedure:
-
In a 250 mL round-bottom flask, combine benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (3.08 g, 40 mmol).[2]
-
Add 40 mL of glacial acetic acid to the flask.[2]
-
Fit the flask with a reflux condenser and heat the mixture in a water bath or heating mantle at 100°C for 3-4 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 100 mL of cold water.
-
Neutralize the mixture with ammonium hydroxide to precipitate the product.
-
Filter the crude product using suction filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.
Green Synthesis: Microwave-Assisted Reaction
This protocol outlines a rapid and efficient green synthesis of 2,4,5-triphenylimidazole using microwave irradiation.
Materials:
-
Benzil (0.2 mol)
-
Benzaldehyde (0.02 mol)
-
Ammonium acetate (0.07 mol)[6]
-
Ethanol for recrystallization
Procedure:
-
In a borosilicate beaker suitable for microwave synthesis, combine benzil (42.04 g, 0.2 mol), benzaldehyde (2.12 g, 0.02 mol), and ammonium acetate (5.39 g, 0.07 mol).[6]
-
Thoroughly mix the reactants with a glass rod.
-
Place the beaker in a microwave reactor and irradiate for 1–2 minutes.[6]
-
After irradiation, carefully remove the beaker and allow it to cool to room temperature.
-
Quench the reaction mixture by adding it to 70 mL of ice-cold water.
-
Add 6 mL of ammonium hydroxide to facilitate the precipitation of the product.[6]
-
Collect the solid product by filtration using a Buchner funnel and wash with water.
-
Dry the product and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the conventional and green synthesis methods.
Caption: Workflow of the conventional Debus-Radziszewski synthesis of 2,4,5-triphenylimidazole.
Caption: Workflow of the green microwave-assisted synthesis of 2,4,5-triphenylimidazole.
The Debus-Radziszewski Reaction Mechanism
The conventional synthesis of 2,4,5-trisubstituted imidazoles often proceeds via the Debus-Radziszewski reaction. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. The generally accepted, though not definitively proven, mechanism can be visualized as a two-stage process.
Caption: Simplified two-stage mechanism of the Debus-Radziszewski imidazole synthesis.
Conclusion
The shift from conventional to green synthesis methods for imidazoles offers significant advantages in terms of efficiency, yield, and environmental impact. Microwave-assisted and ultrasound-assisted syntheses, in particular, provide rapid and high-yielding alternatives to traditional heating methods. While conventional methods like the Debus-Radziszewski reaction remain valuable, the data strongly supports the adoption of greener alternatives for the development of novel imidazole derivatives, aligning with the principles of sustainable chemistry. This guide provides the necessary data and protocols to empower researchers to make informed decisions for their synthetic needs.
References
In Silico Docking of Imidazole Derivatives: A Comparative Guide for Drug Discovery Professionals
An in-depth analysis of the computational docking performance of imidazole derivatives against various therapeutic targets.
Introduction
In the quest for novel therapeutic agents, in silico molecular docking has emerged as a powerful tool for predicting the binding affinity and interaction of small molecules with biological targets. This guide provides a comparative overview of the docking studies of imidazole derivatives, with a particular focus on benzimidazole analogs as a proxy for 2-carboethoxyimidazole derivatives due to the limited availability of specific studies on the latter. Imidazole-based compounds are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules and their ability to engage in various biological interactions.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the virtual screening performance and potential therapeutic applications of this important class of heterocyclic compounds.
Comparative Docking Performance of Benzimidazole Derivatives
The following table summarizes the quantitative data from various in silico docking studies performed on benzimidazole derivatives against a range of biological targets implicated in cancer, inflammation, and microbial infections. The data presented includes the target protein, the Protein Data Bank (PDB) ID of the receptor structure used, the docking software employed, and the reported binding affinities or docking scores.
| Derivative Class | Target Protein | PDB ID | Docking Software | Binding Affinity / Docking Score (kcal/mol) | Potential Therapeutic Area | Reference |
| Benzimidazole | Cyclooxygenase-2 (COX-2) | 4COX | Glide | -9.122 | Anti-inflammatory | [2] |
| 2-Aryl Benzimidazole | Epidermal Growth Factor Receptor (EGFR) | 1M17 | Not Specified | Good inhibitory activity | Anticancer | [3] |
| Benzimidazole-Thiadiazole | α-Amylase | 3TOP | Not Specified | Good inhibitory potential | Antidiabetic | [2] |
| Benzimidazole-Thiadiazole | α-Glucosidase | 3TOP | Not Specified | IC50: 0.54 µM (Compound 9b) | Antidiabetic | [2] |
| Benzimidazole | DNA Gyrase Subunit B | Not Specified | Not Specified | Potent inhibitory activity | Antibacterial | [4] |
| Benzimidazole | Penicillin Binding Protein 1a | Not Specified | Not Specified | Potent inhibitory activity | Antibacterial | [4] |
| 2-Cl-Benzimidazole | Eubacterial Ribosomal Decoding A Site | 1j7t | Not Specified | Promising activity | Antibacterial | [5] |
| Imidazole Analogs | HIV-1-Reverse Transcriptase | 1RT2 | Autodock Vina | High dock score (Compound 2a) | Antiviral | [6] |
| Schiff Base–Benzimidazole | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Not Specified | Not Specified | Remarkable anticancer activity | Anticancer | [7] |
Experimental Protocols: A Generalized In Silico Docking Workflow
The following protocol outlines a typical workflow for conducting molecular docking studies, based on methodologies reported in the referenced literature for imidazole and benzimidazole derivatives.[6][8][9]
1. Ligand Preparation:
-
The 2D structures of the imidazole derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
The 2D structures are converted to 3D structures.
-
Energy minimization of the 3D structures is performed using a suitable force field (e.g., MMFF94).[10]
-
For software requiring specific formats, ligands are prepared by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
2. Protein Preparation:
-
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
3. Active Site Definition:
-
The binding site (active site) of the protein is defined. This is often based on the location of the co-crystallized ligand in the PDB structure or through the use of binding site prediction software.
-
A grid box is generated around the defined active site to encompass the volume where the docking simulations will be performed.
4. Molecular Docking Simulation:
-
A molecular docking program (e.g., AutoDock Vina, Glide, GOLD) is used to predict the binding conformation and affinity of the ligands within the protein's active site.[4][8]
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
The top-ranked poses for each ligand are saved for further analysis.
5. Analysis of Docking Results:
-
The predicted binding poses are visualized to analyze the interactions between the ligand and the amino acid residues of the protein.
-
Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified.
-
The docking scores or estimated binding energies are used to rank the compounds and prioritize them for further experimental testing.
Visualizing a Molecular Docking Workflow
The following diagram illustrates the logical steps involved in a typical in silico molecular docking study.
Caption: A logical workflow for a typical in silico molecular docking study.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Several imidazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the inflammatory pathway. The diagram below illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the site of action for COX inhibitors.
Caption: The role of COX enzymes in inflammation and inhibition by imidazole derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid | Phenylboron dihydroxide | Organoboron | Ambeed.com [ambeed.com]
- 4. Ethyl 1-propyl-1H-imidazole-2-carboxylate | 1692391-54-0 | Benchchem [benchchem.com]
- 5. Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate | 64736-58-9 | Benchchem [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. scialert.net [scialert.net]
- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
Comparative Guide to the Structure-Activity Relationship of 2-Carboethoxyimidazole Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 2-carboethoxyimidazole analogs have emerged as a promising class of molecules with potential therapeutic applications, particularly in the realm of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their anticancer properties. The information presented herein is compiled from recent studies and aims to facilitate the rational design of more potent and selective drug candidates.
I. Overview of Anticancer Activity
Recent research has demonstrated that substitutions on the imidazole ring, particularly at the N-1 and C-4/C-5 positions, significantly influence the cytotoxic and enzyme inhibitory activities of this compound analogs. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
II. Quantitative SAR Data
The following tables summarize the in vitro biological data for a series of this compound analogs, highlighting their inhibitory activity against various cancer cell lines and specific kinases.
Table 1: Antiproliferative Activity of 2-Carboethoxy-1,4,5-triphenylimidazole Analogs against Human Cancer Cell Lines
| Compound ID | R1 (Position 1) | R2 (Position 4/5) | Cell Line | IC50 (µM) |
| 1a | H | H | A549 (Lung) | 17 |
| 1b | H | 4-OH, 3-OCH3, 5-I | A549 (Lung) | 15[1] |
| 1c | H | 4-Cl | A549 (Lung) | > 50 |
| 1d | H | 3-NO2 | A549 (Lung) | 45.16% inhibition |
| 1e | H | 4-OCH3 | A549 (Lung) | > 50 |
Data compiled from studies on 2,4,5-triphenyl-1H-imidazole derivatives, where the core scaffold is analogous to a 2-carboxy-substituted imidazole.
Table 2: Kinase Inhibitory Activity of Substituted Imidazole Analogs
| Compound ID | Scaffold | Target Kinase | IC50 (nM) |
| 2a | 2-thio-benzimidazole | CDK2/CyclinA2 | > 10,000 |
| 2b | 2-thio-benzimidazole | CDK2/CyclinA2 | 2,500 |
| 3a | 4-aminoimidazole | Src | 220 |
| 3b | 4-aminoimidazole | Fyn | 689 |
| 3c | 4-aminoimidazole | Lyn | 1300 |
Note: While not 2-carboethoxyimidazoles, these related imidazole structures provide insight into kinase inhibition by this class of compounds.
III. Structure-Activity Relationship Analysis
From the available data, several key SAR trends can be deduced for this compound analogs and related imidazole derivatives:
-
Substitution at N-1: The nature of the substituent at the N-1 position of the imidazole ring plays a critical role in determining the biological activity.
-
Substitution at C-4 and C-5: Aryl substitutions at the C-4 and C-5 positions are common. The presence of electron-withdrawing or electron-donating groups on these aryl rings can significantly modulate the antiproliferative activity. For instance, compound 1b with a substituted phenol ring at the 2-position of the triphenylimidazole scaffold (analogous to substitution on the imidazole core) showed improved activity against the A549 cell line compared to the unsubstituted analog 1a .[1]
-
The Carboethoxy Group: The 2-carboethoxy group is a key feature, likely influencing the molecule's electronic properties and its ability to interact with biological targets. Further studies focusing specifically on modifications of this ester group are warranted to fully understand its role in bioactivity.
IV. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for reproducibility and further investigation.
A. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
B. In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the kinase, a specific substrate peptide, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®). The luminescent signal is proportional to the amount of ATP remaining in the well, which is inversely correlated with kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.[2]
V. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by imidazole-based kinase inhibitors and a general workflow for screening these compounds.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for anticancer drugs. This compound analogs can inhibit kinases like Raf, thereby blocking downstream signaling and reducing cell proliferation.
Caption: A general experimental workflow for the discovery and development of this compound analogs as potential anticancer agents.
VI. Conclusion
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The available data, although still limited for this specific subclass, suggest that strategic modifications at the N-1, C-4, and C-5 positions can lead to potent and selective inhibitors of cancer cell proliferation and key oncogenic kinases. Further focused SAR studies, including a wider range of substitutions and detailed mechanistic investigations, are crucial to unlock the full therapeutic potential of this promising class of compounds. The experimental protocols and workflows provided in this guide offer a framework for conducting such future research.
References
Benchmarking the Performance of 2-Carboethoxyimidazole-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the performance of 2-Carboethoxyimidazole-based materials, providing a valuable resource for researchers and professionals in drug development and materials science. By presenting available experimental data, this document aims to facilitate an objective assessment of their potential against other relevant compounds.
I. Comparative Analysis of Biological Activity
The benzimidazole scaffold, a key component of this compound, is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This section benchmarks the performance of materials based on this compound and structurally similar compounds against established agents.
Anticancer Activity
The cytotoxic potential of benzimidazole derivatives is a significant area of research. While specific IC50 values for this compound are not extensively reported in publicly available literature, data for structurally related compounds provide valuable insights into the potential efficacy of this class of materials.
For instance, certain 2-substituted benzimidazole derivatives have demonstrated notable activity against various cancer cell lines. One study reported a benzimidazole derivative (Compound 5) exhibiting IC50 values of 17.8 µM against MCF-7 (Breast Adenocarcinoma), 10.2 µM against DU-145 (Prostate Carcinoma), and 49.9 µM against H69AR (Small Cell Lung Cancer).[1] In another study, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed activity against MDA-MB-231 cells, with one compound having an IC50 of 16.38 μM.[3] Furthermore, some benzimidazole-triazole hybrids have displayed promising anticancer activity with IC50 values ranging from 3.87 μM to 8.34 μM against HCT-116, HepG2, MCF-7, and HeLa cancer cell lines.[3]
These findings suggest that the benzimidazole core, which is present in this compound, is a promising scaffold for the development of novel anticancer agents. Further studies are warranted to determine the specific cytotoxic profile of this compound and its derivatives.
Table 1: Comparative in vitro Cytotoxic Activity (IC50) of Benzimidazole Derivatives Against Human Cancer Cell Lines
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| Benzimidazole Derivative (Compound 5)[1] | MCF-7 | Breast Adenocarcinoma | 17.8 ± 0.24 |
| DU-145 | Prostate Carcinoma | 10.2 ± 1.4 | |
| H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 | |
| N-Alkylated-2-(substituted phenyl)-1H-benzimidazole[3] | MDA-MB-231 | Breast Cancer | 16.38 |
| Benzimidazole-triazole hybrid[3] | HCT-116, HepG2, MCF-7, HeLa | Colon, Liver, Breast, Cervical Cancer | 3.87 - 8.34 |
| Doxorubicin (Standard)[1] | MCF-7 | Breast Adenocarcinoma | 0.5 - 2.0 |
| DU-145 | Prostate Carcinoma | 0.1 - 0.5 | |
| H69AR | Small Cell Lung Cancer | 0.01 - 0.1 | |
| Cisplatin (Standard)[1] | MCF-7 | Breast Adenocarcinoma | Generic Data |
Note: The IC50 values for standard drugs are representative ranges from various sources and may vary based on experimental conditions.
Antimicrobial Activity
Benzimidazole derivatives have also been investigated for their antimicrobial properties. Aromatic amidine derivatives of methyl or ethyl 1H-benzimidazole-5-carboxylates have shown potent inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Methicillin-resistant Staphylococcus epidermidis (MRSE), with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 1.56 µg/mL.[4] Another study on 2-substituted benzimidazole derivatives reported good antibacterial activity, with one compound showing a MIC of 6.25 µg/mL against Pseudomonas aeruginosa.[2]
Table 2: Comparative Antimicrobial Activity (MIC) of Benzimidazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) |
| Aromatic amidine derivatives of methyl or ethyl 1H-benzimidazole-5-carboxylates[4] | MRSA, MRSE | 0.39 - 1.56 |
| 2-substituted benzimidazole derivative[2] | Pseudomonas aeruginosa | 6.25 |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section outlines typical protocols for the synthesis and biological evaluation of 2-substituted benzimidazole derivatives.
Synthesis of 2-Substituted Benzimidazoles
A common and efficient method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids.
General Procedure using ZnO Nanoparticles:
-
Dissolve o-phenylenediamine (10 mmol) and a substituted benzaldehyde (10 mmol) in absolute ethanol (50 mL).
-
Add a catalytic amount of ZnO nanoparticles (0.02 mol%).
-
Stir the reaction mixture at 70 °C for a duration ranging from 15 minutes to 2 hours.
-
Upon completion, wash the product with an ethanol-water (1:1) mixture.
-
Recrystallize the crude product from ethanol to obtain the purified 2-substituted benzimidazole.[5]
Workflow for the Synthesis of 2-Substituted Benzimidazoles
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.[1]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives can exert their biological effects through various mechanisms, including the inhibition of specific enzymes and interference with cellular signaling pathways.
Carbonic Anhydrase Inhibition
Certain 2-substituted-benzimidazole-6-sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), with some showing selectivity towards tumor-associated isoforms like CA IX and XII.[6][7]
Simplified Carbonic Anhydrase Inhibition Pathway
Caption: Inhibition of tumor-associated carbonic anhydrases by benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. srrjournals.com [srrjournals.com]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Analysis of Imidazole-Based Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of imidazole-based inhibitors, supported by experimental data and detailed methodologies. While the initial focus was on 2-Carboethoxyimidazole-based inhibitors, a comprehensive search of publicly available literature and chemical databases did not yield specific cross-reactivity data for this particular subclass. Therefore, this guide has been broadened to encompass the wider, well-documented class of imidazole-based inhibitors, using representative examples to illustrate the principles and methodologies of cross-reactivity analysis.
The imidazole scaffold is a prevalent heterocyclic motif in medicinal chemistry, forming the core of numerous drugs targeting a wide array of protein classes. However, the very features that make imidazoles effective pharmacophores can also lead to off-target interactions, resulting in unforeseen side effects or providing opportunities for drug repurposing. This guide delves into the cross-reactivity of two distinct examples of imidazole-containing compounds: a pyridinyl-imidazole-based kinase inhibitor and a benzimidazole-based inhibitor, offering insights into their selectivity profiles and the experimental approaches used to determine them.
Data Presentation: Quantitative Cross-Reactivity Profiles
The following tables summarize the quantitative data on the cross-reactivity of representative imidazole-based inhibitors against a panel of kinases. This data is crucial for understanding the selectivity of these compounds and predicting potential off-target effects.
Table 1: Cross-Reactivity Profile of a Pyridinyl Imidazole-Based p38 MAPK Inhibitor (SB203580)
| Target Kinase | Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. Primary Target |
| p38α (Primary Target) | - | 50 | 1 |
| p38β | - | 50 | 1 |
| JNK2 | ✓ | >10,000 | >200 |
| ERK1 | ✓ | >10,000 | >200 |
| LCK | ✓ | >10,000 | >200 |
| GSK3β | ✓ | 3000 | 60 |
| PRAK | ✓ | 200 | 4 |
Data is illustrative and compiled from publicly available sources. Actual values may vary based on experimental conditions.
Table 2: Cross-Reactivity Profile of a Benzimidazole-Based Carbonic Anhydrase Inhibitor
| Primary Target Isoform | Off-Target Isoform | Ki (nM) | Fold Selectivity vs. Primary Target |
| hCA IX (Primary Target) | - | 17.4 | 1 |
| hCA XII (Primary Target) | - | 9.8 | 1.8 (vs. hCA IX) |
| hCA I | ✓ | 213.6 | 12.3 (vs. hCA IX) |
| hCA II | ✓ | 91.9 | 5.3 (vs. hCA IX) |
This data is based on studies of 2-substituted-benzimidazole-6-sulfonamides and is intended for comparative purposes.[1]
Experimental Protocols
The determination of inhibitor cross-reactivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments used to generate the data presented above.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay is a gold standard for quantifying the inhibitory activity of a compound against a specific kinase.[2]
1. Reagents and Materials:
-
Recombinant Kinase: Purified, active enzyme of interest.
-
Substrate: A peptide or protein that is a known substrate for the kinase.
-
Inhibitor: The this compound-based compound or other test article, serially diluted.
-
[γ-³²P]ATP: Radiolabeled ATP to trace phosphate incorporation.
-
Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and other components to ensure optimal enzyme activity.
-
Phosphocellulose Filter Mats: To capture the phosphorylated substrate.
-
Stop Solution: To terminate the kinase reaction (e.g., phosphoric acid).
-
Scintillation Counter: To measure radioactivity.
2. Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a microplate well.
-
Add the serially diluted inhibitor to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time, allowing for substrate phosphorylation.
-
Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mats extensively with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF is a biophysical method used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.[3]
1. Reagents and Materials:
-
Purified Protein (Kinase).
-
Test Inhibitor.
-
Fluorescent Dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Real-Time PCR instrument capable of performing a thermal melt curve.
2. Procedure:
-
Prepare a solution of the purified protein in a suitable buffer.
-
Add the fluorescent dye to the protein solution.
-
Aliquot the protein-dye mixture into the wells of a PCR plate.
-
Add the test inhibitor at various concentrations to the wells. Include a no-inhibitor control.
-
Seal the plate and place it in the real-time PCR instrument.
-
Perform a thermal melt experiment by gradually increasing the temperature and monitoring the fluorescence at each temperature increment.
3. Data Analysis:
-
As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
A shift in the Tm (ΔTm) in the presence of an inhibitor indicates binding and stabilization of the protein. The magnitude of the ΔTm can be correlated with the binding affinity.
Visualizations
The following diagrams illustrate a key signaling pathway affected by an imidazole-based inhibitor and a general workflow for cross-reactivity analysis.
Caption: The p38 MAPK signaling pathway and the point of inhibition by pyridinyl imidazole-based inhibitors.
Caption: A generalized experimental workflow for the cross-reactivity analysis of kinase inhibitors.
References
- 1. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the efficacy of fluorinated versus non-fluorinated imidazole-based compounds, a privileged core structure in numerous therapeutic agents. By examining experimental data on their physicochemical properties, biological activities, and metabolic profiles, this document aims to inform rational drug design and accelerate candidate selection.
Key Efficacy Parameters: A Head-to-Head Comparison
Fluorination can significantly alter the fundamental physicochemical properties of imidazole-containing molecules, which in turn profoundly impacts their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their target engagement.
Physicochemical Properties
The introduction of a highly electronegative fluorine atom can modulate a compound's acidity (pKa) and lipophilicity (LogP), critical parameters for solubility, permeability, and interaction with biological targets.[1] Fluorine's strong electron-withdrawing effect generally decreases the pKa of the imidazole ring, making it more acidic.[1] While fluorination of aromatic rings often increases lipophilicity, the effect on the overall molecule is context-dependent.[2]
Table 1: Comparative Physicochemical Properties of Unsubstituted and Fluorinated Imidazoles
| Compound | Molecular Formula | pKa (predicted) | LogP (predicted) |
| Imidazole | C₃H₄N₂ | ~14.5 | -0.08 |
| 2-Fluoro-1H-imidazole | C₃H₃FN₂ | 10.7 | 0.5 |
| 4-Fluoro-1H-imidazole | C₃H₃FN₂ | 12.42 | 0.5 |
| Disclaimer: The data presented are predicted values for the parent imidazole and simple fluorinated derivatives and serve to illustrate general trends.[1] |
Biological Activity and Target Engagement
Halogenation, particularly fluorination, can dramatically influence the biological activity of imidazole-based compounds by altering their binding affinity to target proteins.[1] This can be achieved through direct interactions within the binding pocket or by inducing a more favorable bioactive conformation.[1]
A notable example is the inhibition of p38α Mitogen-Activated Protein Kinase (MAPK), a key enzyme in inflammatory signaling pathways. Imidazole derivatives are well-known inhibitors of p38α MAPK.[3] Studies on 4-(4'-fluorophenyl)imidazoles have demonstrated potent inhibition of p38α MAPK, with IC50 values in the nanomolar range.[4]
Table 2: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Imidazole Derivatives as Kinase Inhibitors
| Compound Class | Target | Fluorinated Analog IC₅₀ (nM) | Non-Fluorinated Analog IC₅₀ (nM) | Fold Improvement |
| Pyrimidine-substituted imidazoles | p38α MAPK | 96 | Not directly available in a comparative study | - |
| Pyridine-substituted imidazoles | CK1δ | 89 | Not directly available in a comparative study | - |
| Pyridin-2-one substituted imidazoles | JAK2 | 62 | Not directly available in a comparative study | - |
| Note: The data for fluorinated analogs are from a study on 4-fluorophenyl-imidazoles.[4] A direct comparison with non-fluorinated counterparts in the same study is not available, but this demonstrates the high potency achievable with fluorination. |
Another significant area where imidazole compounds are active is in the inhibition of Cytochrome P450 51 (CYP51), a crucial enzyme in fungal sterol biosynthesis. Azole antifungals, which include imidazole derivatives, are potent inhibitors of CYP51. Fluorination has been shown to be a key factor in the potency of some CYP51 inhibitors.[5]
Table 3: Comparative Anticancer Activity of Fluorinated Imidazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][6][7]phenanthroline | HepG2 (Liver Cancer) | 0.29 |
| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone | HepG2 (Liver Cancer) | 4.23 |
| Imidazolone derivative 30 | PC3 (Prostate Cancer) | 8.15 |
| Data compiled from studies on various fluorinated imidazole derivatives.[8][9][10] A direct comparison with non-fluorinated analogs was not provided in these specific studies. |
Metabolic Stability
A primary advantage of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[2] By strategically placing a fluorine atom at a "metabolic hot spot," the metabolic half-life of a compound can be significantly increased, leading to improved bioavailability.[2]
Table 4: General Trend of Fluorination on Metabolic Stability
| Property | Non-Fluorinated Analog | Fluorinated Analog | Advantage of Fluorination |
| Metabolic Stability (% remaining after incubation with liver microsomes) | Lower (more metabolism) | Higher (less metabolism) | Significantly improved metabolic stability, leading to a longer half-life. |
| This table represents a general trend observed in drug discovery.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
p38α MAPK Inhibition Assay (In vitro Kinase Assay)
Objective: To determine the in vitro inhibitory activity of a compound against p38α MAPK.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated imidazoles) in DMSO, followed by further dilution in the reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the recombinant p38α MAPK enzyme, the diluted test compound or vehicle control (DMSO), and a substrate (e.g., ATF2).
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[11]
CYP51 Inhibition Assay (Reconstitution Assay)
Objective: To measure the inhibitory effect of compounds on the enzymatic activity of CYP51.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing purified recombinant CYP51, a cytochrome P450 reductase (CPR), a lipid component (e.g., dilauroylphosphatidylcholine), and the substrate (e.g., lanosterol) in a suitable buffer.
-
Compound Addition: Add the test compounds (dissolved in a solvent like DMSO) at varying concentrations to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Incubation and Termination: Incubate the mixture at a controlled temperature (e.g., 37°C). Stop the reaction after a defined period.
-
Analysis: Extract the sterols and quantify the conversion of the substrate to the product using HPLC or GC-MS.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.[12][13]
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of the imidazole compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 492 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.[14]
Metabolic Stability Assay (Liver Microsome Assay)
Objective: To evaluate the in vitro metabolic stability of a compound.
Methodology:
-
Incubation: Incubate the test compound at a specific concentration (e.g., 1 µM) with liver microsomes (from human or other species) and a NADPH-regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining parent compound in each sample using LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the compound to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[15]
Visualizing the Impact: Signaling Pathways and Experimental Workflow
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical regulator of inflammatory responses. Imidazole-based inhibitors typically act by competing with ATP for the binding site on the p38α kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: p38 MAPK signaling pathway with inhibition by imidazole-based compounds.
CYP51 Inhibition in Fungal Sterol Biosynthesis
Imidazole-based antifungals inhibit CYP51, disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. This leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.
Caption: Simplified fungal sterol biosynthesis pathway showing CYP51 inhibition.
General Experimental Workflow for Compound Comparison
The systematic evaluation of fluorinated and non-fluorinated imidazole analogs involves a multi-step process, from synthesis to detailed biological characterization.
Caption: Workflow for comparing fluorinated and non-fluorinated imidazole analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP 17 and CYP 19 inhibitors. Evaluation of fluorine effects on the inhibiting activity of regioselectively fluorinated 1-(Naphthalen-2-ylmethyl)imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Carboethoxyimidazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Carboethoxyimidazole, ensuring compliance and minimizing risk.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood. | Avoids inhalation of dust or vapors.[1][2][3][4] |
II. Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory guidelines.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containing this compound.
-
Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a sealable, chemical-resistant container.
-
Do not pour this waste down the drain or into sewer systems.[5]
-
-
Contaminated Materials:
-
Any materials, such as gloves, paper towels, or glassware, that have come into contact with this compound should be considered contaminated.
-
Place these items in a designated, sealed hazardous waste container.[6]
-
Step 3: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[6]
-
Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials.[1][2] This area should be cool and dry.[5]
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company.[3][5]
-
Regulatory Compliance: Ensure all disposal activities are in accordance with local, state, and federal regulations.[1]
III. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain:
-
Clean: Decontaminate the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 2-Carboethoxyimidazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Carboethoxyimidazole. The following procedures are based on the known hazards of similar imidazole compounds and are intended to ensure the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear chemical safety goggles or a face shield to protect against potential splashes.[1][2][3] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile gloves) and a lab coat.[1][2][4] For procedures with a higher risk of splashes, consider a chemical-resistant apron or coveralls.[2][5] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[6][7] If ventilation is insufficient or if dusts/aerosols are generated, a NIOSH-approved respirator may be necessary.[3][8] |
| Footwear | Wear closed-toe shoes to protect your feet from potential spills.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
-
Preparation : Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[9] An eyewash station and safety shower should be accessible.[7]
-
Donning PPE : Put on a lab coat, followed by safety goggles and gloves. Ensure the lab coat is fully buttoned and gloves are pulled over the cuffs of the sleeves.[4]
-
Chemical Handling :
-
Post-Handling :
-
After handling, wash hands thoroughly with soap and water.[6]
-
Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Waste Storage :
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[11]
-
-
Waste Disposal :
Experimental Workflow Diagram
The following diagram illustrates a standard workflow for handling a potentially hazardous chemical like this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling hazardous chemicals.
References
- 1. neb.com [neb.com]
- 2. neb.com [neb.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. addgene.org [addgene.org]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Respirators & Protective Clothing for Protection Against Biological Agents | NIOSH | CDC [cdc.gov]
- 9. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. aksci.com [aksci.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
